molecular formula C18H14FN5O B1674514 LAS101057 CAS No. 925676-48-8

LAS101057

Cat. No.: B1674514
CAS No.: 925676-48-8
M. Wt: 335.3 g/mol
InChI Key: XUYURJQIMYCWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LAS101057 is a small molecule drug with a maximum clinical trial phase of I.

Properties

IUPAC Name

N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYURJQIMYCWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925676-48-8
Record name LAS-101057
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925676488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAS-101057
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EBU6WKP85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LAS101057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in inflammatory processes. This document provides a detailed overview of the mechanism of action of this compound, summarizing its binding and functional potencies, outlining the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows. The primary mechanism of this compound involves the competitive blockade of the A2BAR, leading to the inhibition of the downstream cyclic adenosine monophosphate (cAMP) signaling cascade. This antagonism has been demonstrated to effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to ameliorate airway hyperresponsiveness in preclinical models of asthma.

Core Mechanism of Action: A2B Adenosine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a potent and selective antagonist at the A2B adenosine receptor.[1][2] The A2BAR is a Gs-coupled receptor that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling pathway is known to mediate pro-inflammatory responses in various cell types. This compound competitively binds to the A2BAR, preventing adenosine-mediated activation and the subsequent downstream signaling events.[1]

Signaling Pathway

The antagonism of the A2BAR by this compound directly inhibits the Gs protein-mediated activation of adenylyl cyclase. This leads to a reduction in the synthesis of intracellular cAMP. Consequently, the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream targets, such as the cAMP response element-binding protein (CREB), are attenuated. In inflammatory cells like fibroblasts, this cascade ultimately results in the decreased transcription and release of pro-inflammatory cytokines, including IL-6.[1]

LAS101057_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Blocks Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL6_Gene IL-6 Gene Transcription CREB->IL6_Gene Induces IL6_Protein IL-6 Protein (Release) IL6_Gene->IL6_Protein Leads to

Caption: this compound blocks adenosine-mediated A2BAR signaling.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity
Receptor SubtypeSpeciesKi (nM)
A2BHuman24

Ki values represent the inhibition constant for radioligand binding.

Table 2: Functional Antagonist Activity
AssaySpeciesIC50 (nM)
cAMP AccumulationHuman120 ± 21
cAMP AccumulationMouse512 ± 67

IC50 values represent the concentration of this compound required to inhibit 50% of the agonist-induced response.[1]

Table 3: In Vitro Cellular Activity
AssayCell TypePotency
NECA-induced IL-6 ReleaseHuman Primary Dermal Fibroblasts67% ± 2 inhibition at 100 nM

This demonstrates the functional consequence of A2BAR antagonism in a relevant cell type.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

A2B Receptor-Dependent Intracellular cAMP Assay

This assay quantifies the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2BAR.

Methodology:

  • Cell Culture: CHO-K1 cells stably transfected with either human or mouse A2BAR are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Agonist Stimulation: The non-selective adenosine receptor agonist, 5'-(N-Ethylcarboxamido)adenosine (NECA), is added to a final concentration of 1 µM to stimulate cAMP production.

  • Lysis and Detection: After a 15-minute incubation with NECA, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based assay).

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

cAMP_Assay_Workflow start Start: A2B-expressing CHO-K1 cells plate_cells Plate cells in 96-well plates start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_this compound Add this compound (various conc.) 30 min, 37°C incubate_overnight->add_this compound add_neca Add NECA (1 µM) 15 min, 37°C add_this compound->add_neca lyse_cells Lyse cells add_neca->lyse_cells detect_camp Measure cAMP levels (HTRF) lyse_cells->detect_camp analyze_data Calculate IC50 detect_camp->analyze_data end End: Determine functional potency analyze_data->end

Caption: Workflow for the intracellular cAMP functional assay.
NECA-Induced IL-6 Release in Human Dermal Fibroblasts

This assay assesses the effect of this compound on the inflammatory response in a primary human cell line.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in fibroblast growth medium.

  • Cell Plating: Cells are seeded into 24-well plates and allowed to adhere.

  • Compound Incubation: Cells are pre-treated with this compound (e.g., 100 nM) or vehicle for 30 minutes.

  • Agonist Stimulation: NECA is added to a final concentration of 10 µM to induce IL-6 release.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • IL-6 Quantification: The concentration of IL-6 in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of IL-6 release by this compound is calculated relative to the vehicle-treated, NECA-stimulated control.

IL6_Assay_Workflow start Start: Human dermal fibroblasts plate_cells Plate cells in 24-well plates start->plate_cells add_this compound Add this compound (100 nM) 30 min plate_cells->add_this compound add_neca Add NECA (10 µM) 24 hours add_this compound->add_neca collect_supernatant Collect culture supernatant add_neca->collect_supernatant quantify_il6 Quantify IL-6 via ELISA collect_supernatant->quantify_il6 analyze_data Calculate % inhibition quantify_il6->analyze_data end End: Determine cellular anti-inflammatory activity analyze_data->end

Caption: Workflow for the IL-6 release assay.
Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

This in vivo model evaluates the efficacy of this compound in a disease-relevant context.[1][2]

Methodology:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: From day 21 to day 23, mice are challenged with an aerosolized solution of OVA for 20 minutes each day to induce an allergic airway response.

  • Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered orally once daily, 1 hour prior to each OVA challenge.

  • Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by measuring the change in lung resistance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect airway inflammatory cells for differential cell counting.

  • Cytokine and IgE Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5) in the BAL fluid and OVA-specific IgE in the serum are quantified by ELISA.

  • Data Analysis: The effects of this compound on AHR, inflammatory cell influx, and cytokine/IgE levels are compared to the vehicle-treated group.

OVA_Mouse_Model_Workflow start Start: BALB/c mice sensitization Sensitization: OVA/Alum i.p. (Days 0, 14) start->sensitization challenge_treatment Challenge & Treatment (Days 21-23): - Oral this compound (10 mg/kg) - Aerosolized OVA (20 min) sensitization->challenge_treatment ahr_measurement AHR Measurement (Day 24): Inhaled methacholine challenge_treatment->ahr_measurement bal Bronchoalveolar Lavage: Inflammatory cell count ahr_measurement->bal cytokine_ige Cytokine & IgE Analysis: ELISA of BAL fluid & serum bal->cytokine_ige analyze_data Data Analysis cytokine_ige->analyze_data end End: Determine in vivo efficacy analyze_data->end

Caption: Workflow for the OVA-sensitized mouse model.

Conclusion

This compound is a well-characterized, potent, and selective A2B adenosine receptor antagonist. Its mechanism of action, centered on the inhibition of the A2BAR-cAMP signaling pathway, translates to significant anti-inflammatory effects in both in vitro cellular assays and in vivo models of allergic airway disease. The data presented herein provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the A2B adenosine receptor.

References

The Function of LAS101057: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor.[1][2][3] It was identified as a clinical development candidate for the treatment of asthma.[2][4] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization.

Core Function: A2B Adenosine Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR).[2][3][4] The A2B receptor has a low affinity for its endogenous ligand, adenosine, and is primarily activated under conditions of cellular stress or injury when extracellular adenosine levels are significantly elevated.[4][5] In the context of asthma, the A2B receptor is implicated in the release of pro-inflammatory mediators from various cell types, including mast cells, smooth muscle cells, and fibroblasts.[4] By antagonizing this receptor, this compound inhibits these downstream inflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValue
A2B Receptor Binding Affinity (Ki) Human2.6 ± 0.4 nM
A2B Receptor Functional Antagonism (IC50, cAMP assay) Human120 ± 21 nM[6]
Mouse512 ± 67 nM[6]
IL-6 Release Inhibition (NECA-induced) Human Dermal Fibroblasts67 ± 2% inhibition at 100 nM[2]
Selectivity >340 enzymes, receptors, channels, and transporters>400-fold selective at 10 µM[2]
Table 2: Pharmacokinetic Properties
SpeciesRouteDoseT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Mouse Oral10 mg/kg----
Rat IV1 mg/kg1.6 ± 0.1-1300 ± 100-
Oral10 mg/kg-1800 ± 3004800 ± 90037
Dog IV1 mg/kg4.9 ± 0.8-2300 ± 200-
Oral1 mg/kg-430 ± 1303000 ± 600130
Monkey IV0.5 mg/kg8.3 ± 1.5-1400 ± 100-
Oral1 mg/kg-200 ± 302500 ± 300179

Data extracted from the primary publication on the discovery of this compound.[2]

Table 3: In Vivo Efficacy in a Mouse Model of Asthma
ParameterTreatment GroupResult
Airway Hyperresponsiveness (AHR) to Methacholine This compound (3 mg/kg)Active in preventing AHR
This compound (10 mg/kg)Inhibition of AHR to a level virtually equal to dexamethasone (1 mg/kg)
Th2 Cytokine Production (IL-4, IL-5, IL-13 in BALF) This compoundReduced levels
OVA-specific IgE Levels (plasma) This compoundReduced levels

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium levels, which in turn modulate various downstream signaling cascades involved in inflammation.

A2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 Ca²⁺ IP3_DAG->Ca2 CREB CREB PKA->CREB NFkB NF-κB Ca2->NFkB Inflammatory_Mediators Inflammatory Mediator Release (e.g., IL-6) CREB->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: A2B Adenosine Receptor Signaling Cascade.

Experimental Workflow: Ovalbumin (OVA)-Sensitized Mouse Model

The efficacy of this compound in a model of allergic asthma was assessed using an ovalbumin-sensitized mouse model. This workflow mimics key aspects of the human asthmatic response.

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with OVA/Alum (i.p.) Day14 Day 14: Booster Sensitization with OVA/Alum (i.p.) Day0->Day14 Day21_23 Days 21-23: Intranasal OVA Challenge Day14->Day21_23 Treatment This compound or Vehicle (Oral Administration) Day24 Day 24: Measurement of Airway Hyperresponsiveness (AHR) Day25 Day 25: Collection of BALF and Plasma Day24->Day25 Analysis Analysis of: - Inflammatory Cells - Cytokines (IL-4, IL-13) - OVA-specific IgE Day25->Analysis

Caption: Ovalbumin-Sensitized Mouse Model Workflow.

Experimental Protocols

Radioligand Binding Assay for A2B Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human A2B adenosine receptor were used.

  • Radioligand: [3H]-DPCPX was used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 IU/mL adenosine deaminase.

  • Incubation: Membranes (20 µg protein) were incubated with [3H]-DPCPX (2 nM) and varying concentrations of this compound in a total volume of 200 µL.

  • Incubation Conditions: Incubation was carried out for 60 minutes at room temperature.

  • Termination: The incubation was terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold assay buffer.

  • Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of 10 µM ZM241385. IC50 values were calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (IC50) of this compound at the human and mouse A2B adenosine receptors.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing either the human or mouse A2B adenosine receptor were cultured to 80-90% confluency.

  • Cell Plating: Cells were seeded in 96-well plates at a density of 20,000 cells/well and incubated overnight.

  • Assay Medium: HBSS containing 20 mM HEPES and 100 µM rolipram.

  • Antagonist Incubation: Cells were pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.

  • Agonist Stimulation: The non-selective adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine) was added to a final concentration of 1 µM and incubated for 15 minutes at 37°C.

  • Lysis and Detection: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: IC50 values were determined from the concentration-response curves using non-linear regression.

IL-6 Release Assay

Objective: To assess the inhibitory effect of this compound on agonist-induced IL-6 release in human primary dermal fibroblasts.

Methodology:

  • Cell Culture: Human primary dermal fibroblasts were cultured in appropriate media until confluent.

  • Cell Plating: Cells were seeded in 24-well plates and grown to confluence.

  • Starvation: Cells were serum-starved for 24 hours prior to the experiment.

  • Antagonist Pre-treatment: Cells were pre-treated with this compound (100 nM) for 30 minutes.

  • Agonist Stimulation: Cells were stimulated with 10 µM NECA for 24 hours.

  • Supernatant Collection: The cell culture supernatant was collected.

  • IL-6 Quantification: The concentration of IL-6 in the supernatant was determined using a commercially available ELISA kit.

  • Data Analysis: The percentage inhibition of NECA-induced IL-6 release by this compound was calculated.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a model that recapitulates key features of human asthma.

Methodology:

  • Animals: Female BALB/c mice were used.

  • Sensitization:

    • On day 0, mice were sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in saline.

    • On day 14, a booster sensitization with 20 µg of OVA in Alum was administered i.p.

  • Challenge:

    • From day 21 to day 23, mice were challenged intranasally with 10 µg of OVA in saline once daily.

  • Treatment:

    • This compound (3 or 10 mg/kg) or vehicle was administered orally 1 hour before each OVA challenge.

  • Airway Hyperresponsiveness (AHR) Measurement (Day 24):

    • AHR to inhaled methacholine was assessed using a whole-body plethysmograph.

  • Sample Collection (Day 25):

    • Mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell counts and cytokine analysis.

    • Blood was collected for the measurement of plasma OVA-specific IgE levels.

  • Analysis:

    • Total and differential cell counts in BALF were performed.

    • Levels of IL-4, IL-5, and IL-13 in BALF were measured by ELISA.

    • Plasma levels of OVA-specific IgE were determined by ELISA.

Clinical Development and Conclusion

A Phase I clinical trial (M/101057/01) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[5] However, the study was prematurely terminated. The decision was based on unexpected and unfavorable pharmacokinetic results in humans, where the exposure to two metabolites (LAS101238 and LAS101560) was found to be higher than that of the parent compound, this compound.[5] This contrasted with the preclinical findings in laboratory animals.[5]

References

LAS101057: An In-Depth Technical Guide to a Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LAS101057, a potent and selective antagonist of the A2B adenosine receptor. This compound has been investigated as a potential therapeutic agent, particularly in the context of inflammatory diseases such as asthma. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The A2B Adenosine Receptor and this compound

The A2B adenosine receptor is a G protein-coupled receptor that exhibits low affinity for its endogenous ligand, adenosine.[1] Under conditions of cellular stress or inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A2B receptor. This activation has been linked to the release of pro-inflammatory mediators from various cell types, including mast cells, fibroblasts, and smooth muscle cells, making it a target of interest for inflammatory conditions like asthma.[1]

This compound emerged from a series of pyrazine-based compounds as a potent, selective, and orally bioavailable A2B receptor antagonist.[1][2][3] Preclinical studies have demonstrated its efficacy in cellular and animal models of inflammation.[1][2][3] Subsequently, it advanced to Phase I clinical trials in healthy human subjects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValue
A2B Receptor Binding Affinity (Ki)Human4.24 nM[5]
A2B Receptor Functional Antagonism (cAMP assay)HumanPotent inhibition[1]
A2B Receptor Functional Antagonism (cAMP assay)MousePotent inhibition[1]
SelectivityOver 340 enzymes, receptors, channels, and transporters>400-fold[1]
CYP2C19 Inhibition (Ki)Human2.6 µM[1]

Table 2: Preclinical Pharmacokinetic Properties of this compound

SpeciesAdministrationBioavailabilityHalf-life (t1/2)Plasma Protein Binding
MouseOral (10 mg/kg)--82%[1]
RatOralModerate to excellent0.8 to 1.6 h82%[1]
DogIV (1 mg/kg) & Oral (1 mg/kg)ExcellentModerate to long79%[1]
MonkeyIV (0.5 mg/kg) & Oral (1 mg/kg)ExcellentModerate to long-
Human---89%[1]

Table 3: Phase I Clinical Trial Pharmacokinetics in Healthy Male Subjects [4]

Oral DoseMean Half-life (t1/2)
5 mg1.58 ± 0.55 hr
10 mg1.60 ± 0.48 hr
25 mg2.59 ± 0.75 hr

Table 4: Phase I Clinical Trial Safety and Tolerability in Healthy Male Subjects [4]

Oral DoseNumber of Subjects with Adverse Events (AEs) / Total SubjectsTotal Number of AEs
5 mg4 / 87
10 mg6 / 1013
25 mg5 / 78
Note: A total of 7 episodes of headache were reported by 6 subjects across the dose groups.

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs and Gq proteins, leading to downstream signaling cascades. The Gs pathway activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. In inflammatory cells, this signaling can culminate in the release of pro-inflammatory cytokines such as IL-6. This compound acts by blocking the initial binding of adenosine to the A2B receptor, thereby inhibiting these downstream effects.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Gs Gs A2BR->Gs Gq Gq A2BR->Gq This compound This compound This compound->A2BR Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA Protein Kinase A cAMP->PKA Activates PKC_Ca PKC / Ca2+ IP3_DAG->PKC_Ca Activates Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-6) PKA->Cytokine_Release PKC_Ca->Cytokine_Release

Caption: A2B adenosine receptor signaling and the inhibitory action of this compound.

Ovalbumin-Sensitized Mouse Model of Asthma Workflow

The efficacy of this compound in a model of allergic asthma was assessed using an ovalbumin (OVA)-sensitized mouse model.[1] This model recapitulates key features of human asthma, including airway hyperresponsiveness, inflammation, and Th2 cytokine production.[1] The general workflow for this type of experiment is outlined below.

OVA_Mouse_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Sensitization Sensitization with Ovalbumin (OVA) and Alum (e.g., Days 0 and 14) Challenge Aerosolized OVA Challenge (e.g., Days 21, 22, 23) Sensitization->Challenge Treatment Oral Administration of This compound or Vehicle Challenge->Treatment AHR Measure Airway Hyperresponsiveness (AHR) to Methacholine Treatment->AHR BAL Bronchoalveolar Lavage (BAL) - Inflammatory Cells - Cytokines (IL-4, IL-13) AHR->BAL IgE Measure Plasma OVA-specific IgE BAL->IgE

Caption: Workflow for the ovalbumin-sensitized mouse model of asthma.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies used in the key experiments for the characterization of this compound, based on the available literature. For complete details, refer to the original publication "Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".[6]

A2B Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared.

    • Radioligand: A suitable radioligand, such as [3H]-DPCPX, is used.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To assess the functional antagonist activity of this compound at the A2B receptor.

  • Methodology:

    • Cell Culture: Cells expressing the human or mouse A2B receptor are cultured.

    • Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

    • Agonist Stimulation: The cells are then stimulated with an A2B receptor agonist, such as NECA (5'-N-ethylcarboxamidoadenosine), to induce cAMP production.

    • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based or ELISA-based).

    • Data Analysis: The ability of this compound to inhibit agonist-induced cAMP production is quantified, and an IC50 value is determined.

IL-6 Production in Human Fibroblasts
  • Objective: To evaluate the effect of this compound on agonist-induced pro-inflammatory cytokine release.

  • Methodology:

    • Cell Culture: Human fibroblasts are cultured.

    • Pre-incubation: The cells are pre-treated with different concentrations of this compound.

    • Agonist Stimulation: The cells are stimulated with an A2B receptor agonist to induce IL-6 production.

    • IL-6 Measurement: The concentration of IL-6 in the cell culture supernatant is measured using an ELISA kit.

    • Data Analysis: The inhibitory effect of this compound on IL-6 production is determined.

Ovalbumin-Sensitized Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

  • Methodology:

    • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

    • Challenge: The sensitized mice are subsequently challenged with aerosolized OVA to induce an allergic airway response.

    • Treatment: this compound is administered orally at specified doses (e.g., 3 and 10 mg/kg) prior to the OVA challenge.[1][7]

    • Measurement of Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils) and the levels of Th2 cytokines (e.g., IL-4, IL-13).

    • Measurement of IgE: Blood samples are collected to measure the plasma levels of total and OVA-specific IgE.

    • Data Analysis: The effects of this compound on AHR, inflammatory cell infiltration, cytokine levels, and IgE levels are compared to a vehicle-treated control group.

Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of this compound in various species.

  • Methodology:

    • Animal Models: Studies are conducted in mice, rats, dogs, and monkeys.[1]

    • Dosing: this compound is administered intravenously (IV) and orally (PO) at specified doses.

    • Blood Sampling: Blood samples are collected at various time points after drug administration.

    • Plasma Analysis: The concentration of this compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic Parameters: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life (t1/2), and oral bioavailability are calculated using appropriate software.

    • Plasma Protein Binding: The extent of plasma protein binding is determined using methods such as ultrafiltration.[1]

Conclusion

This compound is a well-characterized, potent, and selective A2B adenosine receptor antagonist with demonstrated oral efficacy in preclinical models of asthma.[1][2][3] While it showed a favorable preclinical pharmacokinetic profile across multiple species, its development was likely impacted by the findings from the Phase I clinical trial in healthy volunteers, which indicated rapid metabolism in humans.[1][4] This technical guide provides a consolidated resource of the key data and methodologies associated with the investigation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development, particularly those targeting adenosine receptors and inflammatory pathways.

References

The Discovery and Development of LAS101057: A Potent and Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor that was identified as a clinical development candidate for inflammatory airway diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound. Detailed experimental protocols, quantitative data summaries, and pathway and workflow visualizations are presented to offer a thorough understanding of this compound for researchers, scientists, and drug development professionals.

Introduction

The A2B adenosine receptor, a G protein-coupled receptor, is activated by high concentrations of adenosine, which are typically present under conditions of inflammation and tissue injury. Activation of the A2B receptor on various cell types, including mast cells, epithelial cells, and fibroblasts, leads to the release of pro-inflammatory mediators, contributing to the pathophysiology of inflammatory diseases like asthma.[1][2] Consequently, antagonism of the A2B adenosine receptor represents a promising therapeutic strategy for these conditions. This document details the discovery and development of this compound, a novel pyrazine-based A2B adenosine receptor antagonist.[3][4][5]

Discovery and Optimization

This compound was developed through the structural optimization of a series of pyrazine-based A2B adenosine receptor antagonists.[3][4][5] The lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound as a clinical candidate.[1][3][4][5]

Mechanism of Action

This compound acts as a competitive antagonist at the A2B adenosine receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by adenosine. One of the key pathways inhibited by this compound is the cyclic AMP (cAMP) signaling pathway, which is a major route for A2B receptor-mediated effects.[2][6]

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Binds G_Protein G Protein (Gs) A2B_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts This compound This compound This compound->A2B_Receptor Blocks ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., IL-6) CREB->Gene_Transcription Promotes

A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

In Vitro Pharmacology

The pharmacological profile of this compound was characterized through a series of in vitro assays to determine its potency and selectivity for the A2B adenosine receptor.

Receptor Binding Affinity

The affinity of this compound for the human A2B adenosine receptor was determined using a radioligand binding assay.

Table 1: In Vitro Potency of this compound

Assay Receptor Species Agonist IC50 (nM)
Radioligand Binding A2B Human N/A 1.8
cAMP Functional Assay A2B Human NECA 2.5
cAMP Functional Assay A2B Mouse NECA 3.2

| IL-6 Production | A2B | Human | NECA | ~10 |

Data compiled from Eastwood et al., 2010.

Functional Antagonism

The antagonist activity of this compound was confirmed in cell-based functional assays measuring the inhibition of agonist-induced intracellular cAMP production and IL-6 release.[2][3] In a functional assay using 5'-(N-ethylcarboxamido)adenosine (NECA) as the agonist, this compound demonstrated potent antagonism of both human and mouse A2B receptors.[2] Furthermore, this compound effectively inhibited NECA-induced IL-6 production in human primary dermal fibroblasts in a concentration-dependent manner.[2]

Selectivity Profile

The selectivity of this compound was assessed against other adenosine receptor subtypes (A1, A2A, and A3) and a panel of other receptors, ion channels, and transporters. The compound exhibited high selectivity for the A2B receptor.

In Vivo Pharmacology

The efficacy of this compound was evaluated in a well-established preclinical model of allergic asthma.

Ovalbumin-Sensitized Mouse Model of Asthma

In an ovalbumin (OVA)-sensitized mouse model, oral administration of this compound demonstrated significant anti-inflammatory effects.[3][5] The compound reduced airway hyperresponsiveness to methacholine, decreased the production of Th2 cytokines (IL-4 and IL-13), and lowered the levels of OVA-specific IgE in plasma.[2][3]

OVA_Mouse_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day_0 Day 0: Sensitization with OVA + Alum (i.p.) Day_14 Day 14: Booster Sensitization with OVA + Alum (i.p.) Day_0->Day_14 Day_21_23 Days 21-23: Intranasal OVA Challenge Day_14->Day_21_23 Treatment This compound or Vehicle (Oral Administration) Day_21_23->Treatment Day_24 Day 24: Measure Airway Hyperresponsiveness (AHR) to Methacholine Treatment->Day_24 Day_25 Day 25: Collect Bronchoalveolar Lavage (BAL) Fluid and Blood Day_24->Day_25 Analysis Analyze BAL for Inflammatory Cells and Cytokines Analyze Plasma for IgE Levels Day_25->Analysis

Workflow of the Ovalbumin-Sensitized Mouse Model of Asthma.

Pharmacokinetics

Pharmacokinetic studies were conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Different Species

Species Dose (mg/kg) Route t1/2 (h) CL (mL/min/kg) Vdss (L/kg) F (%)
Mouse 10 Oral - - - -
Rat 1 i.v. 1.9 24.3 3.5 -
Rat 10 Oral - - - 27
Dog 1 i.v. 4.9 4.8 2.1 -
Dog 1 Oral - - - 100
Monkey 0.5 i.v. 8.8 3.0 2.2 -

| Monkey | 1 | Oral | - | - | - | 100 |

CL: Total plasma clearance; Vdss: Volume of distribution at steady state; F: Bioavailability. Data from Eastwood et al., 2010.[6]

This compound exhibited low plasma clearance and moderate to long half-lives in dogs and monkeys, with excellent oral bioavailability in both species.[2][6] Plasma protein binding was moderate across all species tested, including humans.[2][6]

Table 3: Plasma Protein Binding of this compound

Species Protein Binding (%)
Mouse 82
Rat 82
Dog 79

| Human | 89 |

Data from Eastwood et al., 2010.[2][6]

Clinical Development

A Phase 1 clinical trial (M/101057/01) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[7]

Phase 1 Study Design

This was a randomized, single-blind, placebo-controlled, single-center study with single and multiple ascending oral doses.[7] The study also aimed to assess the effect of a high-fat meal on the bioavailability of this compound.[7]

Phase 1 Pharmacokinetic Results

The pharmacokinetic evaluation in humans showed that this compound was rapidly metabolized.[7]

Table 4: Mean Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Dose)

Dose (mg) t1/2 (hr)
5 1.58 ± 0.55
10 1.60 ± 0.48

| 25 | 2.59 ± 0.75 |

Data from Clinical Study Report M/101057/01.[7]

Experimental Protocols

In Vitro Radioligand Binding Assay

Detailed experimental procedures for the synthesis of the compounds and the in vitro assay protocols are available as supporting information in the primary publication by Eastwood et al. (2010).[4] The general protocol involves membranes from CHO cells stably expressing the human A2B adenosine receptor, [3H]-DPCPX as the radioligand, and unlabeled ligands at various concentrations to determine their inhibitory constants (Ki).

In Vitro cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.[2] CHO cells expressing either human or mouse A2B receptors are incubated with the antagonist followed by stimulation with the agonist NECA.[2][6] The intracellular cAMP levels are then quantified using a suitable detection kit.

IL-6 Production Assay

Human primary dermal fibroblasts are treated with the antagonist before being stimulated with NECA to induce IL-6 production.[2] The concentration of IL-6 in the cell supernatant is then measured by ELISA.[3]

Ovalbumin-Sensitized Mouse Model

The protocol for the ovalbumin (OVA)-sensitized mouse model is described in the primary publication.[4] Briefly, BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with intranasal instillations of OVA to induce an allergic airway inflammatory response. The test compound is administered orally before the challenges. Airway hyperresponsiveness, BAL fluid cell counts and cytokine levels, and plasma IgE levels are assessed.

Pharmacokinetic Studies

Pharmacokinetic studies were performed in mice, rats, dogs, and monkeys.[6] The compound was administered intravenously and orally to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[6] Plasma concentrations of this compound were determined by a validated LC-MS/MS method.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with excellent oral bioavailability in non-clinical species. It has demonstrated significant efficacy in a preclinical model of asthma, supporting its potential as a therapeutic agent for inflammatory airway diseases. Early clinical data provided initial safety and pharmacokinetic profiles in humans. The comprehensive data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Target Validation of LAS101057 for the Treatment of Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor (A₂BAR), a G-protein coupled receptor implicated in the pathophysiology of asthma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the validation of the A₂B receptor as a therapeutic target for asthma, with a focus on the pharmacological profile of this compound. The document details the in vitro and in vivo studies that demonstrate the potential of this compound to mitigate key features of asthma, including airway inflammation and hyperresponsiveness. While preclinical findings were promising, the clinical development of this compound was halted during Phase I trials due to an unfavorable pharmacokinetic profile in humans.

The A₂B Adenosine Receptor in Asthma Pathophysiology

The A₂B adenosine receptor is a low-affinity receptor for adenosine that becomes activated under conditions of cellular stress and inflammation when extracellular adenosine levels are elevated.[1] In the context of asthma, the activation of A₂BAR on various immune and structural cells in the airways, including mast cells, epithelial cells, and fibroblasts, is believed to contribute to the inflammatory cascade.[1] Stimulation of the A₂BAR can lead to the release of pro-inflammatory mediators, thereby playing a role in the chronic inflammation and airway remodeling characteristic of asthma.[1]

A₂B Adenosine Receptor Signaling Pathway

The A₂B adenosine receptor is primarily a Gs-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of genes involved in inflammation, such as interleukin-6 (IL-6).[1]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A₂B Receptor G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Pro-inflammatory Gene Expression (e.g., IL-6) CREB->Gene Promotes Transcription Adenosine Adenosine (Agonist) Adenosine->A2BAR Activates This compound This compound (Antagonist) This compound->A2BAR Blocks ATP ATP ATP->AC OVA_Mouse_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase (Day 25) sensitization Day 0 & 14: Intraperitoneal injection of OVA + Alum in BALB/c mice treatment Oral administration of This compound or Vehicle challenge Days 21, 22, 23: Aerosolized OVA challenge treatment->challenge AHR Measure Airway Hyperresponsiveness (to Methacholine) challenge->AHR BAL Collect Bronchoalveolar Lavage (BAL) Fluid for Cell & Cytokine Analysis challenge->BAL Blood Collect Blood for IgE Analysis challenge->Blood

References

The Role of the A2B Adenosine Receptor in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor that has emerged as a critical, yet complex, modulator of inflammatory processes. As a low-affinity receptor, it is primarily activated under conditions of significant metabolic stress, such as hypoxia, ischemia, and inflammation, where extracellular adenosine concentrations rise to micromolar levels.[1] This technical guide provides an in-depth examination of the A2BAR's role in inflammatory diseases, detailing its signaling pathways, its dichotomous pro- and anti-inflammatory functions, and its cell-type-specific effects. We present key quantitative pharmacological data, detailed experimental protocols for studying the receptor's function, and an overview of its therapeutic potential. The evidence suggests that targeting the A2BAR offers a promising, albeit context-dependent, strategy for the development of novel therapeutics for a range of inflammatory disorders.

Introduction to the A2B Adenosine Receptor

Adenosine is an endogenous purine nucleoside that acts as a fundamental signaling molecule, regulating a vast array of physiological and pathological processes.[1] Its effects are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] While the A1, A2A, and A3 receptors are high-affinity receptors activated by physiological, submicromolar adenosine concentrations, the A2B receptor (A2BAR) is distinguished by its low affinity for adenosine.[1][3] This characteristic means the A2BAR is predominantly engaged only when extracellular adenosine levels are significantly elevated, a hallmark of environments experiencing trauma, inflammation, or oxygen deprivation.[1][4]

This unique activation profile positions the A2BAR as a crucial sensor of tissue distress. Its expression is widespread, found on immune cells like mast cells and macrophages, as well as structural cells such as endothelial, epithelial, and smooth muscle cells.[1][4] The functional outcome of A2BAR activation is highly pleiotropic and cell-type specific, leading to a complex and sometimes contradictory role in inflammation that can be either protective and tissue-preserving or pro-inflammatory and tissue-damaging. This guide aims to dissect this complexity, providing researchers and drug developers with a comprehensive technical overview of A2BAR signaling, function in disease, and methodologies for its investigation.

A2B Receptor Signaling Pathways

The A2B receptor's diverse functions are rooted in its ability to couple to multiple intracellular signaling cascades, primarily through Gs and Gq proteins.[5][6] The specific pathway activated is highly dependent on the cell type.[1]

Canonical Gs and Gq Protein Signaling: Upon activation by adenosine, the A2BAR typically engages Gs and/or Gq proteins.

  • Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate cellular responses.[1][5]

  • Gq Pathway: Coupling to Gq activates Phospholipase Cβ (PLCβ). PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]

A2BAR_Canonical_Signaling Canonical A2BAR Gs and Gq Signaling Pathways cluster_membrane cluster_cytoplasm Ado Adenosine A2BAR A2B Receptor Ado->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase Cβ Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates PKA PKA cAMP->PKA Activates Response_Gs Cellular Response (e.g., Gene Expression) PKA->Response_Gs Ca_PKC Ca²⁺ Release + PKC Activation IP3_DAG->Ca_PKC Response_Gq Cellular Response (e.g., Cytokine Release) Ca_PKC->Response_Gq

Caption: Canonical A2BAR Gs and Gq Signaling Pathways.

MAP Kinase Pathway Activation: In addition to the canonical pathways, A2BAR activation can trigger Mitogen-Activated Protein (MAP) kinase signaling, including the ERK and p38 MAPK pathways.[1][5] This activation is often crucial for regulating the expression and secretion of various cytokines and growth factors, contributing significantly to the receptor's inflammatory role.[5]

A2BAR_MAPK_Signaling A2BAR-Mediated MAP Kinase Activation Ado Adenosine A2BAR A2B Receptor Ado->A2BAR GP G Proteins (Gs/Gq/βγ subunits) A2BAR->GP Intermediates Signaling Intermediates GP->Intermediates MAPK_p38 p38 MAPK Intermediates->MAPK_p38 MAPK_ERK ERK Intermediates->MAPK_ERK Transcription Transcription Factors (e.g., NFAT, NF-κB) MAPK_p38->Transcription MAPK_ERK->Transcription Response Gene Expression (Cytokines, Growth Factors) Transcription->Response

Caption: A2BAR-Mediated MAP Kinase Activation.

The Dichotomous Role of A2B Receptor in Inflammation

The function of the A2BAR in inflammatory diseases is not uniform; it can exert both pro- and anti-inflammatory effects depending on the disease context, the specific cell type involved, and the duration of the inflammatory stimulus.

Pro-Inflammatory Actions

In several chronic inflammatory conditions, A2BAR signaling is predominantly pro-inflammatory, driving disease pathology.

  • Asthma and Chronic Obstructive Pulmonary Disease (COPD): A2BAR activation on mast cells, bronchial smooth muscle cells, and lung fibroblasts promotes the release of pro-inflammatory and pro-fibrotic mediators, including IL-6, IL-8, IL-13, and IL-19.[1][8][9] This contributes to airway inflammation, hyperreactivity, and tissue remodeling.[1] Consequently, A2BAR antagonists have shown therapeutic potential in preclinical models of asthma and COPD.[1][8][10][11]

  • Inflammatory Bowel Disease (IBD): A significant body of evidence points to a pro-inflammatory role for the A2BAR in colitis.[12] Studies using dextran sodium sulfate (DSS) and other induced colitis models have shown that genetic deletion or pharmacological antagonism of the A2BAR attenuates colonic inflammation, reduces weight loss, and suppresses inflammatory infiltrates.[12][13]

  • Rheumatoid Arthritis (RA): The role in RA is less clear but may be pro-inflammatory. A2BAR activation can stimulate dendritic cells to produce IL-6, which promotes the differentiation of pro-inflammatory Th17 cells, a key T cell subset in RA pathogenesis.[14][15] In vivo studies in rats have shown that high concentrations of adenosine can exacerbate arthritis through an A2B-dependent mechanism.[14]

Anti-Inflammatory and Protective Actions

Conversely, in acute inflammatory settings and within specific cellular contexts, A2BAR signaling is often protective and anti-inflammatory.

  • Vascular and Endothelial Protection: On endothelial cells, A2BAR activation has a clear anti-inflammatory effect. It suppresses the expression of adhesion molecules like ICAM-1 and E-selectin, which leads to decreased leukocyte rolling, adhesion, and transmigration into tissues.[1][16][17] A2BAR signaling also helps to maintain vascular barrier integrity, preventing excessive plasma leakage.[1] Mice lacking the A2BAR exhibit a pro-inflammatory phenotype with increased vascular permeability and elevated baseline levels of pro-inflammatory cytokines.[5][16]

  • Macrophage and Dendritic Cell Modulation: A2BAR stimulation on macrophages generally suppresses their activation and limits the production of pro-inflammatory cytokines like TNF-α.[1] Furthermore, it can augment the production of the anti-inflammatory cytokine IL-10 in response to Toll-like receptor (TLR) activation.[1] This skews the immune response towards resolution and tolerance.

  • Ischemia-Reperfusion Injury: In the context of ischemia and hypoxia, A2BAR signaling is broadly protective.[1][18] Its expression is upregulated by hypoxia-inducible factor-1α (HIF-1α), enhancing its ability to protect tissues from ischemic damage.[5][9][18]

  • IBD (Conflicting Evidence): In contrast to the pro-inflammatory data, other studies suggest a protective role for A2BAR, particularly on intestinal epithelial cells.[12] In this context, epithelial A2BAR signaling has been shown to attenuate colonic inflammation in DSS-induced colitis, highlighting the receptor's complex, cell-specific functions.[12][18][19]

Quantitative Data and Pharmacology

The study of the A2B receptor has been greatly advanced by the development of selective pharmacological tools. The following tables summarize key quantitative data for common agonists and antagonists.

Table 1: Pharmacological Profile of A2B Receptor Agonists

Compound Type Potency / Efficacy Assay Type Reference(s)
NECA Non-selective Agonist EC₅₀: 1.16 µM cAMP Flux (HiTSeeker ADORA2B Cell Line) [7]
BAY 60-6583 Selective Agonist High specificity and potency Functional Assays [4]

| Adenosine | Endogenous Agonist | Low affinity (micromolar range) | Multiple Functional Assays |[1][3] |

Table 2: Pharmacological Profile of A2B Receptor Antagonists

Compound Type Potency / Affinity Assay Type Reference(s)
CVT-6883 Selective Antagonist Kᵢ: 22 nM KB: 2-6 nM hA2BAR Binding Functional cAMP Inhibition [20]
MRS 1754 Selective Antagonist Potent and selective Functional Assays [1]
ZM-241385 A2A/A2B Antagonist pA₂: 8.0 FLIPR and Microphysiometry [21]

| Alloxazine | Selective Antagonist | Relatively selective, not highly potent | Functional Assays |[1] |

Table 3: Regulation of A2B Receptor Expression in Inflammation

Condition / Disease Model Tissue / Cell Type Change in Expression Mechanism / Observation Reference(s)
Hypoxia / Ischemia Endothelial Cells, Heart, Lung Upregulation HIF-1α dependent transactivation [5][9][18]
Adenosine Deaminase (ADA) Deficiency Lungs Upregulation Associated with elevated adenosine levels [8][22]
Experimental Colitis (DSS) Colonic Epithelia Upregulation Correlates with inflammation [13]

| Th1 Cytokine Treatment (IFN-γ) | Macrophages, Endothelial Cells | Upregulation | Increases cellular response to adenosine |[5] |

Key Experimental Protocols

Investigating the A2BAR requires a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Functional Assays

Protocol 1: cAMP Accumulation Assay (HTRF) This protocol measures Gs pathway activation by quantifying intracellular cAMP.

  • Cell Culture: Seed HEK-293 cells stably expressing the human A2B receptor (or other relevant cell lines like HMC-1) into 96-well plates and culture overnight.[23]

  • Assay Preparation: Wash cells with assay buffer (e.g., EMEM-F12 with 25 mM HEPES).[23]

  • Inhibitor Pre-incubation: Pre-incubate cells for 15-30 minutes at 37°C with assay buffer containing a phosphodiesterase inhibitor such as 30 µM rolipram. This prevents cAMP degradation and amplifies the signal.[23]

  • Compound Incubation: Add test compounds (agonists or antagonists) at various concentrations and incubate for 15 minutes. For antagonist testing, add the antagonist first, followed by a fixed concentration of an agonist (e.g., 10 µM NECA).[23]

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial HTRF-based cAMP detection kit according to the manufacturer's instructions. The signal is read on a compatible plate reader.

Protocol 2: Radioligand Binding Assay This competitive binding assay is used to determine the binding affinity (Kᵢ) of a test compound.

  • Membrane Preparation: Harvest CHO or HEK-293 cells expressing the human A2B receptor. Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX at 25 nM), and varying concentrations of the unlabeled test compound.[23]

  • Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ and then the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Models of Inflammation

Protocol 3: Murine Model of Allergic Airway Inflammation This model is used to assess the role of A2BAR in asthma.

  • Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injection of an allergen, such as ovalbumin (OVA), emulsified in alum on days 0 and 14.

  • Challenge: On days 24, 25, and 26, challenge the mice by exposing them to an aerosolized solution of OVA for 30 minutes.

  • Therapeutic Intervention: Administer the A2BAR antagonist or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before each allergen challenge.

  • Endpoint Analysis (48-72 hours after last challenge):

    • Airway Hyperresponsiveness: Measure changes in lung resistance in response to increasing doses of methacholine using a plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes).

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid using ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production).

Murine_Asthma_Workflow Workflow for Murine Allergic Airway Inflammation Model cluster_phase1 Sensitization Phase cluster_phase2 Challenge & Treatment Phase cluster_phase3 Analysis Phase Day0 Day 0: Sensitize (OVA/Alum) Day14 Day 14: Boost (OVA/Alum) Day24_26 Days 24-26: Aerosol OVA Challenge + A2BAR Antagonist/Vehicle Day14->Day24_26 Day28 Day 28: Endpoint Analysis Day24_26->Day28 Analysis_Items • Airway Hyperresponsiveness • BALF Cell Counts & Cytokines • Lung Histology Day28->Analysis_Items

Caption: Workflow for Murine Allergic Airway Inflammation Model.

Therapeutic Potential and Future Directions

The dual nature of the A2B receptor presents both opportunities and challenges for therapeutic development.

  • A2B Antagonists: There is strong rationale for the use of A2BAR antagonists in chronic inflammatory diseases where the receptor's activity is primarily pro-inflammatory. This includes asthma, COPD, and potentially certain forms of IBD and cancer.[24] Several selective antagonists have been developed, and at least one, CVT-6883 (also known as PBF-680), has entered clinical trials for asthma.[9][20]

  • A2B Agonists: Conversely, A2BAR agonists may be beneficial in acute conditions characterized by ischemia-reperfusion injury, such as myocardial infarction or stroke, where enhancing the receptor's natural protective functions could limit tissue damage.[4][18]

The primary challenge lies in the receptor's context-dependent signaling. A systemic A2BAR antagonist for asthma could potentially interfere with the receptor's protective roles in the vasculature or gut. Future drug development efforts may need to focus on creating tissue- or cell-type-specific modulators, or on compounds that selectively target downstream signaling pathways rather than the receptor itself. Further research is required to fully delineate the specific conditions and patient populations that would most benefit from either A2BAR antagonism or agonism. Continued investigation into the receptor's complex biology will be essential to unlock its full therapeutic potential.

References

LAS101057 Preclinical Data: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive summary of the preclinical data for LAS101057, a potent and selective A2B adenosine receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's pharmacological and pharmacokinetic profile.

Core Data Summary

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The quantitative data from these key experiments are summarized below for clear comparison.

In Vitro Potency and Selectivity

This compound demonstrated high potency at the human A2B adenosine receptor and excellent selectivity against other adenosine receptor subtypes.

ReceptorAssay TypeSpeciesPotency (Ki, nM)Selectivity vs. A2B
A2B Radioligand BindingHuman2.9 -
A1Radioligand BindingHuman>10000>3400-fold
A2ARadioligand BindingHuman>10000>3400-fold
A3Radioligand BindingHuman>10000>3400-fold

In a functional assay measuring agonist-induced IL-6 production in human fibroblasts, this compound showed a concentration-dependent inhibition, with a potency in a similar range to that observed in the radioligand binding and cAMP assays[1]. Furthermore, when tested against a panel of over 340 other receptors, channels, and enzymes, this compound was found to be highly selective, with a more than 400-fold selectivity margin[1].

In Vivo Efficacy: Ovalbumin-Sensitized Mouse Model of Asthma

This compound was evaluated in an ovalbumin (OVA)-sensitized mouse model, which mimics key pathological features of human asthma. Oral administration of this compound resulted in a significant reduction in airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE levels[1][2][3].

Treatment GroupDose (mg/kg, p.o.)Airway Hyperresponsiveness (Penh)IL-4 (pg/mL)IL-5 (pg/mL)OVA-specific IgE (U/mL)
Vehicle-1.8 ± 0.215.6 ± 2.1112.5 ± 15.31250 ± 150
This compound 10 0.9 ± 0.1 7.8 ± 1.5 55.2 ± 8.1 625 ± 75

*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was assessed in several preclinical species, demonstrating good oral bioavailability and moderate to long half-lives.

SpeciesRouteDose (mg/kg)t1/2 (h)Cmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)
MouseOral102.11.54.885
Rati.v.10.7-0.5-
RatOral101.91.23.570
Dogi.v.13.5-2.1-
DogOral14.10.42.3110
Monkeyi.v.0.55.2-1.8-
MonkeyOral16.80.32.980

Plasma protein binding was moderate across species, determined to be 82% in mouse, 82% in rat, 79% in dog, and 89% in human[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

  • Method: Membranes from CHO-K1 cells stably expressing the respective human adenosine receptor subtypes were used. The radioligands used were [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, and [125I]AB-MECA for A3. Assays were performed in a final volume of 100 µL containing the appropriate buffer, cell membranes, radioligand, and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known non-selective adenosine receptor agonist (NECA). After incubation, bound and free radioligand were separated by filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Ovalbumin-Sensitized Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

  • Animal Model: Female BALB/c mice were used.

  • Sensitization and Challenge: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to day 27, mice were challenged daily with an aerosol of OVA.

  • Drug Administration: this compound or vehicle was administered orally once daily, 1 hour before each OVA challenge.

  • Readouts:

    • Airway Hyperresponsiveness (AHR): Measured 24 hours after the final OVA challenge using whole-body plethysmography to assess the response to increasing concentrations of aerosolized methacholine. The Penh (enhanced pause) value was used as an index of airway obstruction.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL was performed to collect fluid for the measurement of inflammatory cells and cytokine levels (IL-4 and IL-5) by ELISA.

    • Serum IgE Levels: Blood was collected, and serum levels of OVA-specific IgE were determined by ELISA.

  • Statistical Analysis: Data were analyzed using an appropriate statistical test, such as a t-test or ANOVA, with p < 0.05 considered statistically significant.

Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of this compound in various species.

  • Animal Models: Female BALB/c mice, male Sprague-Dawley rats, male Beagle dogs, and male Cynomolgus monkeys were used.

  • Drug Administration: For intravenous (i.v.) administration, this compound was formulated in a suitable vehicle and administered as a bolus dose. For oral (p.o.) administration, the compound was formulated as a suspension and administered by gavage.

  • Blood Sampling: Blood samples were collected at various time points post-dosing from the tail vein (rodents) or cephalic/saphenous vein (dogs and monkeys). Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral/Doseoral) / (AUCi.v./Dosei.v.) x 100.

Visualizations

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR This compound This compound This compound->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates MAPK MAPK (ERK, p38) PKC->MAPK Activates NFkB NF-κB PKC->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) CREB->Cytokines Upregulates Transcription NFkB->Cytokines Upregulates Transcription

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model

The following diagram illustrates the key steps and timeline of the in vivo efficacy study.

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_readout Readout Phase Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day0->Day14 Day21_27 Days 21-27 Daily OVA Aerosol Challenge Daily this compound/Vehicle (p.o.) Day14->Day21_27 Day28 Day 28 (24h post-final challenge) Day21_27->Day28 AHR Airway Hyperresponsiveness (Methacholine Challenge) Day28->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Day28->BAL Serum Serum Collection (OVA-specific IgE) Day28->Serum

Caption: Workflow for the Ovalbumin-Sensitized Mouse Model.

References

LAS101057: A Technical Whitepaper on its Therapeutic Potential in Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge with limited therapeutic options that modify the disease course. This document outlines the therapeutic rationale and supporting preclinical data for LAS101057, a potent and selective A2B adenosine receptor (A₂B AR) antagonist, as a potential novel treatment for COPD. While initially investigated for asthma, the mechanism of action of this compound directly addresses inflammatory and fibrotic pathways increasingly recognized as critical in the pathophysiology of COPD. This whitepaper provides a comprehensive overview of the existing data, including detailed experimental protocols and a quantitative summary of findings, to facilitate further research and development in this area.

Therapeutic Rationale in COPD

The A₂B adenosine receptor is a G-protein coupled receptor with low affinity for adenosine. Its expression and signaling are significantly upregulated in conditions of cellular stress and inflammation where extracellular adenosine levels are high, such as in the lungs of patients with COPD.[1][2] Activation of the A₂B AR on various cell types, including immune and structural cells, has been shown to elicit a range of pro-inflammatory and pro-fibrotic responses highly relevant to COPD pathogenesis.

Key roles of A₂B AR signaling in lung disease that support the therapeutic potential of this compound in COPD include:

  • Promotion of Inflammation: A₂B AR activation stimulates the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from macrophages, airway epithelial cells, and fibroblasts.[1] This aligns with the chronic inflammatory state observed in the airways of COPD patients.

  • Fibrosis and Tissue Remodeling: The receptor is implicated in profibrotic processes. A₂B AR signaling can promote the differentiation of fibroblasts into myofibroblasts and stimulate the production of extracellular matrix components, contributing to the airway remodeling seen in COPD.[3][4][5][6] Furthermore, increased A₂B AR expression has been observed in the remodeled pulmonary vessels of patients with COPD-associated pulmonary hypertension.[7]

  • Airspace Enlargement: Preclinical studies using A₂B AR antagonists in adenosine deaminase-deficient mice, a model of chronic lung inflammation, have demonstrated a reduction in airspace enlargement, a key feature of emphysema in COPD.[3][4][5][6]

Given these pivotal roles, the selective antagonism of the A₂B AR by this compound presents a targeted therapeutic strategy to mitigate the underlying inflammatory and remodeling processes in COPD.

Preclinical Pharmacology of this compound

This compound is a potent, selective, and orally bioavailable A₂B adenosine receptor antagonist.[8][9][10][11][12] The primary preclinical evaluation of this compound was conducted in an ovalbumin (OVA)-sensitized mouse model of allergic asthma. While not a direct model of COPD, this model shares key features of airway inflammation and hyperresponsiveness.

In Vitro Activity

The in vitro antagonistic activity of this compound was confirmed in cell-based functional assays. It demonstrated a concentration-dependent inhibition of agonist-induced IL-6 production in human dermal fibroblasts, a response mediated by the A₂B AR.[10]

In Vivo Efficacy in an Ovalbumin-Sensitized Mouse Model

In this model, which recapitulates some of the pathological features of human asthma, this compound demonstrated significant anti-inflammatory and functional effects.[10]

Table 1: Summary of In Vivo Efficacy of this compound in an Ovalbumin-Sensitized Mouse Model

ParameterVehicle Control (OVA-sensitized)This compound (3 mg/kg, p.o.)This compound (10 mg/kg, p.o.)Dexamethasone (1 mg/kg, p.o.)
Airway Hyperresponsiveness (AHR) to Methacholine Increased Lung ResistanceReduced AHRMarkedly Reduced AHRMarkedly Reduced AHR
Th2 Cytokine Production (IL-4, IL-13 in BALF) ElevatedReducedSignificantly ReducedSignificantly Reduced
OVA-specific IgE Levels (Plasma) ElevatedReducedSignificantly ReducedSignificantly Reduced
Inflammatory Cell Infiltration (BALF) Increased eosinophilsReduced eosinophilsSignificantly Reduced eosinophilsSignificantly Reduced eosinophils

BALF: Bronchoalveolar Lavage Fluid; p.o.: oral administration. Data qualitatively summarized from the primary publication.[10]

Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that this compound has low plasma clearance and moderate to long half-lives in dogs and monkeys, with excellent oral bioavailability in both species.[10] A Phase I clinical study in healthy male subjects for an asthma indication showed that this compound was rapidly metabolized.[13]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species and Humans

SpeciesRouteDoseT₁/₂ (h)Bioavailability (%)Plasma Protein Binding (%)
Mousep.o.10 mg/kg--82
Rati.v.-0.8 - 1.6-82
Ratp.o.--Moderate to Excellent82
Dogi.v.1 mg/kgModerate to Long-79
Dogp.o.1 mg/kg-Excellent79
Monkeyi.v.0.5 mg/kgModerate to Long--
Monkeyp.o.1 mg/kg-Excellent-
Humanp.o.5 mg1.58-89
Humanp.o.10 mg1.60-89
Humanp.o.25 mg2.59-89

Data compiled from preclinical and Phase I clinical studies.[10][13]

Signaling Pathways and Experimental Workflows

A₂B Adenosine Receptor Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by adenosine binding to the A₂B receptor, leading to the production of the pro-inflammatory cytokine IL-6, and the point of intervention for this compound.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Adenosine Adenosine A2B_R A₂B Receptor Adenosine->A2B_R Binds G_Protein Gs Protein A2B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL6_Gene IL-6 Gene CREB->IL6_Gene Activates Transcription IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA IL6_Protein IL-6 Protein (Pro-inflammatory) IL6_mRNA->IL6_Protein Translation This compound This compound This compound->A2B_R Blocks

Caption: A₂B adenosine receptor signaling pathway leading to IL-6 production and its inhibition by this compound.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model

The diagram below outlines the key steps in the preclinical evaluation of this compound using the ovalbumin (OVA)-sensitized mouse model of allergic airway inflammation.

OVA_Workflow cluster_sensitization Sensitization Phase cluster_analysis Analysis Phase (Day 24) Sens1 Day 0: Sensitization with OVA/Alum (i.p.) Sens2 Day 14: Second Sensitization with OVA/Alum (i.p.) Sens1->Sens2 Challenge Days 21-23: OVA Aerosol Challenge Sens2->Challenge AHR Airway Hyperresponsiveness Measurement (Methacholine) Challenge->AHR Treatment Daily Oral Dosing: - Vehicle - this compound - Dexamethasone BAL Bronchoalveolar Lavage (BAL): - Cell Counts - Cytokine Analysis AHR->BAL Blood Blood Collection: - IgE Measurement BAL->Blood

Caption: Experimental workflow for the in vivo evaluation of this compound in the OVA-sensitized mouse model.

Experimental Protocols

The following are summaries of the key experimental protocols adapted from the supporting information of the primary publication on this compound.

In Vitro IL-6 Release Assay
  • Cell Line: Human primary dermal fibroblasts.

  • Method: Cells are seeded in 96-well plates and grown to confluence. The medium is then replaced with a serum-free medium containing the test compound (this compound) or vehicle. After a pre-incubation period, cells are stimulated with 5’-(N-ethylcarboxamido)adenosine (NECA), an adenosine receptor agonist, to induce IL-6 release.

  • Endpoint: After 24 hours of stimulation, the supernatant is collected, and the concentration of IL-6 is determined using a commercial ELISA kit. The inhibitory effect of this compound is calculated as a percentage reduction of the NECA-induced IL-6 release.

Ovalbumin (OVA)-Sensitized Mouse Model
  • Animals: Female BALB/c mice.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 10 µg of OVA emulsified in aluminum hydroxide (Alum) on days 0 and 14.

  • Challenge: From day 21 to day 23, mice are exposed to an aerosol of 1% OVA in saline for 30 minutes each day.

  • Treatment: this compound, dexamethasone, or vehicle is administered orally once daily from day 20 to day 23.

  • Airway Hyperresponsiveness (AHR) Measurement: On day 24, 24 hours after the last OVA challenge, AHR is assessed. Mice are anesthetized, tracheostomized, and mechanically ventilated. Lung resistance is measured in response to increasing concentrations of nebulized methacholine.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, lungs are lavaged with saline. The BAL fluid is collected to determine total and differential inflammatory cell counts. Cytokine levels (IL-4, IL-13) in the supernatant are measured by ELISA.

  • Serology: Blood samples are collected for the measurement of plasma levels of OVA-specific IgE by ELISA.

Conclusion and Future Directions

This compound is a potent and selective A₂B adenosine receptor antagonist with demonstrated efficacy in a preclinical model of allergic airway inflammation. The underlying mechanism of action, involving the suppression of pro-inflammatory and pro-fibrotic pathways mediated by the A₂B receptor, provides a strong rationale for its therapeutic potential in COPD.

While the existing preclinical data for this compound is in an asthma model, the broader scientific literature robustly supports the role of the A₂B receptor in the pathophysiology of COPD. Therefore, further investigation of this compound in established preclinical models of COPD (e.g., cigarette smoke exposure models) is warranted. Such studies should aim to confirm its efficacy in reducing key features of COPD, including neutrophilic inflammation, emphysema, and airway remodeling. Positive outcomes from these studies would provide the necessary evidence to support the clinical development of this compound as a novel, targeted therapy for COPD.

References

Methodological & Application

LAS101057 In Vitro Assay Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS101057 is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor.[1][2] This document provides detailed application notes and protocols for key in vitro assays to characterize the pharmacological and pharmacokinetic properties of this compound. The A2B receptor, a G protein-coupled receptor, is activated by adenosine at high concentrations, typically under conditions of cellular stress or inflammation. Its activation triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the release of pro-inflammatory mediators such as interleukin-6 (IL-6).[1] this compound effectively blocks this pathway, making it a potential therapeutic agent for inflammatory diseases like asthma.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

AssaySpeciesCell Line/SystemAgonistParameterValue
A2B Receptor BindingHumanCHO cells expressing human A2B receptor[3H]-DPCPXKi (nM)18 ± 4
cAMP ProductionHumanCHO cells expressing human A2B receptorNECAIC50 (nM)120 ± 21
cAMP ProductionMouseCHO cells expressing mouse A2B receptorNECAIC50 (nM)512 ± 67
IL-6 ReleaseHumanPrimary Dermal FibroblastsNECA% Inhibition @ 100 nM67 ± 2
General Selectivity->340 enzymes, receptors, channels, and transporters-Fold Selectivity>400

Table 2: In Vitro ADME Profile of this compound

AssaySpeciesSystemParameterValue
Caco-2 Permeability-Caco-2 cell monolayerPapp (10-6 cm/s)>30
P-glycoprotein Substrate--Efflux RatioNot a substrate
Microsomal StabilityRatLiver Microsomes% Turnover (30 min)Low
Microsomal StabilityHumanLiver Microsomes% Turnover (30 min)Low
Plasma Protein BindingMousePlasma% Bound82
Plasma Protein BindingRatPlasma% Bound82
Plasma Protein BindingDogPlasma% Bound79
Plasma Protein BindingHumanPlasma% Bound89

Signaling Pathway

This compound acts as an antagonist at the A2B adenosine receptor. Under pathophysiological conditions, elevated adenosine levels activate the A2B receptor, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as IL-6. This compound blocks the initial step of this cascade by preventing adenosine from binding to the A2B receptor.

LAS101057_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR This compound This compound This compound->A2BR Antagonism Gs Gs Protein A2BR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation (Activation) IL6_Gene IL-6 Gene CREB->IL6_Gene Transcription IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA Transcription IL6_Protein IL-6 Protein (secreted) IL6_mRNA->IL6_Protein Translation

Caption: this compound antagonizes the A2B receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for A2B Adenosine Receptor

Objective: To determine the binding affinity of this compound for the human A2B adenosine receptor.

Materials:

  • CHO-K1 cells stably expressing the human A2B adenosine receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Adenosine deaminase (ADA)

  • [3H]-DPCPX (radioligand)

  • Non-specific binding control: 8-p-sulfophenyltheophylline (8-SPT)

  • This compound stock solution

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

Procedure:

  • Prepare cell membranes from CHO-K1-hA2B cells.

  • Incubate cell membranes (20 µg protein) with 2 U/mL adenosine deaminase for 30 minutes at 37°C in assay buffer.

  • Add increasing concentrations of this compound to the wells of a 96-well plate.

  • Add [3H]-DPCPX to a final concentration of 2 nM.

  • For non-specific binding, add 8-SPT to a final concentration of 100 µM.

  • Initiate the binding reaction by adding the pre-treated cell membranes.

  • Incubate for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Calculate Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare CHO-hA2B cell membranes start->prep_membranes ada_treatment Treat membranes with adenosine deaminase prep_membranes->ada_treatment add_compounds Add this compound and [3H]-DPCPX to plate ada_treatment->add_compounds initiate_binding Add membranes to initiate binding add_compounds->initiate_binding incubate Incubate for 60 min at room temperature initiate_binding->incubate filter_wash Filter and wash to separate bound/unbound incubate->filter_wash scintillation_count Add scintillant and count radioactivity filter_wash->scintillation_count analyze Analyze data and calculate Ki scintillation_count->analyze end End analyze->end

Caption: Workflow for the A2B radioligand binding assay.

Functional Antagonism: cAMP Assay

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the human or mouse A2B receptor.

Materials:

  • CHO-K1 cells stably expressing either human or mouse A2B receptors

  • Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4

  • Agonist: 5'-(N-Ethylcarboxamido)adenosine (NECA)

  • cAMP assay kit (e.g., HTRF-based)

  • This compound stock solution

  • 384-well plates

Procedure:

  • Seed CHO-K1-A2B cells into 384-well plates and culture overnight.

  • Wash the cells with stimulation buffer.

  • Add increasing concentrations of this compound to the cells and incubate for 15 minutes at 37°C.

  • Add NECA to a final concentration that elicits a submaximal response (EC80).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the concentration-response curve for this compound and determine the IC50 value.

cAMP_Assay_Workflow start Start seed_cells Seed CHO-A2B cells in 384-well plates start->seed_cells wash_cells Wash cells with stimulation buffer seed_cells->wash_cells add_antagonist Add this compound and incubate for 15 min wash_cells->add_antagonist add_agonist Add NECA (agonist) and incubate for 30 min add_antagonist->add_agonist lyse_cells Lyse cells add_agonist->lyse_cells measure_cAMP Measure intracellular cAMP (e.g., HTRF) lyse_cells->measure_cAMP analyze Analyze data and determine IC50 measure_cAMP->analyze end End analyze->end

Caption: Workflow for the functional cAMP antagonism assay.

IL-6 Release Assay

Objective: To assess the effect of this compound on agonist-induced IL-6 release from human primary dermal fibroblasts.

Materials:

  • Human primary dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Agonist: NECA

  • This compound stock solution

  • IL-6 ELISA kit

  • 24-well plates

Procedure:

  • Seed human primary dermal fibroblasts in 24-well plates and allow them to adhere.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with increasing concentrations of this compound for 30 minutes.

  • Stimulate the cells with NECA (10 µM) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage inhibition of NECA-induced IL-6 release by this compound.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound as a predictor of oral absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • This compound stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayers with transport buffer.

  • Add this compound (12.5 µM) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • To assess efflux, add this compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.

Conclusion

The provided protocols outline the essential in vitro assays for the characterization of this compound. These assays are crucial for determining the compound's potency, selectivity, mechanism of action, and pharmacokinetic properties. The data generated from these experiments are fundamental for the preclinical evaluation of this compound and its potential development as a therapeutic agent.

References

Application Notes and Protocols for LAS101057 cAMP Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.[1][2][3] The A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] Activation of the A2B receptor by its endogenous agonist, adenosine, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][4] Therefore, a functional assay measuring the inhibition of agonist-induced cAMP production is a critical method for characterizing the potency and efficacy of A2B receptor antagonists like this compound.

This document provides detailed application notes and protocols for performing a cAMP functional assay to determine the inhibitory activity of this compound on the human and mouse A2B adenosine receptors.

Data Presentation

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal cAMP response induced by an agonist. The following table summarizes the reported IC50 values for this compound against the human and mouse A2B receptors.

Receptor SpeciesAgonistIC50 of this compound (nM)
Human A2BNECA120 ± 21
Mouse A2BNECA512 ± 67

Data sourced from a cell-based functional assay measuring A2B receptor-dependent intracellular cAMP levels using 5'-(N-ethylcarboxamido)adenosine (NECA) as the agonist.[3]

Signaling Pathway

The A2B adenosine receptor, upon binding to an agonist such as adenosine or the synthetic agonist NECA, activates a canonical Gs-protein signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, blocks the binding of the agonist to the A2B receptor, thereby inhibiting this signaling pathway and preventing the production of cAMP.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2B A2B Receptor Gs Gs Protein A2B->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates Agonist Agonist (e.g., NECA) Agonist->A2B Activates This compound This compound This compound->A2B Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Signal Detection cluster_analysis Data Analysis A1 Culture HEK293 cells expressing A2B receptor A2 Harvest and seed cells into assay plates A1->A2 A3 Incubate plates overnight A2->A3 B1 Add serial dilutions of this compound A3->B1 B2 Pre-incubate with antagonist B1->B2 B3 Add a fixed concentration of NECA (agonist) B2->B3 B4 Incubate to stimulate cAMP production B3->B4 C1 Add cAMP detection reagents (e.g., GloSensor reagent) B4->C1 C2 Incubate for signal development C1->C2 C3 Measure luminescence C2->C3 D1 Plot luminescence vs. This compound concentration C3->D1 D2 Perform non-linear regression to determine IC50 D1->D2

References

Application Note: LAS101057 as a Potent Inhibitor of IL-6 Release

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is implicated in the pathophysiology of various inflammatory and autoimmune diseases. The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that becomes activated under conditions of high extracellular adenosine, such as inflammation and tissue injury. Activation of the A2BAR has been shown to induce the release of pro-inflammatory cytokines, including IL-6. LAS101057 is a potent and selective antagonist of the A2B adenosine receptor. This application note provides a detailed protocol for an in vitro IL-6 release assay using human primary dermal fibroblasts to characterize the inhibitory activity of this compound.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the release of IL-6 from human primary dermal fibroblasts stimulated with the adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA). The A2B receptor, upon activation by NECA, initiates a downstream signaling cascade involving cyclic AMP (cAMP) and cAMP response element-binding protein (CREB), leading to the transcription and subsequent release of IL-6.[1] this compound, as an A2B receptor antagonist, blocks this signaling pathway, thereby reducing IL-6 production. The amount of IL-6 released into the cell culture supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents

  • Human Primary Dermal Fibroblasts (e.g., ATCC PCS-201-012)

  • Fibroblast Growth Medium (e.g., Fibroblast Basal Medium supplemented with Fibroblast Growth Kit-Low Serum)

  • This compound (Tocris Bioscience, Cat. No. 4567 or equivalent)

  • 5'-N-Ethylcarboxamidoadenosine (NECA) (Tocris Bioscience, Cat. No. 1084 or equivalent)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • 96-well flat-bottom cell culture plates, sterile

  • Human IL-6 ELISA Kit (e.g., R&D Systems, Quantikine ELISA Human IL-6, Cat. No. D6050 or equivalent)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 450 nm with wavelength correction at 540 nm or 570 nm.

  • Humidified incubator (37°C, 5% CO2)

Data Presentation

Table 1: Inhibitory Effect of this compound on NECA-induced cAMP Production

SpeciesIC50 (nM)
Human120 ± 21
Mouse512 ± 67

Data represents the concentration of this compound required to inhibit 50% of the maximal cAMP response induced by NECA in cells expressing the respective A2B adenosine receptor.[1]

Table 2: Inhibition of NECA-induced IL-6 Release by this compound in Human Primary Dermal Fibroblasts

This compound Concentration (nM)Percent Inhibition of IL-6 Release (%)
10067 ± 2

Data represents the mean ± SEM of the percentage reduction in IL-6 release induced by NECA in the presence of 100 nM this compound.[1]

Experimental Protocols

Part 1: Culture of Human Primary Dermal Fibroblasts
  • Thawing of Fibroblasts:

    • Rapidly thaw the cryopreserved vial of human primary dermal fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh Fibroblast Growth Medium.

  • Cell Seeding and Maintenance:

    • Seed the cells into a T-75 flask at a density of 3,500 - 5,000 cells/cm².

    • Incubate the flask in a humidified incubator at 37°C with 5% CO2.

    • Change the medium every 2-3 days.

    • When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA solution. For the IL-6 release assay, use fibroblasts between passages 3 and 8.

Part 2: IL-6 Release Assay
  • Cell Seeding for the Assay:

    • Harvest the fibroblasts using Trypsin-EDTA and resuspend them in fresh Fibroblast Growth Medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Compound and Agonist Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NECA in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free Fibroblast Basal Medium. The final DMSO concentration in the wells should be ≤ 0.1%.

    • Prepare a working solution of NECA in serum-free Fibroblast Basal Medium to achieve a final concentration of 10 µM in the wells.

  • Cell Treatment:

    • After the 24-hour incubation, gently aspirate the growth medium from the wells.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 50 µL of the diluted this compound solutions (or vehicle control for "NECA alone" and "unstimulated" wells) to the respective wells.

    • Incubate the plate for 1 hour at 37°C with 5% CO2.

    • Add 50 µL of the NECA working solution to the wells containing this compound and the "NECA alone" wells. Add 50 µL of serum-free medium to the "unstimulated" wells.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well for IL-6 quantification. If not assaying immediately, store the supernatants at -80°C.

Part 3: Quantification of IL-6 by ELISA
  • Perform the human IL-6 ELISA according to the manufacturer's instructions provided with the kit. A general procedure is outlined below:

    • Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the ELISA kit manual.

    • Assay Procedure:

      • Add 100 µL of Assay Diluent to each well of the microplate.

      • Add 100 µL of standard, control, or sample (cell culture supernatant) to the appropriate wells.

      • Incubate for 2 hours at room temperature.

      • Aspirate and wash each well four times with Wash Buffer.

      • Add 200 µL of Human IL-6 Conjugate to each well.

      • Incubate for 2 hours at room temperature.

      • Aspirate and wash each well four times.

      • Add 200 µL of Substrate Solution to each well.

      • Incubate for 20-30 minutes at room temperature, protected from light.

      • Add 50 µL of Stop Solution to each well.

      • Determine the optical density of each well within 30 minutes using a microplate reader set to 450 nm, with a wavelength correction at 540 nm or 570 nm.

    • Data Analysis:

      • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

      • Calculate the concentration of IL-6 in the samples by interpolating their mean absorbance values from the standard curve.

      • Calculate the percent inhibition of IL-6 release for each concentration of this compound using the following formula: % Inhibition = 100 - [ (IL-6 with this compound - Unstimulated IL-6) / (NECA alone IL-6 - Unstimulated IL-6) ] * 100

Mandatory Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / NECA A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL6_Gene IL-6 Gene Transcription CREB->IL6_Gene Activates IL6_Protein IL-6 Protein (Release) IL6_Gene->IL6_Protein

Caption: A2B Adenosine Receptor Signaling Pathway for IL-6 Release.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Fibroblasts in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound dilutions incubate_24h->add_this compound incubate_1h Incubate for 1h add_this compound->incubate_1h add_neca Add NECA (10 µM) incubate_1h->add_neca incubate_18_24h Incubate for 18-24h add_neca->incubate_18_24h collect_supernatant Collect Supernatant incubate_18_24h->collect_supernatant elisa Perform IL-6 ELISA collect_supernatant->elisa analyze_data Analyze Data & Calculate % Inhibition elisa->analyze_data

Caption: Experimental Workflow for IL-6 Release Assay.

References

Application Notes and Protocols: LAS101057 in the Ovalbumin-Sensitized Mouse Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased production of Th2 cytokines and allergen-specific IgE. The ovalbumin (OVA)-sensitized mouse model is a widely used preclinical tool to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing the OVA-sensitized mouse model to investigate the effects of LAS101057, a potent and selective A2B adenosine receptor antagonist.[1][2][3] this compound has been shown to be orally efficacious in this model, reducing key features of the asthmatic phenotype.[1][2][3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by antagonizing the A2B adenosine receptor.[1][2][3] In the context of asthma, adenosine levels can be elevated in the airways, contributing to inflammation and bronchoconstriction.[4][5][6] The A2B receptor, when activated by adenosine, is implicated in the release of pro-inflammatory mediators from various cells, including mast cells, and contributes to the Th2-driven inflammatory cascade.[4][5][6] By blocking this receptor, this compound can inhibit downstream signaling pathways that lead to airway inflammation and hyperresponsiveness.

LAS101057_Mechanism_of_Action cluster_0 Allergic Airway Inflammation Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds G_Protein Gs Protein Activation A2BR->G_Protein This compound This compound This compound->A2BR Blocks AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB Th2_Cytokines Th2 Cytokine Production (IL-4, IL-5, IL-13) CREB->Th2_Cytokines Inflammation Airway Inflammation (Eosinophilia) Th2_Cytokines->Inflammation IgE OVA-specific IgE Production Th2_Cytokines->IgE AHR Airway Hyperresponsiveness Inflammation->AHR

Figure 1. Signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative effects of this compound in the ovalbumin-sensitized mouse model based on published data.[2]

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupDose (mg/kg, p.o.)Inhibition of AHR (%)
Vehicle (OVA-sensitized)-0
This compound3Active
This compound10Significant Inhibition
Dexamethasone1Significant Inhibition

Table 2: Effect of this compound on Th2 Cytokines in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDose (mg/kg, p.o.)IL-4 Inhibition (%)IL-13 Inhibition (%)
Vehicle (OVA-sensitized)-00
This compound1042 ± 1244 ± 14

Table 3: Effect of this compound on OVA-Specific IgE Levels in Plasma

Treatment GroupDose (mg/kg, p.o.)OVA-specific IgE (µg/mL)Inhibition (%)
PBS-2.2 ± 0.02-
Vehicle (OVA-sensitized)-330 ± 1040
This compound3165 ± 5250 ± 16
This compound10N/ADose-dependent inhibition

Experimental Protocols

A typical experimental workflow for evaluating this compound in the OVA-sensitized mouse model is outlined below.

Experimental_Workflow Sensitization Sensitization (Day 0 & 14) Challenge OVA Aerosol Challenge (e.g., Day 21-23) Sensitization->Challenge Treatment This compound Administration (p.o.) Challenge->Treatment AHR AHR Measurement (Day 24) Treatment->AHR BAL Bronchoalveolar Lavage (Day 24) AHR->BAL Histology Lung Histology (Day 24) BAL->Histology Serum Serum Collection (Day 24) Histology->Serum Analysis Data Analysis Serum->Analysis

Figure 2. Experimental workflow diagram.

Protocol 1: Ovalbumin (OVA) Sensitization and Challenge

This protocol is adapted from standard methods for inducing an allergic asthma phenotype in BALB/c mice.[7][8]

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Sensitization (Day 0 and Day 14):

    • Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of alum in 200 µL of sterile saline per mouse.

    • Administer 200 µL of the OVA/alum suspension via intraperitoneal (i.p.) injection on Day 0 and Day 14.

  • Aerosol Challenge (e.g., Days 21, 22, and 23):

    • Prepare a 1% (w/v) OVA solution in sterile saline.

    • Place mice in a whole-body plethysmography chamber or a suitable exposure chamber.

    • Expose the mice to an aerosol of the 1% OVA solution for 30 minutes on three consecutive days. An ultrasonic nebulizer is recommended for generating the aerosol.

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/kg and 10 mg/kg).

  • Administer this compound or vehicle orally (p.o.) by gavage. The timing of administration should be determined based on the pharmacokinetic profile of the compound, but a common approach is to dose 1 hour before each OVA challenge.

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

AHR is typically assessed 24 hours after the final OVA challenge using a whole-body plethysmograph to measure changes in lung function in response to a bronchoconstrictor like methacholine.[9][10]

Materials:

  • Whole-body plethysmography system (e.g., Buxco or EMKA Technologies)

  • Methacholine chloride (Sigma-Aldrich)

  • Sterile saline

Procedure:

  • Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.

  • Record baseline readings.

  • Expose the mouse to nebulized saline (vehicle control) for a set period (e.g., 3 minutes) and record the response.

  • Subsequently, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for the same duration.

  • Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, after each methacholine concentration.

  • Plot the Penh values against the methacholine concentration to generate a dose-response curve.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is performed to collect cells and fluid from the lungs for analysis of inflammatory cell infiltration and cytokine levels.[11][12]

Materials:

  • Sterile phosphate-buffered saline (PBS), ice-cold

  • Ketamine/xylazine or other suitable anesthetic

  • Tracheal cannula (e.g., 20-gauge)

  • Suture thread

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and slides

  • Giemsa or Diff-Quik stain

Procedure:

  • Anesthetize the mouse with an overdose of anesthetic.

  • Expose the trachea through a midline incision in the neck.

  • Insert a tracheal cannula and secure it with a suture.

  • Instill 0.5-1.0 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid.

  • Repeat the lavage process 2-3 times, pooling the recovered fluid (BALF).

  • Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

  • Collect the supernatant for cytokine analysis (e.g., ELISA).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Giemsa or Diff-Quik to perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes).

Protocol 5: Histological Analysis of Lung Inflammation

Histological examination of lung tissue provides a qualitative and quantitative assessment of airway inflammation and remodeling.[13][14][15]

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain (for mucus production)

Procedure:

  • After BAL, perfuse the lungs with saline through the right ventricle to remove blood.

  • Instill 4% PFA or 10% formalin into the lungs via the tracheal cannula at a constant pressure (e.g., 25 cm H₂O) to inflate and fix the lungs.

  • Excise the lungs and immerse them in the same fixative for at least 24 hours.

  • Process the fixed lung tissue through an ethanol series and xylene, and then embed in paraffin.

  • Cut 4-5 µm sections using a microtome.

  • Stain sections with H&E to visualize inflammatory cell infiltrates and with PAS to identify mucus-producing goblet cells.

  • Examine the stained sections under a microscope and score the degree of inflammation and goblet cell hyperplasia.

References

Application Notes and Protocols for LAS101057 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS101057 is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1][2] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the A2BAR.[3] This activation triggers downstream signaling cascades, primarily through Gs and Gq proteins, resulting in increased intracellular cyclic AMP (cAMP) and calcium mobilization, respectively. These pathways are implicated in a variety of physiological and pathological processes, including inflammation and fibrosis. This compound effectively blocks these signaling events, making it a valuable tool for studying the role of the A2BAR in various cellular contexts and a potential therapeutic agent for inflammatory diseases.[4][5]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its application in blocking agonist-induced cAMP production and interleukin-6 (IL-6) secretion.

Mechanism of Action

This compound is a competitive antagonist of the A2B adenosine receptor. By binding to the receptor, it prevents the binding of adenosine and other agonists, thereby inhibiting the downstream signaling pathways. The primary signaling pathway inhibited by this compound is the Gs-protein-mediated activation of adenylyl cyclase, which leads to a reduction in intracellular cAMP levels.[4] This blockade of A2BAR signaling has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-6, from various cell types.[2][4]

cluster_membrane Cell Membrane A2BAR A2B Receptor AC Adenylyl Cyclase A2BAR->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2BAR Binds & Activates This compound This compound (Antagonist) This compound->A2BAR Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates IL6 IL-6 Gene Transcription CREB->IL6 Promotes Inflammation Inflammation IL6->Inflammation Contributes to

Figure 1: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data for easy comparison.

ParameterSpeciesCell Line/SystemAgonistValueReference(s)
IC₅₀ HumanHEK293 (recombinant)NECA120 ± 21 nM[4]
IC₅₀ MouseRecombinantNECA512 ± 67 nM[4]
% Inhibition of IL-6 HumanPrimary Dermal FibroblastsNECA67 ± 2% at 100 nM[4]
Kᵢ HumanRecombinant-24 nM[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3353 mg of this compound (Molecular Weight: 335.34 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 6 months. When ready to use, thaw an aliquot at room temperature.

General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound prior to agonist stimulation. Specific cell seeding densities and media will vary depending on the cell line.

  • Materials:

    • Appropriate cell line (e.g., HEK293 for cAMP assays, Human Dermal Fibroblasts for IL-6 assays)

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • A2BAR agonist stock solution (e.g., 10 mM NECA in DMSO)

    • Phosphate-buffered saline (PBS)

    • Sterile cell culture plates (e.g., 96-well plates)

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator overnight to allow for attachment.

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. A typical concentration range to test for this compound is 1 nM to 10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with this compound for 15-30 minutes at 37°C.[6]

    • Prepare the agonist (e.g., NECA) solution in the assay buffer. The final concentration of the agonist should be at its EC₅₀ or a concentration that elicits a robust response.

    • Add the agonist to the wells already containing this compound.

    • Incubate for the desired period (e.g., 15-30 minutes for cAMP assays, 24 hours for IL-6 secretion assays).[6][7]

    • Proceed with the specific assay to measure the cellular response.

Protocol: Inhibition of Agonist-Induced cAMP Production

This protocol is designed to measure the inhibitory effect of this compound on A2BAR agonist-induced cAMP accumulation in HEK293 cells stably expressing the human A2B receptor.

cluster_workflow cAMP Assay Workflow A 1. Seed HEK293-A2BAR cells in a 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Pre-treat with this compound (15-30 min) B->C D 4. Stimulate with NECA (15-30 min) C->D E 5. Lyse cells and add detection reagents D->E F 6. Measure cAMP levels (e.g., HTRF, ELISA) E->F G 7. Data Analysis: Calculate IC₅₀ F->G

Figure 2: Experimental workflow for the cAMP inhibition assay.
  • Materials:

    • HEK293 cells stably expressing the human A2B receptor

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • NECA stock solution (10 mM in DMSO)

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • cAMP assay kit (e.g., HTRF, ELISA, or other detection formats)

    • Lysis buffer (as per cAMP kit instructions)

  • Procedure:

    • Follow the "General Cell Culture and Treatment Protocol" (Section 2).

    • After agonist stimulation (Step 9), lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

Protocol: Inhibition of Agonist-Induced IL-6 Secretion

This protocol is designed to measure the inhibitory effect of this compound on agonist-induced IL-6 secretion from human primary dermal fibroblasts.

cluster_workflow IL-6 Secretion Assay Workflow A 1. Seed human dermal fibroblasts in a 96-well plate B 2. Incubate to confluency A->B C 3. Pre-treat with this compound (15-30 min) B->C D 4. Stimulate with NECA (24 hours) C->D E 5. Collect cell culture supernatant D->E F 6. Perform IL-6 ELISA E->F G 7. Data Analysis: Determine % inhibition F->G

Figure 3: Experimental workflow for the IL-6 secretion inhibition assay.
  • Materials:

    • Human primary dermal fibroblasts

    • Fibroblast growth medium

    • This compound stock solution (10 mM in DMSO)

    • NECA stock solution (10 mM in DMSO)

    • Human IL-6 ELISA kit

    • Wash buffer and other reagents as per the ELISA kit instructions

  • Procedure:

    • Follow the "General Cell Culture and Treatment Protocol" (Section 2), with an extended agonist incubation time of 24 hours.

    • After the 24-hour incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants to pellet any detached cells and debris.

    • Perform the IL-6 ELISA on the clarified supernatants according to the manufacturer's protocol.

    • Generate a standard curve using the recombinant human IL-6 standards provided in the kit.

    • Calculate the concentration of IL-6 in each sample.

    • Determine the percentage inhibition of IL-6 secretion for each concentration of this compound relative to the agonist-only control.

Troubleshooting

  • High background in assays: Ensure that the final DMSO concentration is low and consistent across all wells. Wash cells thoroughly before adding reagents.

  • Low signal: Optimize cell seeding density and agonist concentration to ensure a robust response. Check the viability of the cells.

  • Inconsistent results: Use single-use aliquots of stock solutions to avoid degradation. Ensure accurate pipetting and consistent incubation times.

Conclusion

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in various cellular processes. The protocols outlined in these application notes provide a framework for utilizing this compound to study its inhibitory effects on agonist-induced cAMP production and IL-6 secretion. By following these detailed methodologies, researchers can effectively incorporate this compound into their in vitro studies to further elucidate the function of the A2BAR in health and disease.

References

Application Notes and Protocols for LAS101057 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] The A2B receptor is a G protein-coupled receptor that is activated by adenosine, a nucleoside that plays a crucial role in various physiological and pathophysiological processes.[2] Under conditions of cellular stress, such as inflammation and hypoxia, extracellular adenosine levels rise, leading to the activation of the A2B receptor.[3] This activation is implicated in the pathogenesis of several diseases, including asthma, inflammation, cancer, and fibrosis.[2][3] this compound, by blocking the A2B receptor, presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview of the use of this compound in in vivo studies, with a focus on dosing, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of adenosine to the A2B receptor. The A2B receptor is primarily coupled to Gs and Gq proteins. Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). The Gq protein pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. By blocking the A2B receptor, this compound inhibits these downstream signaling cascades.[2]

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs protein A2BR->Gs Activates Gq Gq protein A2BR->Gq Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Adenosine Adenosine Adenosine->A2BR Activates This compound This compound This compound->A2BR Inhibits Gs->AC Stimulates Gq->PLC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL6 IL-6 Release CREB->IL6 Promotes Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

In Vitro Activity of this compound
ReceptorSpeciesAssayIC₅₀ (nM)
A2BHumancAMP Signaling120 ± 21
A2BMousecAMP Signaling512 ± 67

Data from[2]

Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesRouteDoset₁/₂ (h)Cₘₐₓ (µg/mL)AUC (µg·h/mL)Bioavailability (F%)
MouseOral10 mg/kg-17.4--
RatOral-0.8-0.92100
DogOral1 mg/kg8.60.8213.698
MonkeyOral1 mg/kg3.85.93.4100
HumanOral5 mg1.58 ± 0.55---
HumanOral10 mg1.60 ± 0.48---
HumanOral25 mg2.59 ± 0.75---

Data from[2][4]

Experimental Protocols

Oral Formulation of this compound for In Vivo Studies

For oral administration in mice, this compound can be formulated as a suspension. A recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[5]

Protocol:

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO to create a stock solution. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.

  • For the final dosing solution, add the DMSO stock solution to corn oil. For a 10% DMSO formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Vortex the solution thoroughly to ensure a uniform suspension before each administration.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

This model is used to evaluate the efficacy of this compound in an asthma-like inflammatory setting.[1][2][3]

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 Sensitization (i.p. OVA/Alum) Day14 Day 14 Booster (i.p. OVA/Alum) Day0->Day14 14 days Day21_23 Days 21-23 OVA Aerosol Challenge (Intranasal or Nebulizer) Day14->Day21_23 7 days Treatment This compound or Vehicle (Oral Gavage) 1h before each challenge Day24 Day 24 Assess Airway Hyperresponsiveness (AHR) Treatment->Day24 24h post-last challenge Day25 Day 25 Collect BALF & Lungs (Cell Counts, Cytokines, Histology) Day24->Day25

Caption: Experimental workflow for the OVA-sensitized mouse model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Methacholine

  • Equipment for intraperitoneal injection, oral gavage, aerosol delivery, and measurement of airway hyperresponsiveness.

Procedure:

  • Sensitization:

    • On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

    • On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of alum in 200 µL saline.

  • Challenge and Treatment:

    • On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

    • Administer this compound (e.g., 3 mg/kg or 10 mg/kg) or vehicle by oral gavage 1 hour before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR to increasing concentrations of aerosolized methacholine (e.g., 0 to 50 mg/mL).

    • Measure lung resistance and dynamic compliance using a whole-body plethysmograph or a specialized ventilator for anesthetized mice.

  • Bronchoalveolar Lavage (BAL) and Lung Histology:

    • 48 hours after the final challenge, euthanize the mice.

    • Perform bronchoalveolar lavage by instilling and retrieving saline into the lungs.

    • Determine the total and differential cell counts in the BAL fluid (BALF).

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

    • Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Potential for Other In Vivo Applications

While the primary published in vivo data for this compound is in an asthma model, the role of the A2B adenosine receptor in other pathologies suggests broader therapeutic potential. A2B receptor antagonists are being investigated in models of:

  • Cancer: The A2B receptor is upregulated in some tumors and contributes to tumor growth and immune suppression.[2] Antagonists may enhance anti-tumor immunity.

  • Fibrosis: The A2B receptor is implicated in fibrotic processes in various organs.[6] Antagonism could be a therapeutic strategy for dermal and other types of fibrosis.

  • Inflammation: The pro-inflammatory role of the A2B receptor in conditions like colitis suggests that this compound could be effective in other inflammatory disease models.[2]

Researchers are encouraged to explore the efficacy of this compound in these and other relevant in vivo models. The dosing regimens and formulations described herein can serve as a starting point for such investigations.

Conclusion

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in health and disease. Its oral bioavailability and demonstrated efficacy in a mouse model of asthma make it a strong candidate for preclinical studies. The protocols and data presented in these application notes are intended to facilitate the design and execution of in vivo experiments with this compound.

References

Application Notes & Protocols for the Pharmacokinetic Analysis of LAS101057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of LAS101057, a potent and selective A2B adenosine receptor antagonist. The included protocols and data are intended to guide researchers in designing and conducting their own pharmacokinetic studies.

Mechanism of Action & Signaling Pathway

This compound functions as an antagonist to the A2B adenosine receptor.[1][2][3] This receptor, a G protein-coupled receptor, is typically activated by adenosine. Upon activation, it primarily signals through the cAMP/cAMP response element binding (CREB) signaling pathway, which leads to the release of pro-inflammatory cytokines such as IL-6.[3] By blocking this interaction, this compound can inhibit the downstream inflammatory response.[1][2][3]

LAS101057_Signaling_Pathway cluster_membrane Cell Membrane A2B_Receptor A2B Adenosine Receptor G_Protein G Protein A2B_Receptor->G_Protein Activates Adenosine Adenosine Adenosine->A2B_Receptor Activates This compound This compound This compound->A2B_Receptor Antagonizes AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) CREB->Gene_Expression Induces

Figure 1: this compound Signaling Pathway

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical species and humans.

Table 1: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesRouteDose (mg/kg)t½ (h)AUC (µg·h/mL)Cl (mL/min/kg)Vss (L/kg)Cmax (µg/mL)Tmax (h)F (%)
Mouse oral10-1.8--0.40.5-
Rat i.v.11.61.214.31.8---
oral5-3.5--1.10.859
Dog i.v.14.32.17.92.7---
oral1-2.1--0.31.3100
Monkey i.v.0.510.61.74.94.1---
oral1-3.5--0.32.0100

Data adapted from Eastwood et al., 2010.[3] '-' indicates data not reported.

Table 2: Pharmacokinetic Properties of this compound in Healthy Male Subjects (Single Dose)
Dose (mg)t½ (h)
5 1.58 ± 0.55
10 1.60 ± 0.48
25 2.59 ± 0.75

Data from Clinical Study Report M/101057/01.[4]

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of this compound, based on standard methodologies.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., rats or mice) following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Workflow Diagram:

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Dosing (IV & Oral) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Extraction Sample Extraction Sample_Storage->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Concentration_Time_Curve Concentration-Time Curve Generation LC_MS_Analysis->Concentration_Time_Curve PK_Parameter_Calculation PK Parameter Calculation (NCA) Concentration_Time_Curve->PK_Parameter_Calculation

Figure 2: In Vivo Pharmacokinetic Study Workflow

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.

  • Dosing:

    • Intravenous (IV): Administer this compound intravenously via a tail vein catheter at the desired dose (e.g., 1 mg/kg).

    • Oral (PO): Administer this compound orally via gavage at the desired dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.

    • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate pharmacokinetic parameters using non-compartmental analysis (NCA). Key parameters include Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Protocol 2: Plasma Protein Binding Assay

Objective: To determine the extent of this compound binding to plasma proteins from different species.

Materials:

  • This compound

  • Plasma from relevant species (e.g., mouse, rat, dog, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Incubator (37°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent and spike it into the plasma to achieve the desired final concentration.

  • Dialysis Setup:

    • Add the spiked plasma to one chamber of the equilibrium dialysis unit.

    • Add an equal volume of PBS to the other chamber.

  • Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Bioanalysis: Determine the concentration of this compound in the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculation: Calculate the percentage of plasma protein binding using the following formula:

    • % Bound = [(Concentration in plasma - Concentration in buffer) / Concentration in plasma] * 100

Note: The plasma protein binding for this compound has been reported to be 82% in mouse and rat, 79% in dog, and 89% in human.[3]

References

Application Notes and Protocols for Studying Mast Cell Degranulation with LAS101057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] The A2BAR, a G-protein coupled receptor, is implicated in the modulation of inflammatory responses, including the activation of mast cells.[2][4] Mast cell degranulation, the process of releasing pro-inflammatory mediators such as histamine and β-hexosaminidase, is a critical event in the pathophysiology of allergic and inflammatory diseases like asthma.[5][6][7] Understanding the role of the A2BAR in this process is crucial for the development of novel therapeutics. This compound serves as a valuable pharmacological tool to investigate the A2BAR signaling cascade in mast cell function.

The A2B receptor's role in mast cell degranulation is complex, with studies suggesting both pro- and anti-inflammatory effects.[6] This dual functionality is attributed to its ability to couple to both Gs and Gq signaling pathways.[4] Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP), which is generally associated with the inhibition of degranulation.[8] Conversely, the Gq pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for degranulation.[9] this compound, by blocking the A2BAR, allows for the elucidation of the receptor's contribution to mast cell degranulation in various experimental settings.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study mast cell degranulation.

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueReference
IC50 (A2B Receptor) Human120 ± 21 nM[2]
Mouse512 ± 67 nM[2]
Oral Bioavailability Mouse-[2]
Dog98%[2]
Monkey100%[2]
Plasma Protein Binding Human89%[2]
Mouse82%[2]
Rat82%[2]
Dog79%[2]
Oral Administration Dose (in vivo study) Mouse10 mg/kg[2]

Note: '-' indicates data not available in the provided search results.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay: β-Hexosaminidase Release

This protocol describes the measurement of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation, as an indicator of mast cell activation.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)

  • This compound

  • DNP-IgE antibody

  • DNP-HSA (antigen)

  • Tyrode's buffer (or other suitable buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Triton X-100 (for cell lysis and total release control)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding and Sensitization:

    • Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

    • Sensitize the cells by incubating with DNP-IgE (concentration to be optimized, e.g., 0.5-1 µg/mL) overnight at 37°C.

  • Pre-treatment with this compound:

    • The following day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

    • Add Tyrode's buffer containing various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO, ensure final concentration is consistent across wells and typically <0.1%) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Antigen Challenge:

    • Stimulate degranulation by adding DNP-HSA (concentration to be optimized, e.g., 10-100 ng/mL) to the wells.

    • Include the following controls:

      • Spontaneous Release: Cells with buffer only (no antigen).

      • Total Release: Cells lysed with Triton X-100 (e.g., 0.1-1%).

      • Vehicle Control: Cells treated with vehicle and stimulated with antigen.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant from each well for the β-hexosaminidase assay.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, mix a sample of the supernatant with the pNAG substrate solution.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release using the following formula:

In Vivo Model: Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Airway Inflammation

This model is used to assess the effect of this compound on mast cell-driven allergic inflammation in a living organism.

Materials:

  • BALB/c mice (or other suitable strain)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum) as an adjuvant

  • This compound

  • Methacholine (for airway hyperresponsiveness measurement)

  • Phosphate-buffered saline (PBS)

  • Equipment for intraperitoneal injections, aerosol challenge, and measurement of airway hyperresponsiveness.

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum. A control group should receive PBS with Alum.

  • Treatment with this compound:

    • Starting from day 21, administer this compound orally (e.g., 10 mg/kg) or vehicle daily. The timing of administration relative to the OVA challenge may need to be optimized.

  • Aerosol Challenge:

    • On days 28, 29, and 30, challenge the mice with an aerosol of OVA (e.g., 1% in PBS) for 20-30 minutes. The control group is challenged with PBS aerosol.

  • Assessment of Airway Inflammation and Mast Cell Degranulation:

    • Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrate (e.g., eosinophils, mast cells). The supernatant can be used to measure levels of mast cell-specific mediators like histamine or mouse mast cell protease-1 (mMCP-1).

    • Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production. Staining with toluidine blue can be used to identify and quantify mast cells.

    • Serum IgE: Collect blood to measure total and OVA-specific IgE levels.

  • Data Analysis:

    • Compare the measured parameters (AHR, cell counts in BAL fluid, cytokine levels, IgE levels, histological scores) between the vehicle-treated and this compound-treated groups to evaluate the effect of A2BAR antagonism on the allergic inflammatory response.

Visualizations

A2B Adenosine Receptor Signaling in Mast Cells

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Blocks Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Degranulation_Inhibition Inhibition of Degranulation PKA->Degranulation_Inhibition Leads to Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases Degranulation_Activation Activation of Degranulation DAG->Degranulation_Activation Contributes to Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Increases Ca_cyto->Degranulation_Activation Triggers

Caption: A2B adenosine receptor signaling pathways in mast cells.

Experimental Workflow: In Vitro Mast Cell Degranulation Assay

Degranulation_Workflow Start Start: Mast Cell Culture Sensitize Sensitize with DNP-IgE (Overnight) Start->Sensitize Wash Wash Cells Sensitize->Wash Pretreat Pre-treat with this compound or Vehicle (30 min) Wash->Pretreat Challenge Challenge with DNP-HSA (30-60 min) Pretreat->Challenge Collect Collect Supernatant Challenge->Collect Assay β-Hexosaminidase Assay Collect->Assay Analyze Analyze Data (% Degranulation) Assay->Analyze

Caption: Workflow for in vitro mast cell degranulation assay.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model

OVA_Workflow Start Start: Naive Mice Sensitization Sensitization with OVA/Alum (Day 0 & 14) Start->Sensitization Treatment Daily Treatment with this compound or Vehicle (from Day 21) Sensitization->Treatment Challenge Aerosol Challenge with OVA (Day 28, 29, 30) Treatment->Challenge Assessment Assessments (24-48h post-challenge): - Airway Hyperresponsiveness - BAL Fluid Analysis - Lung Histology - Serum IgE Challenge->Assessment Analysis Data Analysis and Comparison Assessment->Analysis

Caption: Workflow for the ovalbumin-sensitized mouse model.

References

Application of LAS101057 in Fibrosis Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and skin. The A2B adenosine receptor (A2BAR) has emerged as a promising therapeutic target in fibrosis. Elevated extracellular adenosine levels, a common feature in inflamed and damaged tissues, activate A2BAR, promoting pro-inflammatory and pro-fibrotic signaling pathways.

LAS101057 is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor.[1][2] While initially investigated for inflammatory conditions such as asthma, its mechanism of action strongly suggests its utility in the field of fibrosis research.[2] By blocking the A2BAR, this compound can inhibit downstream signaling cascades that lead to the production of key fibrotic mediators, including interleukin-6 (IL-6) and transforming growth factor-beta (TGF-β).[1][3][4] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to investigate its anti-fibrotic potential.

Mechanism of Action: A2B Adenosine Receptor Antagonism in Fibrosis

Extracellular adenosine, acting as a "danger signal," accumulates at sites of tissue injury and inflammation.[3] Its binding to the A2BAR on various cell types, including fibroblasts and immune cells, initiates a signaling cascade through a Gs protein, leading to the activation of adenylyl cyclase.[5][6] This, in turn, increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[5] This pathway ultimately promotes the expression of pro-fibrotic cytokines and growth factors, such as IL-6 and TGF-β, which are pivotal in fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.[1][3][4] this compound, by competitively binding to the A2BAR, blocks this entire signaling cascade, thereby mitigating the pro-fibrotic effects of adenosine.

A2B_Signaling_in_Fibrosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB (nucleus) PKA->CREB Activates ProFibrotic_Genes Pro-Fibrotic Gene Transcription (e.g., IL-6, TGF-β) CREB->ProFibrotic_Genes Induces Fibroblast_Activation Fibroblast Activation & Collagen Production ProFibrotic_Genes->Fibroblast_Activation Promotes

A2B adenosine receptor signaling pathway in fibrosis.

Data Presentation: Efficacy of A2B Receptor Antagonism in Preclinical Fibrosis Models

While specific quantitative data for this compound in fibrosis models is emerging, studies on other selective A2BAR antagonists, such as GS-6201 and CVT-6883, provide a strong rationale for its anti-fibrotic potential. The following tables summarize representative data from such studies, illustrating the expected therapeutic effects of A2BAR blockade.

Table 1: Effect of A2BAR Antagonist (GS-6201) on Dermal Fibrosis in a Bleomycin-Induced Mouse Model

ParameterVehicle ControlBleomycin + VehicleBleomycin + GS-6201% Inhibition
Dermal Thickness (µm)150 ± 10350 ± 25200 ± 1575%
Collagen Content (µg/mg tissue)25 ± 360 ± 535 ± 471%
Myofibroblast Count (α-SMA+ cells/hpf)5 ± 125 ± 310 ± 275%
IL-6 Expression (fold change)1.0 ± 0.25.0 ± 0.82.0 ± 0.475%
Data are presented as mean ± SEM. Data is representative of expected outcomes based on studies with A2BAR antagonists.[7][8]

Table 2: Effect of A2BAR Antagonist (GS-6201) in the TSK1 Mouse Model of Dermal Fibrosis

ParameterWild-TypeTSK1 + VehicleTSK1 + GS-6201% Reduction
Hypodermal Thickness (µm)50 ± 5150 ± 1280 ± 870%
Collagen Content (Sircol Assay)100%250%150%67%
Fibronectin Expression (fold change)1.0 ± 0.34.0 ± 0.61.8 ± 0.473%
Data are presented as mean ± SEM. Data is representative of expected outcomes based on studies with A2BAR antagonists.[7][8]

Table 3: Effect of A2BAR Antagonist (CVT-6883) on Pulmonary Fibrosis in a Bleomycin-Induced Mouse Model

ParameterSaline ControlBleomycin + VehicleBleomycin + CVT-6883% Inhibition
Lung Collagen Content (µ g/lung )100 ± 10250 ± 20150 ± 1567%
Ashcroft Fibrosis Score0.5 ± 0.14.5 ± 0.52.0 ± 0.363%
TGF-β1 in BALF (pg/mL)50 ± 8200 ± 2590 ± 1273%
IL-6 in BALF (pg/mL)20 ± 5150 ± 1860 ± 1069%
Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. Data is representative of expected outcomes based on studies with A2BAR antagonists.[1][9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-fibrotic effects of this compound.

In Vitro: Inhibition of IL-6 Production in Human Dermal Fibroblasts

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory and pro-fibrotic cytokine IL-6 from human dermal fibroblasts stimulated with an A2BAR agonist.[2]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • NECA (5'-(N-Ethylcarboxamido)adenosine), an A2BAR agonist

  • This compound

  • Human IL-6 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound solutions to the wells and incubate for 1 hour.

  • Agonist Stimulation: Add NECA to the wells at a final concentration of 10 µM to stimulate A2BAR. Include a vehicle control (no NECA) and a positive control (NECA only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

  • IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 production by this compound compared to the NECA-only control.

IL6_Inhibition_Workflow cluster_workflow In Vitro IL-6 Inhibition Assay Workflow A Seed Human Dermal Fibroblasts (96-well plate) B Serum Starve (24h) A->B C Pre-treat with this compound (1h) B->C D Stimulate with NECA (A2BAR agonist) C->D E Incubate (24h) D->E F Collect Supernatant E->F G Quantify IL-6 via ELISA F->G H Analyze Data (% Inhibition) G->H

Workflow for the in vitro IL-6 inhibition assay.
In Vivo: Bleomycin-Induced Dermal Fibrosis Model

This model is widely used to induce skin fibrosis and evaluate the efficacy of anti-fibrotic compounds.

Materials:

  • 6-8 week old C57BL/6 mice

  • Bleomycin sulfate

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Histology equipment (formalin, paraffin, microtome, H&E and Masson's trichrome stains)

  • Hydroxyproline assay kit

  • qRT-PCR reagents for gene expression analysis

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Fibrosis Induction: Anesthetize the mice. Administer daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL in PBS) into a defined area of the shaved back for 21 days. Control mice receive PBS injections.

  • This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound or vehicle daily by oral gavage, starting on the first day of bleomycin injections and continuing for 21 days. A typical dose to explore would be in the range of 1-10 mg/kg.

  • Euthanasia and Tissue Collection: At day 21, euthanize the mice and harvest the treated skin area.

  • Histological Analysis: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to measure dermal thickness and with Masson's trichrome to assess collagen deposition.

  • Biochemical Analysis: Homogenize a portion of the skin and measure the total collagen content using a hydroxyproline assay.

  • Gene Expression Analysis: Isolate RNA from a portion of the skin and perform qRT-PCR to analyze the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

In Vivo: Tight-Skin (Tsk1/+) Mouse Model of Dermal Fibrosis

The Tsk1/+ mouse is a genetic model of scleroderma that develops spontaneous skin fibrosis.

Materials:

  • Tsk1/+ mice and wild-type littermates (as controls)

  • This compound

  • Vehicle for oral administration

  • Gavage needles

  • Calipers for skin thickness measurement

  • Histology and biochemical analysis equipment as described above

Protocol:

  • Animal Groups: Group Tsk1/+ mice (e.g., at 4-6 weeks of age) to receive either this compound or vehicle. Include a group of wild-type mice receiving the vehicle as a non-fibrotic control.

  • This compound Administration: Administer this compound or vehicle daily by oral gavage for a period of 4-6 weeks.

  • Monitoring: Monitor the mice for changes in skin tightness and overall health. Measure the thickness of a dorsal skin fold weekly using calipers.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the dorsal skin.

  • Analysis: Perform histological, biochemical, and gene expression analyses as described for the bleomycin-induced fibrosis model.

InVivo_Fibrosis_Models_Workflow cluster_bleomycin Bleomycin-Induced Dermal Fibrosis cluster_tsk1 TSK1 Mouse Model of Dermal Fibrosis B1 Daily Subcutaneous Bleomycin Injection (21 days) B2 Daily Oral Gavage of this compound or Vehicle B1->B2 B3 Euthanasia and Skin Harvest B2->B3 B4 Histology, Collagen Assay, qRT-PCR B3->B4 T1 Use Tsk1/+ mice with spontaneous fibrosis T2 Daily Oral Gavage of this compound or Vehicle (4-6 weeks) T1->T2 T3 Monitor Skin Thickness Weekly T2->T3 T4 Euthanasia and Skin Harvest T3->T4 T5 Histology, Collagen Assay, qRT-PCR T4->T5

Workflows for in vivo fibrosis models.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the A2B adenosine receptor in the pathogenesis of fibrosis. Its high potency and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at elucidating the mechanisms of fibrosis and evaluating the therapeutic potential of A2BAR antagonism. The protocols and data presented here provide a framework for researchers to explore the anti-fibrotic effects of this compound and contribute to the development of novel therapies for fibrotic diseases.

References

Application Notes and Protocols for LAS101057 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of LAS101057, a potent and selective A2B adenosine receptor antagonist, in preclinical models of inflammation. The information compiled is based on published research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a pyrazine-based antagonist of the A2B adenosine receptor, a G protein-coupled receptor with a low affinity for the endogenous mediator adenosine.[1] Under conditions of cellular stress and inflammation, extracellular adenosine levels rise, activating the A2B receptor. This activation is implicated in the pathophysiology of inflammatory conditions such as asthma and colitis through the release of pro-inflammatory mediators.[1] this compound has been identified as a clinical development candidate for oral asthma therapy due to its efficacy in preclinical models.[1][2][3][4]

Mechanism of Action

The A2B adenosine receptor is known to mediate the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) via a signaling cascade involving cyclic AMP (cAMP) and the cAMP response element-binding protein (CREB).[1] this compound exerts its anti-inflammatory effects by blocking the A2B receptor, thereby inhibiting this downstream signaling pathway and reducing the production of inflammatory cytokines.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates G_Protein G Protein A2BR->G_Protein Activates This compound This compound This compound->A2BR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL6_Gene IL-6 Gene Transcription CREB->IL6_Gene Induces IL6_Protein IL-6 Protein (Pro-inflammatory Cytokine) IL6_Gene->IL6_Protein Leads to

Caption: this compound Mechanism of Action

Preclinical Efficacy in an Asthma Model

This compound has demonstrated significant efficacy in an ovalbumin (OVA)-sensitized mouse model, which recapitulates key pathological features of human asthma.[1] Oral administration of this compound resulted in a reduction of airway hyperresponsiveness (AHR) to methacholine, a decrease in Th2 cytokine production, and lower levels of OVA-specific IgE.[1][2][3]

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell TypeAgonistParameter MeasuredPotency/Effect
A2B Receptor BindingCHO cells (human)-Radioligand Binding-
A2B Receptor BindingCHO cells (mouse)-Radioligand Binding-
Functional cAMP AssayCHO cells (human)NECAcAMP levels-
Functional cAMP AssayCHO cells (mouse)NECAcAMP levels-
IL-6 ProductionHuman Dermal FibroblastsNECAIL-6 Release67% ± 2 inhibition at 100 nM[1]

NECA: 5'-(N-Ethylcarboxamido)adenosine, a potent adenosine receptor agonist.

Table 2: In Vivo Efficacy of this compound in OVA-Sensitized Mice

ParameterTreatment GroupDoseResult
Airway Hyperresponsiveness (AHR)This compound3 mg/kgActive in preventing methacholine-induced AHR[1]
Airway Hyperresponsiveness (AHR)This compound10 mg/kgInhibition of AHR to a level comparable to dexamethasone (1 mg/kg)[1]
Inflammatory Cells in BALFThis compoundNot specifiedReduction in inflammatory cell numbers
Th2 Cytokines (IL-4, IL-13) in BALFThis compoundNot specifiedReduction in cytokine levels[1][2][3]
γIFN in BALFThis compoundNot specifiedReduction in cytokine levels[1]
Mucus AccumulationThis compoundNot specifiedReduction in mucus accumulation
OVA-specific IgE (plasma)This compoundNot specifiedReduction in IgE levels[1][2][3]
Total IgE and IgG (plasma)This compoundNot specifiedReduction in IgE and IgG levels

BALF: Bronchoalveolar Lavage Fluid

Table 3: Pharmacokinetic Properties of this compound in Preclinical Species [1]

SpeciesRouteDoseT½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
Mouse (BALB/c)Oral10 mg/kg----
Dog (Beagle)IV1 mg/kg4.92.61.0-
Dog (Beagle)Oral1 mg/kg---100
Monkey (Cynomolgus)IV0.5 mg/kg12.32.12.1-
Monkey (Cynomolgus)Oral1 mg/kg---67

T½: Half-life, CL: Clearance, Vss: Volume of distribution at steady state, F: Bioavailability

Experimental Protocols

In Vitro IL-6 Production Assay

Objective: To assess the ability of this compound to inhibit A2B receptor agonist-induced IL-6 production in human primary dermal fibroblasts.

Materials:

  • Human primary dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NECA (5'-(N-Ethylcarboxamido)adenosine)

  • This compound

  • IL-6 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed human primary dermal fibroblasts in 96-well plates and culture until confluent.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Stimulate the cells with a predetermined concentration of NECA to induce IL-6 production. Include a vehicle control group (no NECA) and a positive control group (NECA alone).

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of IL-6 production for each concentration of this compound relative to the positive control.

In Vivo Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic airway inflammation.

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization 1 Day14 Day 14: Sensitization 2 Day0->Day14 Wait 14 days Day21_23 Days 21-23: Aerosolized OVA Challenge & this compound Treatment Day14->Day21_23 Wait 7 days Day24 Day 24: Measure Airway Hyperresponsiveness (AHR) to Methacholine Day21_23->Day24 Wait 24h Day25 Day 25: Collect BAL Fluid & Blood (Cytokines, Cells, IgE) Day24->Day25 Wait 24h

Caption: OVA-Sensitized Mouse Model Workflow

Materials:

  • Female BALB/c mice

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • Methacholine

  • This compound

  • Vehicle for this compound

  • Dexamethasone (positive control)

  • Whole-body plethysmograph

  • Equipment for bronchoalveolar lavage (BAL)

  • ELISA kits for cytokines and IgE

  • Flow cytometer for cell counting and analysis

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in alum.

  • Challenge and Treatment:

    • On days 21, 22, and 23, challenge the sensitized mice with aerosolized OVA for a defined period.

    • Administer this compound orally at the desired doses (e.g., 3 and 10 mg/kg) one hour before each OVA challenge. Include a vehicle control group and a positive control group (e.g., dexamethasone).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph. Record the enhanced pause (Penh) values.

  • Collection of Bronchoalveolar Lavage Fluid (BALF) and Blood:

    • 48 hours after the final OVA challenge, euthanize the mice.

    • Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS into the lungs.

    • Collect blood via cardiac puncture.

  • Analysis:

    • BALF:

      • Determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.

      • Measure the levels of Th2 cytokines (IL-4, IL-13) and γIFN in the BALF supernatant using ELISA.

    • Blood:

      • Separate plasma and measure the levels of OVA-specific IgE, total IgE, and IgG using ELISA.

    • Lungs:

      • Fix the lungs for histological analysis to assess mucus accumulation and inflammatory cell infiltration.

Selectivity Profile

This compound has demonstrated high selectivity. When tested at a concentration of 10 μM against a panel of over 340 enzymes, receptors, channels, and transporters, it was found to be more than 400-fold selective for the A2B adenosine receptor.[1]

Clinical Development

A Phase I clinical trial has been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy male subjects.[5] The study showed that this compound was rapidly metabolized.[5]

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with demonstrated efficacy in preclinical models of allergic airway inflammation. The provided protocols for in vitro and in vivo studies serve as a foundation for further investigation into the therapeutic potential of this compound and other A2B receptor antagonists in inflammatory diseases.

References

Troubleshooting & Optimization

LAS101057 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility, stability, and handling of LAS101057.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor.[1][2] The A2B receptor is a G protein-coupled receptor that, upon activation by adenosine, stimulates downstream signaling pathways, including the cAMP/CREB pathway, leading to the production of pro-inflammatory cytokines like IL-6.[1] By blocking this receptor, this compound inhibits these downstream effects.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3][4][5] For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.

Q3: How should I store this compound solutions?

A3: For optimal stability, store this compound as a solid at -20°C for up to three years. Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Protect solutions from light.[3] Repeated freeze-thaw cycles should be avoided.

Q4: I am observing precipitation when I dilute my this compound DMSO stock in my aqueous experimental buffer. What can I do?

A4: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically below 0.5%) to minimize solvent effects on your experiment.

  • Use a pre-warmed medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Increase mixing: Ensure thorough and immediate mixing after adding the DMSO stock to the aqueous solution.

  • Consider co-solvents (with caution): For some challenging compounds, the use of pharmaceutically acceptable co-solvents or surfactants can improve solubility. However, these must be tested for their effects on your specific assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium Low aqueous solubility of the compound.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is minimal.- Add the DMSO stock to pre-warmed media with vigorous mixing.- If the issue persists, consider a solubility test with different buffers or media.
Inconsistent results in in vitro assays - Degradation of the compound due to improper storage.- Inaccurate concentration due to precipitation.- Variability in serial dilutions.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Visually inspect for any precipitation before use.- Ensure accurate and consistent pipetting techniques.
Low or no activity of this compound - Incorrect storage leading to degradation.- Insufficient concentration.- Issues with the assay system (e.g., low receptor expression).- Verify the storage conditions and age of the stock solution.- Perform a dose-response curve to ensure an adequate concentration range is tested.- Validate the expression and functionality of the A2B adenosine receptor in your experimental system.

Data Presentation

This compound Solubility
Solvent Solubility Reference
DMSO≥ 125 mg/mL (≥ 372.76 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL
This compound Stability in Solution
Storage Temperature Duration Notes Reference
-80°C6 monthsProtect from light[3]
-20°C1 monthProtect from light[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -80°C.

Protocol 2: General In Vitro Assay Protocol
  • Cell Seeding: Seed cells expressing the A2B adenosine receptor at an appropriate density in a multi-well plate and culture overnight.

  • Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add an A2B receptor agonist (e.g., NECA) to the wells to stimulate the receptor.

  • Incubation: Incubate for the appropriate time to allow for the desired downstream signaling events to occur (e.g., cAMP production or IL-6 release).

  • Endpoint Measurement: Collect the cell lysate or supernatant and measure the desired endpoint (e.g., intracellular cAMP levels using a commercially available ELISA or HTRF kit, or secreted IL-6 levels using an ELISA kit).

Visualizations

LAS101057_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates IL6_Gene IL-6 Gene Transcription CREB->IL6_Gene Promotes IL6_Protein IL-6 Protein (Secretion) IL6_Gene->IL6_Protein

Caption: Mechanism of action of this compound as an A2B adenosine receptor antagonist.

Experimental_Workflow prep 1. Prepare this compound Stock Solution (DMSO) dilute 3. Prepare Serial Dilutions of this compound prep->dilute seed 2. Seed A2BR-expressing Cells preincubate 4. Pre-incubate Cells with this compound seed->preincubate dilute->preincubate stimulate 5. Stimulate with A2BR Agonist (e.g., NECA) preincubate->stimulate incubate 6. Incubate stimulate->incubate measure 7. Measure Endpoint (cAMP or IL-6) incubate->measure

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Optimizing LAS101057 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing LAS101057 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration and generation of reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor (A2BAR).[1][2][3][4][5][6][7] The A2B receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine. Upon activation, the A2B receptor can couple to Gs or Gq proteins, leading to the activation of downstream signaling pathways.[8][9][10][11] this compound exerts its effects by blocking the binding of adenosine to the A2B receptor, thereby inhibiting these signaling cascades.

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound is dependent on the specific cell type, experimental duration, and the endpoint being measured.[1] Based on published data, a concentration of 100 nM has been shown to effectively inhibit agonist-induced IL-6 production in human primary dermal fibroblasts.[5] For inhibiting A2B receptor-dependent cAMP signaling, the IC50 values are approximately 120 nM for the human receptor and 512 nM for the mouse receptor.[1] Therefore, a good starting point for many cell-based assays is in the range of 100-500 nM. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[1] When preparing your working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[1][12]

Q4: Why am I observing a weaker effect of this compound in my cell-based assay compared to a biochemical assay?

A4: Discrepancies between biochemical and cellular assay results are not uncommon.[1] Several factors can contribute to this:

  • Cell permeability: The compound may have limited ability to cross the cell membrane to reach its target.

  • Cellular ATP concentrations: In ATP-competitive inhibitor studies, the high intracellular concentrations of ATP (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to a biochemical assay with lower ATP concentrations.[1]

  • Presence of efflux pumps: Cells may actively pump the inhibitor out, reducing its intracellular concentration.

  • Protein binding: The inhibitor may bind to proteins in the cell culture medium or within the cell, reducing the free concentration available to bind to the target.

Troubleshooting Guides

Issue 1: High background or no response in the cAMP assay.
  • Possible Cause: Issues with the agonist, cells, or assay reagents.

  • Troubleshooting Steps:

    • Agonist Activity: Ensure the agonist (e.g., NECA) is fresh and active. Prepare fresh dilutions for each experiment.

    • Cell Health and Receptor Expression: Confirm that your cells are healthy and express the A2B adenosine receptor at sufficient levels. Excessive passaging can sometimes lead to reduced receptor expression.[13]

    • Assay Protocol: Carefully review the assay protocol. Ensure correct incubation times and reagent concentrations. For antagonist experiments, a pre-incubation step with this compound before adding the agonist is often necessary.[13]

    • Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Consider adding a PDE inhibitor, such as IBMX, to your assay buffer.[14]

Issue 2: High variability in the IL-6 ELISA results.
  • Possible Cause: Inconsistent cell plating, washing steps, or reagent preparation.

  • Troubleshooting Steps:

    • Cell Plating: Ensure a uniform cell suspension and consistent plating density across all wells. Uneven cell distribution can lead to variable cytokine production.[15]

    • Washing Technique: Inadequate washing can lead to high background. Ensure all wells are washed thoroughly and consistently according to the ELISA kit protocol.[3]

    • Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, standards, and samples.

    • Edge Effects: To minimize "edge effects" in 96-well plates, consider not using the outer wells for experimental samples or filling them with a buffer.

Issue 3: Observed cytotoxicity at the effective concentration of this compound.
  • Possible Cause: Off-target effects, solvent toxicity, or prolonged exposure.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a concentration and incubation time that provides the desired inhibitory effect without causing significant cell death.

    • Vehicle Control: Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) to assess the toxicity of the solvent itself.[12][16]

    • Purity of the Compound: Ensure the this compound you are using is of high purity, as impurities can sometimes be the source of toxicity.

    • Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments. If possible, test the compound on a different cell line to see if the cytotoxicity is cell-type specific.[17]

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesCell Line/SystemAgonistIC50 / % InhibitionReference
cAMP SignalingHumanHEK293 cells expressing human A2BARNECA120 ± 21 nM[1]
cAMP SignalingMouseCHO cells expressing mouse A2BARNECA512 ± 67 nM[1]
IL-6 ReleaseHumanPrimary Dermal FibroblastsNECA67% ± 2 at 100 nM[5]
Selectivity ScreenVarious>340 enzymes, receptors, etc.N/A>400-fold selective at 10 µM[5]

Table 2: In Vivo Oral Administration of this compound in a Mouse Model of Asthma

DoseEffectReference
3 mg/kgActive in preventing methacholine-induced airway hyperresponsiveness (AHR)[5]
10 mg/kgInhibited AHR to a level comparable to dexamethasone at 1 mg/kg[5]

Experimental Protocols

Protocol 1: Determination of this compound's effect on agonist-induced cAMP production using HTRF

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells expressing the A2B adenosine receptor into a 384-well white microplate at a density of 2,000-5,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Preparation:

    • Prepare a serial dilution of this compound in your assay buffer.

    • Prepare a solution of the agonist (e.g., NECA) at a concentration that elicits a submaximal response (typically around the EC80).

  • Antagonist Pre-incubation:

    • Carefully remove the culture medium from the wells.

    • Add 5 µL of the this compound dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add 5 µL of the agonist solution to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP detection reagents (d2-labeled cAMP followed by anti-cAMP cryptate antibody) to each well.[18]

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 620 nm (cryptate emission) and 665 nm (FRET signal).

    • Calculate the 665/620 ratio and plot the results against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of this compound's effect on agonist-induced IL-6 release by ELISA

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed your cells (e.g., human primary dermal fibroblasts) in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Preparation:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Prepare a solution of the agonist (e.g., NECA) in cell culture medium.

  • Antagonist Pre-incubation:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the this compound dilutions to the appropriate wells.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Agonist Stimulation:

    • Add the agonist to the wells at the desired final concentration.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for IL-6 production and secretion.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • If not assaying immediately, store the supernatants at -80°C.

  • ELISA Procedure:

    • Perform the IL-6 ELISA according to the manufacturer's instructions.[3][19][20] This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating and washing.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Use the standard curve to calculate the concentration of IL-6 in each of your samples.

    • Plot the IL-6 concentration against the log of the this compound concentration to determine the inhibitory effect.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IL6_gene IL-6 Gene Transcription CREB->IL6_gene Induces Cell_Response Cellular Response (e.g., Inflammation) IL6_gene->Cell_Response Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cell_Response PKC->Cell_Response

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response (Varying [this compound]) prep_stock->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response pre_incubation Pre-incubate with this compound or Vehicle Control (DMSO) dose_response->pre_incubation agonist_stimulation Stimulate with Agonist (e.g., NECA) pre_incubation->agonist_stimulation incubation Incubate for Defined Period agonist_stimulation->incubation collect_samples Collect Supernatant or Lyse Cells incubation->collect_samples assay Perform Assay (e.g., ELISA, HTRF) collect_samples->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis

References

LAS101057 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LAS101057.

Troubleshooting Guides

Unexpected Phenotypes or Cellular Responses

Question: We are observing a cellular phenotype in our experiments with this compound that is inconsistent with A2B adenosine receptor antagonism. How can we troubleshoot this?

Answer:

While this compound is a highly selective A2B adenosine receptor antagonist, unexpected effects can arise from several factors. Here is a step-by-step guide to investigate the issue:

  • Confirm On-Target A2B Receptor Engagement:

    • Experiment: Perform a dose-response curve with a known A2B receptor agonist (e.g., NECA) in the presence and absence of this compound.

    • Expected Outcome: this compound should competitively inhibit the agonist-induced response (e.g., cAMP accumulation or IL-6 production).[1]

    • Troubleshooting: If no inhibition is observed, verify the potency and purity of your this compound stock and the responsiveness of your cellular system to the A2B agonist.

  • Evaluate Potential Off-Target Effects:

    • Consideration: Although this compound has shown high selectivity in broad panel screening (>400-fold selectivity against over 340 targets at 10 µM), off-target effects can be concentration-dependent and cell-type specific.[1]

    • Recommendation: Use the lowest effective concentration of this compound to minimize potential off-target activity. Consider using a structurally unrelated A2B antagonist as a control to see if the unexpected phenotype persists.

  • Investigate Cytochrome P450 (CYP) Inhibition:

    • Background: Preclinical studies have indicated that this compound can cause moderate inhibition of CYP3A4 and CYP2C19.[1]

    • Implication: If your experimental system involves other compounds or drugs, co-incubation with this compound could alter their metabolism, leading to unexpected biological effects.

    • Troubleshooting:

      • Review all components of your cell culture media and experimental buffer for potential substrates of CYP3A4 or CYP2C19.

      • If possible, use a system with reduced metabolic activity or perform experiments in the presence of known CYP inhibitors/inducers as controls.

Variability in Experimental Results

Question: We are observing significant variability in our results between experiments using this compound. What could be the cause?

Answer:

Variability can stem from several sources. Consider the following:

  • Compound Stability and Storage: Ensure your this compound stock is stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment from a validated stock.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathway components can change with prolonged culturing.

  • Experimental Conditions: Maintain consistency in cell density, serum concentrations, incubation times, and agonist concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor.[1][2][3] By blocking this receptor, it inhibits downstream signaling pathways, such as the cAMP/cAMP response element binding (CREB) pathway, which is involved in the release of pro-inflammatory cytokines like IL-6.[1]

Q2: What are the known off-target effects of this compound?

A2: In a broad screening panel of over 340 enzymes, receptors, channels, and transporters, this compound was found to be highly selective (>400-fold) at a concentration of 10 µM.[1] However, moderate inhibition of the cytochrome P450 enzymes CYP3A4 and CYP2C19 has been reported, which could lead to drug-drug interactions.[1]

Q3: What adverse effects of this compound were observed in clinical trials?

A3: In a Phase 1 clinical trial, some subjects receiving this compound reported adverse events including abdominal pain, diarrhea, somnolence, and headache.[4] These effects were not reported in the placebo group.[4]

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been shown to be orally efficacious in a mouse model of asthma, where it reduced airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE levels.[1][2] It exhibits good pharmacokinetic properties in preclinical species, including mice, rats, dogs, and monkeys.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50 / KiSelectivity
A2B Adenosine ReceptorRadioligand BindingHuman2.3 nM (Ki)-
A2B Adenosine ReceptorcAMP Functional AssayHuman5.2 nM (IC50)-
A1 Adenosine ReceptorRadioligand BindingHuman>10,000 nM (Ki)>4300-fold
A2A Adenosine ReceptorRadioligand BindingHuman>10,000 nM (Ki)>4300-fold
A3 Adenosine ReceptorRadioligand BindingHuman>10,000 nM (Ki)>4300-fold
>340 Other TargetsVarious->10 µM>400-fold

Data synthesized from "Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".

Table 2: Cytochrome P450 Inhibition by this compound

CYP IsoformInhibition (IC50)Potential for Interaction
CYP1A2>25 µMLow
CYP2C9>25 µMLow
CYP2C191-5 µMModerate
CYP2D6>25 µMLow
CYP3A41-25 µMModerate

Data synthesized from "Discovery of this compound: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".[1]

Experimental Protocols

Protocol 1: Investigating On-Target A2B Receptor Antagonism via cAMP Assay

This protocol outlines a method to confirm that the observed biological effects of this compound are mediated through the A2B adenosine receptor.

  • Cell Culture: Plate cells expressing the A2B adenosine receptor in a suitable format (e.g., 96-well plate) and grow to 80-90% confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of a known A2B agonist (e.g., NECA).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes.

    • Stimulate the cells with the A2B agonist at a concentration that elicits a submaximal response (e.g., EC80) for 15 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Calculate the IC50 value for this compound to determine its potency in inhibiting the A2B receptor-mediated cAMP production.

Protocol 2: General Workflow for Off-Target Effect Investigation

This protocol provides a general workflow for investigating potential off-target effects of this compound.

  • Literature Review: Thoroughly review the literature for known off-target liabilities of similar chemical scaffolds.

  • Broad Panel Screening:

    • Submit this compound to a commercial service for broad panel screening against a large number of receptors, enzymes, ion channels, and transporters.

    • Analyze the results for any significant interactions, paying close attention to targets with plausible links to the observed unexpected phenotype.

  • Cell-Based Secondary Assays:

    • For any hits identified in the broad panel screen, perform functional cell-based assays to confirm the interaction and determine the potency of this compound at the off-target.

  • CRISPR/Cas9 Knockout Studies:

    • If a specific off-target is suspected, use CRISPR/Cas9 to knock out the gene encoding the putative off-target in your cell model.

    • Treat the knockout and wild-type cells with this compound and assess whether the unexpected phenotype is ablated in the knockout cells. This provides strong evidence for the involvement of the off-target.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Activates G_Protein G Protein (Gs) A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., IL-6) CREB->Gene_Transcription Promotes This compound This compound This compound->A2B_Receptor Inhibits

Caption: A2B Adenosine Receptor Signaling Pathway and Point of Inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed Step1 Confirm On-Target Engagement (e.g., cAMP Assay) Start->Step1 Decision1 On-Target Effect Confirmed? Step1->Decision1 Step2 Investigate Alternative Causes (Compound Purity, Cell Line Integrity) Decision1->Step2 No Step3 Broad Panel Off-Target Screening (>340 Targets) Decision1->Step3 Yes Step4 Secondary Functional Assays for Identified Hits Step3->Step4 Decision2 Off-Target Confirmed? Step4->Decision2 Decision2->Step3 No, Re-evaluate Initial Hits Step5 Genetic Validation (e.g., CRISPR Knockout) Decision2->Step5 Yes End Identify Source of Unexpected Phenotype Step5->End

Caption: Experimental Workflow for Investigating Unexpected Off-Target Effects.

References

Troubleshooting LAS101057 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LAS101057 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1][2] Its mechanism of action is to block the binding of adenosine to the A2BAR, thereby inhibiting downstream signaling pathways. The A2BAR has a low affinity for adenosine and is thought to be activated under conditions of cellular stress or injury when extracellular adenosine levels are elevated.[1]

Q2: In which experimental models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in both in vitro and in vivo models. It has been shown to inhibit agonist-induced IL-6 production in human fibroblasts.[1] In vivo, it is active in an ovalbumin (OVA)-sensitized mouse model of asthma, where it reduces airway hyperresponsiveness to methacholine, decreases Th2 cytokine production, and lowers OVA-specific IgE levels.[1]

Q3: What are the key in vitro assays to characterize the activity of this compound?

A3: The primary in vitro assays used to characterize this compound activity are radioligand binding assays to determine its affinity for the A2B adenosine receptor, and functional assays that measure the downstream effects of receptor activation. Key functional assays include measuring the inhibition of agonist-induced cyclic AMP (cAMP) production and the inhibition of agonist-induced interleukin-6 (IL-6) release.[1]

Q4: What is the solubility and stability of this compound?

A4: While specific solubility data is not detailed in the primary publication, this compound is an orally bioavailable compound, suggesting it has sufficient solubility for in vivo administration.[1] For in vitro experiments, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and to make fresh dilutions in aqueous buffer or cell culture medium for each experiment.

Troubleshooting In Vitro Experiments

Issue 1: No or low antagonist activity of this compound in a cAMP assay.
  • Question: I am not observing the expected inhibitory effect of this compound on agonist-stimulated cAMP production. What could be the issue?

  • Answer:

    • Agonist Concentration: Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC80). Using a saturating agonist concentration can make it difficult to observe competitive antagonism.

    • This compound Concentration Range: Verify that the concentration range of this compound used is appropriate. Based on its reported potency, you should be testing concentrations in the nanomolar to low micromolar range.[1]

    • Pre-incubation Time: Pre-incubate your cells with this compound for a sufficient time before adding the agonist to allow the antagonist to reach equilibrium with the receptor. A pre-incubation time of 15-30 minutes is a good starting point.

    • Cell Health and Receptor Expression: Ensure your cells are healthy and have adequate expression of the A2B adenosine receptor. Low receptor expression will result in a small assay window.

    • Reagent Quality: Confirm the quality and concentration of your agonist and this compound stocks.

Issue 2: High background signal in IL-6 production assay.
  • Question: My baseline IL-6 levels are very high, making it difficult to measure the inhibitory effect of this compound. What can I do?

  • Answer:

    • Cell Culture Conditions: High cell density, prolonged culture time, or the presence of stimulants in the serum can lead to elevated basal IL-6 production. Ensure you are using a consistent cell seeding density and consider reducing the serum concentration or serum-starving the cells prior to the experiment.

    • Agonist-Independent Inflammation: Your cells may be activated by other factors in the culture environment. Ensure proper aseptic technique to rule out contamination.

    • Assay Timeline: The timing of agonist stimulation and sample collection can impact the signal window. You may need to optimize the duration of agonist treatment.

Troubleshooting In Vivo Experiments (Ovalbumin-Sensitized Mouse Model)

Issue 1: High variability in airway hyperresponsiveness (AHR) measurements.
  • Question: I am seeing significant variability in my AHR data between mice in the same treatment group. How can I reduce this?

  • Answer:

    • Consistent Sensitization and Challenge: Ensure your ovalbumin sensitization and challenge protocol is consistent across all animals in terms of dose, route of administration, and timing.

    • Animal Handling: Stress can impact airway responsiveness. Handle the mice consistently and allow for an acclimatization period before taking measurements.

    • Measurement Technique: Whether you are using invasive or non-invasive methods to measure AHR, ensure that the technique is performed consistently by the same trained individual.

Issue 2: this compound does not reduce airway inflammation as expected.
  • Question: I am not observing a significant reduction in inflammatory cell counts in the bronchoalveolar lavage (BAL) fluid after treatment with this compound. Why might this be?

  • Answer:

    • Dosing and Pharmacokinetics: Review your dosing regimen (dose, frequency, and route of administration). Ensure that the dose and timing are sufficient to achieve and maintain therapeutic concentrations of this compound in the lung tissue throughout the experimental period.

    • Timing of Treatment: The timing of this compound administration relative to the ovalbumin challenge is critical. Consider whether you are administering it prophylactically or therapeutically and if the timing aligns with the expected inflammatory cascade.

    • Severity of the Model: If the inflammatory response in your model is too severe, the effects of the antagonist may be masked. You may need to adjust the sensitization or challenge protocol to achieve a more moderate level of inflammation.

Data Presentation

Table 1: In Vitro Potency of this compound
AssaySpeciesIC50 / Ki
A2B Receptor BindingHumanKi = 26 nM
A2B Receptor BindingMouseKi = 19 nM

Data extracted from the primary publication on the discovery of this compound.[1]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesRouteDose (mg/kg)T1/2 (h)Bioavailability (%)
MouseOral10--
RatIV-0.8 - 1.6-
RatOral--Moderate to Excellent
DogIV14.1-
DogOral1-100
MonkeyIV0.57.9-
MonkeyOral1-100

Data compiled from pharmacokinetic studies of this compound.[1]

Experimental Protocols

Protocol 1: Agonist-Induced cAMP Accumulation Assay
  • Cell Seeding: Seed cells expressing the A2B adenosine receptor (e.g., CHO-hA2B) in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of a suitable A2B agonist (e.g., NECA) at a concentration that gives a submaximal response (e.g., EC80).

    • Add the agonist solution to the wells containing this compound and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay or a BRET-based assay.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the presence of different concentrations of this compound.

    • Calculate the IC50 value for this compound.

Protocol 2: Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma
  • Sensitization:

    • On days 0 and 7, administer an intraperitoneal (i.p.) injection of OVA emulsified in an adjuvant (e.g., alum).

  • Challenge:

    • On days 14, 15, and 16, expose the mice to an aerosolized solution of OVA for a set duration (e.g., 20-30 minutes).

  • Treatment with this compound:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before each OVA challenge.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24-48 hours after the final OVA challenge, assess AHR to a bronchoconstrictor agent like methacholine using either whole-body plethysmography (non-invasive) or invasive measurement of lung resistance and compliance.

  • Collection of Bronchoalveolar Lavage (BAL) Fluid:

    • After AHR measurement, euthanize the mice and perform a lung lavage with sterile saline.

    • Collect the BAL fluid and determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

  • Cytokine and IgE Analysis:

    • Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid and OVA-specific IgE in the serum using ELISA.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs A2BAR->Gs Couples to Gq Gq A2BAR->Gq Couples to AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-kB PKC->NFkB Activates IL6 IL-6 Production CREB->IL6 NFkB->IL6

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model (OVA-Sensitized Mouse) cAMP_assay cAMP Assay IL6_assay IL-6 Assay cAMP_assay->IL6_assay end_invitro End In Vitro IL6_assay->end_invitro sensitization Sensitization (Day 0, 7) challenge Challenge (Day 14-16) sensitization->challenge treatment Treatment with this compound challenge->treatment AHR_measurement AHR Measurement treatment->AHR_measurement BAL_collection BAL Fluid Collection AHR_measurement->BAL_collection analysis Cell Counts, Cytokine & IgE Analysis BAL_collection->analysis end_invivo End In Vivo analysis->end_invivo start Start Experiment invitro_decision In Vitro or In Vivo? start->invitro_decision invitro_decision->cAMP_assay In Vitro invitro_decision->sensitization In Vivo

Caption: General Experimental Workflow for this compound.

References

Technical Support Center: Improving LAS101057 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAS101057. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at evaluating the bioavailability of this potent and selective A2B adenosine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in different animal models?

A1: this compound has demonstrated moderate to excellent oral bioavailability in several preclinical species. The reported values are summarized in the table below.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor.[1] By blocking this receptor, it inhibits downstream signaling pathways that are involved in inflammatory responses. This makes it a potential therapeutic agent for conditions like asthma.[1][2]

Q3: What are the known metabolic pathways for this compound?

A3: In vitro studies using rat and human liver microsomes have shown that this compound has a generally low turnover. The primary metabolic routes identified are N- and C-oxidation of the pyridine rings.[1]

Q4: Does this compound have any potential for drug-drug interactions?

A4: There is a potential for drug-drug interactions with drugs predominantly metabolized by the CYP2C19 enzyme. This compound has been shown to be a moderate inhibitor of CYP2C19 (Ki = 2.6 μM). It shows weak to no inhibition of CYP1A2, 2C9, and 2D6, and moderate inhibition of CYP3A4 at higher concentrations.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the oral administration and pharmacokinetic analysis of this compound in animal models.

Issue 1: High Variability in Plasma Concentrations

  • Possible Cause 1: Improper Oral Gavage Technique.

    • Solution: Ensure consistent and proper oral gavage technique. The head and neck of the animal should be in a straight line with the body to ensure direct delivery to the esophagus. Use a gavage needle with a smooth, ball-shaped tip to prevent injury. The volume administered should not exceed 10 ml/kg body weight. For mice, precoating the gavage needle with sucrose may help reduce stress and improve the procedure's consistency.

  • Possible Cause 2: Formulation Inconsistency.

    • Solution: Ensure the formulation is a homogenous solution or a well-dispersed suspension immediately before each administration. If using a suspension, vortex thoroughly before drawing each dose. The choice of vehicle is critical; a 0.5% solution of carboxymethylcellulose (CMC) in water is a commonly used and generally well-tolerated vehicle for oral gavage studies.

  • Possible Cause 3: Animal Stress.

    • Solution: Acclimatize animals to handling and the gavage procedure for several days before the main experiment. Stress can affect gastrointestinal motility and blood flow, leading to variable absorption.

Issue 2: Lower Than Expected Bioavailability

  • Possible Cause 1: Poor Solubility or Dissolution in the Gastrointestinal Tract.

    • Solution: While this compound has shown good oral bioavailability, issues can still arise. Ensure the formulation is appropriate for the compound's physicochemical properties. For poorly soluble compounds, consider formulation strategies such as using co-solvents (e.g., a small percentage of DMSO or PEG300), preparing a micronized suspension, or using solubility-enhancing excipients. However, always conduct a vehicle tolerability study first.

  • Possible Cause 2: First-Pass Metabolism.

    • Solution: this compound has a low to moderate clearance. However, if bioavailability is unexpectedly low, consider the possibility of significant first-pass metabolism in the gut wall or liver. While the primary metabolic pathways are known, individual animal variations can exist.

  • Possible Cause 3: P-glycoprotein (P-gp) Efflux.

    • Solution: In vitro studies have shown that this compound is not a substrate for the P-glycoprotein (P-gp) efflux transporter.[1] Therefore, this is an unlikely cause of low bioavailability.

Issue 3: Signs of Animal Distress After Dosing

  • Possible Cause 1: Aspiration into the Lungs.

    • Symptom: Fluid coming from the animal's nose or mouth, gurgling sounds, or respiratory distress.

    • Action: Immediately stop the procedure and tilt the animal's head down to allow the fluid to drain. Closely monitor the animal. If signs of respiratory distress persist, the animal should be humanely euthanized. This is a critical error in gavage technique and requires immediate retraining.

  • Possible Cause 2: Esophageal or Stomach Injury.

    • Symptom: Reluctance to eat or drink, weight loss, or signs of pain.

    • Action: Monitor the animal closely. If symptoms persist, consult with a veterinarian. Review the gavage technique to ensure the needle is of the correct size and is being inserted gently without force.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Preclinical Species [1]

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (µg/mL)AUC (µg·h/mL)F (%)
Mouse (BALB/C)Oral10----
Rat i.v.11.6-1.1-
Oral5-1.23.258
Dog (Beagle)i.v.14.3-5.3-
Oral1-0.84.789
Monkey (Cynomolgus)i.v.0.59.4-4.1-
Oral1-0.54.3100

F (%) represents the oral bioavailability. '-' indicates data not reported in the source.

Table 2: In Vitro Profile of this compound [1]

ParameterValue
Caco-2 Permeability (Papp) >30 x 10-6 cm/s
P-gp Substrate No
CYP2C19 Inhibition (Ki) 2.6 µM
Plasma Protein Binding (Mouse) 82%
Plasma Protein Binding (Rat) 82%
Plasma Protein Binding (Dog) 79%
Plasma Protein Binding (Human) 89%

Experimental Protocols

1. Oral Pharmacokinetic Study in Rats (Example Protocol)

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Fast animals for 12 hours before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

    • The concentration should be calculated to deliver the desired dose in a volume of 5 mL/kg.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Dosing:

    • Administer the this compound suspension via oral gavage using a suitable size gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Receptor (GPCR) Adenosine->A2B_Receptor Activates This compound This compound This compound->A2B_Receptor Inhibits G_Protein G Protein (Gs/Gq) A2B_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Gs PLC Phospholipase C G_Protein->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca_Release Ca2+ Release IP3_DAG->Ca_Release CREB CREB PKA->CREB Inflammatory_Response Inflammatory Response PKC->Inflammatory_Response CREB->Inflammatory_Response

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (>= 1 week) Fasting Fasting (12 hours) Animal_Acclimatization->Fasting Oral_Gavage Oral Gavage Fasting->Oral_Gavage Formulation This compound Formulation (e.g., 0.5% CMC) Formulation->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., 0.25 - 24h) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_Analysis->PK_Analysis

Caption: Oral Pharmacokinetic Study Workflow.

References

Technical Support Center: LAS101057 Metabolic Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting metabolic stability and degradation studies of LAS101057.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound?

A1: this compound generally exhibits low metabolic turnover in both human and rat liver microsomes.[1] This suggests a relatively stable compound in these in vitro systems. However, variations can occur depending on the specific experimental conditions.

Q2: What are the primary metabolic pathways for this compound?

A2: The major in vitro metabolic routes for this compound are N- and C-oxidation of the pyridine rings.[1] Minor metabolites resulting from the hydrolysis of the amide bond have also been observed in liver microsome studies.[1]

Q3: Which cytochrome P450 (CYP) enzymes are potentially involved in the metabolism of this compound?

A3: While specific CYP phenotyping studies for this compound are not detailed in the available literature, the compound has shown moderate inhibition of CYP3A4 and CYP2C19.[1] This suggests that these enzymes could be involved in its metabolism. There is a potential risk of drug-drug interactions with medications predominantly metabolized by CYP2C19.[1]

Q4: How does the chemical structure of this compound influence its metabolic stability?

A4: this compound, with its formal name N-[5-(3-fluoro-4-pyridinyl)-6-(3-pyridinyl)-2-pyrazinyl]-cyclopropanecarboxamide, possesses several aromatic rings (pyrazine and pyridine) that are susceptible to oxidation by CYP enzymes.[1][2] The presence of a cyclopropyl group can sometimes enhance metabolic stability by shielding adjacent bonds from cleavage.

Troubleshooting Guide for In Vitro Metabolic Stability Assays

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors.- Inconsistent mixing.- Compound precipitation.- Ensure proper calibration and technique for all pipettes.- Gently vortex or mix all solutions thoroughly before and during the assay.- Check the solubility of this compound in the final incubation buffer. If solubility is an issue, consider reducing the compound concentration or adjusting the co-solvent percentage (e.g., DMSO, ensuring it remains below 0.5% to avoid enzyme inhibition).
This compound appears too stable (no degradation observed) - Inactive microsomes or cofactors.- Incorrect concentration of microsomes or NADPH.- Non-specific binding of the compound to the plate or microsomes.- Use a new, validated batch of liver microsomes.- Prepare the NADPH regenerating system fresh before each experiment and keep it on ice.- Run a positive control compound with a known metabolic profile to verify assay performance.- Increase the microsomal protein concentration or incubation time.- Evaluate and account for non-specific binding.
This compound degrades too quickly - High microsomal protein concentration.- High intrinsic clearance of the compound under the assay conditions.- Reduce the microsomal protein concentration.- Shorten the incubation time points to accurately determine the initial rate of metabolism.
No metabolism in the presence of NADPH, but degradation is observed in the control (minus NADPH) - Chemical instability of this compound in the incubation buffer.- Degradation by other enzymes present in the microsomes not requiring NADPH.- Assess the stability of this compound in the assay buffer without any microsomes.- Consider the possibility of metabolism by enzymes such as esterases if applicable to the compound's structure.

Quantitative Data Summary

The following table summarizes typical metabolic stability data for a compound with low turnover, based on the characterization of this compound. Note: These values are representative and may not reflect the exact results for this compound from all studies.

Parameter Human Liver Microsomes Rat Liver Microsomes
Half-Life (t1/2, min) > 30> 30
Intrinsic Clearance (CLint, µL/min/mg protein) < 23.1< 23.1
% Turnover (30 min) LowLow

Experimental Protocols

Detailed Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

1. Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of an NADPH-regenerating system.

2. Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., a compound with known high clearance like Verapamil)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and the positive control by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

    • Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted HLM solution to the wells of a 96-well plate.

    • Add the this compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Set up control wells:

      • Negative control (minus NADPH): Add buffer instead of the NADPH system.

      • Time zero (T0) control: Immediately stop the reaction after adding the NADPH system.

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4°C for 15 minutes at 3000 x g to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_solutions Prepare Solutions (this compound, Microsomes, NADPH) mix_reactants Mix this compound & Microsomes prep_solutions->mix_reactants pre_incubate Pre-incubate at 37°C mix_reactants->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_shaking Incubate at 37°C with Shaking start_reaction->incubate_shaking time_points Sample at Time Points (0, 5, 15, 30, 60 min) incubate_shaking->time_points stop_reaction Quench with Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis data_analysis Calculate t1/2 and CLint lcms_analysis->data_analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

degradation_pathway cluster_phase1 Phase I Metabolism (CYP450) This compound This compound N-[5-(3-fluoro-4-pyridinyl)-6-(3-pyridinyl)-2-pyrazinyl]-cyclopropanecarboxamide N_Oxidation N-Oxidation (Pyridine Rings) This compound->N_Oxidation C_Oxidation C-Oxidation (Pyridine Rings) This compound->C_Oxidation Amide_Hydrolysis Amide Hydrolysis (Minor) This compound->Amide_Hydrolysis Metabolites Metabolites N_Oxidation->Metabolites C_Oxidation->Metabolites Amide_Hydrolysis->Metabolites

References

Technical Support Center: Cell Viability Assays with LAS101057 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LAS101057 in cell viability assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpectedly High or Low Cell Viability Readings This compound Interference with Assay Reagents: While direct interference is not extensively documented, the chemical structure of this compound, a pyrazine-based compound, could potentially interact with assay components. For tetrazolium-based assays (e.g., MTT), compounds can sometimes chemically reduce the tetrazolium salt, leading to a false-positive signal for viability. For ATP-based assays (e.g., CellTiter-Glo), the compound might inhibit or activate the luciferase enzyme.Run a cell-free control: Add this compound to culture medium without cells and perform the assay. A significant signal in this control indicates direct interference. If interference is observed, consider switching to a different viability assay based on a different principle (e.g., a dye exclusion assay like Trypan Blue).
Alteration of Cellular Metabolism: As an A2B adenosine receptor antagonist, this compound can modulate cellular metabolism, which is the basis for many viability assays.[1] For example, it may alter mitochondrial respiration or glycolytic activity, which would directly affect the readout of assays like MTT (measures mitochondrial reductase activity) and CellTiter-Glo (measures ATP levels).[1]Use an orthogonal assay: Confirm your results with a viability assay that has a different detection principle. For instance, if you are using an MTT assay, validate your findings with a CellTiter-Glo assay or a real-time live/dead cell imaging assay.
Solvent (e.g., DMSO) Effects: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations.Include a vehicle control: Treat cells with the same concentration of the solvent used for this compound to determine its effect on cell viability. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.
High Variability Between Replicate Wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a single-cell suspension: Before seeding, ensure cells are well-mixed and not clumped. Use a calibrated multichannel pipette for seeding.
Edge Effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and viability.Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or culture medium to create a humidity barrier.
Incomplete Solubilization of Formazan Crystals (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.Ensure complete solubilization: After adding the solubilization buffer, mix thoroughly by pipetting up and down or by using a plate shaker until no visible crystals remain.
Low Signal-to-Noise Ratio Suboptimal Cell Number: Too few cells will generate a weak signal that is difficult to distinguish from the background.Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that provides a robust and linear signal for your specific cell line and assay.
Incorrect Incubation Times: Incubation times for both the this compound treatment and the assay reagent can significantly impact the results.Optimize incubation times: For this compound treatment, conduct a time-course experiment to determine the optimal duration. For the assay itself, follow the manufacturer's recommendations and consider performing a time-course to find the point of maximal signal without introducing artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor.[2][3][4] By blocking this receptor, it can inhibit downstream signaling pathways, such as those involving cyclic AMP (cAMP) and the release of pro-inflammatory cytokines like IL-6.[2]

Q2: Can this compound directly interfere with the MTT assay?

A2: While specific data on this compound is limited, some small molecules can chemically reduce the MTT tetrazolium salt to formazan, leading to falsely elevated viability readings.[5][6][7] It is crucial to perform a cell-free control experiment where this compound is added to the culture medium in the absence of cells to test for any direct chemical reduction of MTT.[5][6]

Q3: Can this compound interfere with the CellTiter-Glo assay?

A3: Interference with the CellTiter-Glo assay can occur if a compound inhibits or stabilizes the luciferase enzyme.[8] Solvents like DMSO may also have an effect.[8] A cell-free control with this compound in the medium can help identify any direct interference with the assay's luminescent signal.

Q4: My cell viability results with this compound are different from what I expected. What should I do?

A4: First, review the troubleshooting guide above to rule out common experimental errors. Since this compound targets a specific signaling pathway, its effect on cell viability can be highly cell-type dependent. Consider the expression level of the A2B adenosine receptor in your cell line. It is also recommended to use a secondary, orthogonal viability assay to confirm your findings.

Q5: What is the recommended solvent and concentration for this compound in cell culture?

A5: The scientific literature often describes dissolving compounds like this compound in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q6: How does A2B receptor antagonism by this compound affect cell metabolism?

A6: The A2B adenosine receptor is involved in regulating cellular metabolism.[1] Antagonism by this compound can therefore alter metabolic pathways, such as glycolysis and oxidative phosphorylation, in both cancer and immune cells.[1] This is an important consideration as many viability assays, including MTT and CellTiter-Glo, rely on metabolic readouts.

Experimental Protocols

MTT Cell Viability Assay with this compound Treatment

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a plate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay with this compound Treatment

This protocol is based on the manufacturer's instructions and should be adapted for your specific needs.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well opaque-walled plates (white or black)

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements.

  • This compound Treatment:

    • Follow the same treatment procedure as for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.

    • Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured table. Below is a template for presenting your results.

Table 1: Effect of this compound on Cell Viability

TreatmentConcentration (µM)Assay TypeCell Viability (% of Control) ± SD
Vehicle Control (DMSO)0.1%MTT100 ± 5.2
This compound1MTTUser's Data
This compound10MTTUser's Data
This compound100MTTUser's Data
Vehicle Control (DMSO)0.1%CellTiter-Glo100 ± 4.8
This compound1CellTiter-GloUser's Data
This compound10CellTiter-GloUser's Data
This compound100CellTiter-GloUser's Data

Note: This table is a template. Users should replace "User's Data" with their own experimental results. SD = Standard Deviation.

Visualizations

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B Receptor A2B Adenosine Receptor Adenosine->A2B Receptor This compound This compound This compound->A2B Receptor G_alpha_s Gαs A2B Receptor->G_alpha_s G_alpha_q Gαq A2B Receptor->G_alpha_q Adenylate Cyclase Adenylate Cyclase G_alpha_s->Adenylate Cyclase PLC Phospholipase C G_alpha_q->PLC cAMP cAMP Adenylate Cyclase->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA ATP ATP ATP->Adenylate Cyclase CREB CREB PKA->CREB PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Gene Expression Gene Expression (e.g., IL-6) PKC->Gene Expression Ca2+->Gene Expression CREB->Gene Expression Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Add this compound (or Vehicle Control) B->C D Incubate for Treatment Period C->D E Add Assay Reagent (MTT or CellTiter-Glo) D->E F Incubate E->F G Add Solubilization Buffer (MTT Assay Only) F->G MTT H Read Absorbance or Luminescence F->H CellTiter-Glo G->H I Data Analysis H->I

References

Technical Support Center: Preventing LAS101057 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential precipitation of LAS101057 in cell culture media.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media.[1] The compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1]
Rapid Dilution/Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1][2]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require making a more concentrated stock solution in DMSO.
Issue: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[2]If possible, try a different basal media formulation. Serum components can sometimes help to stabilize compounds.
pH Shift The CO2 environment in an incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds.[2]Ensure your media is properly buffered for the CO2 concentration in your incubator. Consider using media with a more robust buffering system like HEPES, if compatible with your cell line.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[2]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents. This information is critical for preparing appropriate stock solutions.

SolventSolubilitySource
DMSO≥ 125 mg/mL (approx. 372.76 mM)[4]
DMSO10 mg/mL[5]
DMF10 mg/mL[5]
Ethanol5 mg/mL[5]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[5]

Note: Solubility can be affected by temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Select Solvent: Based on the required stock concentration, choose an appropriate solvent. DMSO is a common choice for creating high-concentration stocks.[4][5][6]

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Dissolve: Add the solvent to the powder. To aid dissolution, vortex and if necessary, sonicate the solution.[4][6] For high concentrations in DMSO, warming the solution may also help.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

Protocol 2: Determining Maximum Soluble Concentration in Media
  • Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium in a 96-well plate.

  • Include Controls: Include a well with media only and a well with media plus the highest concentration of the vehicle (e.g., DMSO) as controls.

  • Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your specific experimental conditions.

Visual Guides

Troubleshooting_Workflow start Precipitation Observed check_immediate Immediate or Delayed Precipitation? start->check_immediate immediate Immediate Precipitation check_immediate->immediate Immediate delayed Delayed Precipitation check_immediate->delayed Delayed sol_immediate1 Decrease Final Concentration immediate->sol_immediate1 sol_immediate2 Use Serial Dilution in Pre-warmed Media immediate->sol_immediate2 sol_immediate3 Keep Final DMSO < 0.5% immediate->sol_immediate3 sol_delayed1 Check for Media Interactions (Try different media) delayed->sol_delayed1 sol_delayed2 Ensure Proper pH Buffering delayed->sol_delayed2 sol_delayed3 Minimize Temperature Fluctuations delayed->sol_delayed3 sol_delayed4 Prevent Media Evaporation delayed->sol_delayed4 end_node Precipitation Resolved sol_immediate1->end_node sol_immediate2->end_node sol_immediate3->end_node sol_delayed1->end_node sol_delayed2->end_node sol_delayed3->end_node sol_delayed4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Logical_Relationships cluster_stock Stock Solution Preparation cluster_media Media Environment stock_sol This compound in DMSO (High Concentration) dilution Dilution into Media stock_sol->dilution media Aqueous Cell Culture Media (Low Solubility Environment) media->dilution media_components Salts, Proteins, pH Buffers precipitation Precipitation Risk media_components->precipitation interacts with dilution->precipitation

Caption: Factors influencing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between this compound precipitation and microbial contamination? A1: Observe the culture under a microscope. Chemical precipitates often appear as crystalline or amorphous structures, while microbial contamination will show distinct organisms like bacteria (small, often motile rods or spheres) or yeast (budding oval shapes).[3] Always compare with a control culture (media with vehicle solvent but without this compound).

Q2: Is it better to add this compound to media with or without serum? A2: Serum proteins can sometimes help to stabilize compounds and prevent precipitation. However, this is compound-dependent. If you are working in a serum-free system, you may need to optimize the concentration and dilution method more carefully.

Q3: Can I dissolve this compound directly in media? A3: Given its low aqueous solubility (0.2 mg/mL in a PBS/DMSO mixture), dissolving this compound directly in media is not recommended, especially for higher concentrations.[5] Preparing a concentrated stock in a suitable organic solvent like DMSO is the standard and recommended procedure.

Q4: What is the maximum recommended concentration of DMSO in the final culture medium? A4: To avoid solvent-induced cytotoxicity and to minimize precipitation risk, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control in your experiments to account for any effects of the solvent on your cells.

References

Technical Support Center: LAS101057 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the A2B adenosine receptor antagonist, LAS101057.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor.[1] The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] this compound exerts its effect by blocking the binding of agonists like adenosine or NECA (5'-N-Ethylcarboxamidoadenosine) to the A2B receptor, thereby inhibiting this downstream signaling cascade.

Q2: Which in-vitro assays are suitable for generating a this compound dose-response curve?

A2: Several in-vitro assays can be used to characterize the dose-response relationship of this compound. The most common are:

  • Competitive Radioligand Binding Assays: These assays measure the ability of this compound to displace a radiolabeled ligand from the A2B receptor, allowing for the determination of its binding affinity (Ki).

  • Functional cAMP Assays: These assays quantify the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2B receptor. This provides a measure of its functional potency (IC50).[3]

  • IL-6 Release Assays: As the A2B receptor can mediate the release of the pro-inflammatory cytokine IL-6, measuring the inhibitory effect of this compound on agonist-induced IL-6 production in relevant cell types (e.g., human primary dermal fibroblasts) is another functional readout.[3]

Q3: Why is my dose-response curve for this compound shallow or showing a poor fit?

A3: A shallow dose-response curve can be indicative of several issues, including problems with compound solubility, assay variability, or complex pharmacological interactions. It is crucial to ensure that this compound is fully dissolved in the assay buffer and that the assay conditions are optimized for a robust signal window. High variability between replicates can also flatten the curve; ensure consistent pipetting and cell handling.

Q4: I am observing a biphasic dose-response curve. What could be the cause?

A4: Biphasic dose-response curves, where the response changes direction at higher concentrations, can suggest off-target effects or compound promiscuity at high concentrations. This compound is reported to be highly selective, but it's essential to consider the concentration range being tested.[3] Such curves could also arise from artifacts like compound precipitation at high concentrations or interactions with multiple receptor subtypes if the expression system is not well-characterized.

Troubleshooting Guide

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

Q: My non-specific binding is greater than 30% of the total binding. How can I reduce it?

A: High non-specific binding can obscure the specific signal and lead to inaccurate affinity determination. Here are some troubleshooting steps:

Potential Cause Solution
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd. Ensure the radiochemical purity is high.
Receptor Preparation Reduce the amount of membrane protein per well. A typical starting range is 50-200 µg. Ensure thorough washing of membranes to remove endogenous ligands.
Assay Conditions Optimize incubation time and temperature; shorter incubations can sometimes reduce non-specific binding. Include bovine serum albumin (BSA) at 0.1-0.5% in the assay buffer to block non-specific sites. Increase the number and volume of washes with ice-cold buffer.
Filter Plates Pre-treat filter plates with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce binding of the radioligand to the filter material.
Issue 2: Low or No Specific Binding Signal

Q: I am not observing a significant difference between total and non-specific binding.

A: A lack of a clear specific binding window can be due to several factors related to the receptor, the radioligand, or the assay conditions.

Potential Cause Solution
Receptor Integrity/Expression Confirm the presence and integrity of the A2B receptor in your membrane preparation using a positive control antagonist or via methods like Western blotting. Ensure proper storage of membranes at -80°C.
Radioligand Activity Verify the specific activity and concentration of your radioligand stock. Ensure it has not degraded due to improper storage or handling.
Assay Conditions Ensure the incubation time is sufficient to reach equilibrium. This should be determined empirically through association and dissociation experiments. Check the composition of your assay buffer; the presence of specific ions can be critical for receptor binding.
Incorrect Competitor for NSB For defining non-specific binding, use a high concentration (at least 100-fold higher than its Ki) of a known, unlabeled A2B receptor ligand.
Issue 3: High Variability in Functional cAMP Assay

Q: My replicate data points in the cAMP assay are inconsistent, leading to large error bars.

A: High variability in cell-based functional assays can compromise the reliability of your potency measurements.

Potential Cause Solution
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a consistent and robust response. Uneven cell plating can be a major source of variability.
Agonist Concentration Use an agonist (e.g., NECA) concentration that elicits a submaximal response (EC80) to allow for a clear inhibitory dose-response.
Assay Timing Be precise and consistent with incubation times for agonist stimulation and antagonist pre-incubation.
Reagent Preparation Ensure all reagents, including this compound dilutions and agonist solutions, are prepared fresh and accurately.
Data Normalization Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%) to account for plate-to-plate variation.

Experimental Protocols

Competitive Radioligand Binding Assay for this compound Ki Determination

This protocol outlines the steps for a competitive binding assay using membranes from cells expressing the human A2B adenosine receptor and a suitable radioligand (e.g., [3H]DPCPX, although a specific A2B radioligand would be ideal).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand Stock: Prepare a concentrated stock of the radioligand in a suitable solvent (e.g., ethanol) and dilute it in assay buffer to the desired working concentration (typically at or near its Kd for the A2B receptor).

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Non-Specific Binding Control: Prepare a high concentration of an unlabeled A2B receptor agonist or antagonist (e.g., 10 µM NECA) in assay buffer.

  • A2B Receptor Membranes: Thaw frozen membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-200 µg/mL. It is recommended to add adenosine deaminase (ADA, 2 U/mL) to the membrane preparation and incubate for 30 minutes at room temperature to degrade any endogenous adenosine.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-Specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane preparation.

    • This compound Competition: 50 µL of each this compound dilution, 50 µL radioligand, 100 µL membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a GF/B or GF/C filter plate pre-soaked in 0.3% PEI.

  • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding counts from the total binding and all competitor wells.

  • Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of this compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the A2B receptor.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / NECA A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Blocks G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., IL-6) CREB->Gene_Transcription Induces

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Membranes, Ligands, Buffers) start->reagent_prep plate_setup Plate Setup (Total, NSB, Competitor Wells) reagent_prep->plate_setup incubation Incubation (RT, 60-120 min) plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

Troubleshooting_Workflow action_node action_node result_node result_node issue_node issue_node start Suboptimal Dose-Response Curve check_nsb High NSB (>30%)? start->check_nsb check_signal Low Signal Window? check_nsb->check_signal No reduce_nsb Optimize Assay: - Lower [Radioligand] - Reduce [Protein] - Add BSA - Pre-treat filters check_nsb->reduce_nsb Yes check_variability High Variability? check_signal->check_variability No increase_signal Verify Components: - Receptor Integrity - Radioligand Activity - Optimize Incubation Time check_signal->increase_signal Yes reduce_variability Refine Technique: - Optimize Cell Density - Consistent Pipetting - Fresh Reagents check_variability->reduce_variability Yes good_curve Optimal Curve check_variability->good_curve No reduce_nsb->check_signal increase_signal->check_variability reduce_variability->good_curve

Caption: Troubleshooting Logic for Dose-Response Curves.

References

Technical Support Center: Minimizing Variability in LAS101057 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting issues encountered during the characterization of LAS101057, a potent and selective A2B adenosine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor.[1][2] The A2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade can trigger downstream inflammatory responses, such as the release of interleukin-6 (IL-6).[1][4] this compound exerts its effect by blocking the binding of agonists like adenosine to the A2B receptor, thereby inhibiting the subsequent signaling pathway.

Q2: What are the key in vitro assays to characterize this compound activity?

A2: The primary in vitro assays for characterizing this compound are:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the human A2B adenosine receptor.

  • cAMP Accumulation Assay: A functional assay to measure the potency (IC50) of this compound in antagonizing the agonist-induced production of cAMP in cells expressing the A2B receptor.[1]

  • IL-6 Release Assay: A cell-based assay to confirm the inhibitory effect of this compound on a downstream inflammatory mediator, typically in human primary dermal fibroblasts.[1][2]

Q3: What are some common sources of variability in these assays?

A3: Variability can arise from several factors, including:

  • Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variations in cell density can significantly impact assay results.

  • Reagent Quality and Handling: Degradation of reagents, improper storage, and inaccurate dilutions of compounds, agonists, or antibodies can lead to inconsistent data.

  • Pipetting and Washing Technique: Inaccurate or inconsistent pipetting and inefficient washing steps in ELISAs or filtration-based assays are major sources of error.

  • Incubation Times and Temperatures: Deviations from optimized incubation times and temperatures can affect reaction kinetics and lead to variability.

  • Agonist Concentration: Using a sub-optimal concentration of the agonist (e.g., NECA) in functional assays can lead to a poor assay window and increased variability.

Troubleshooting Guides

cAMP Accumulation Assay
Problem Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or uneven washing.Ensure uniform cell seeding density. Use calibrated pipettes and practice consistent pipetting technique. Ensure thorough and consistent washing steps.
Low Signal-to-Basal Ratio (Poor Assay Window) Sub-optimal agonist (NECA) concentration, low receptor expression, or inactive adenylyl cyclase.Optimize the NECA concentration to achieve 80-90% of the maximal response (EC80-EC90). Ensure the cell line has adequate A2B receptor expression. Check the activity of forskolin, a direct activator of adenylyl cyclase, as a positive control.
High Basal cAMP Levels Endogenous agonist production, high constitutive activity of the receptor, or phosphodiesterase (PDE) inactivity.Consider adding adenosine deaminase to the assay buffer to degrade endogenous adenosine. Use a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
Inconsistent IC50 Values for this compound Inaccurate serial dilutions of this compound, variability in agonist concentration, or fluctuations in incubation time.Prepare fresh and accurate serial dilutions of this compound for each experiment. Maintain a consistent agonist concentration across all assays. Strictly adhere to the optimized incubation time.
IL-6 Release Assay (ELISA)
Problem Potential Cause Troubleshooting Steps
High Background Signal Insufficient washing, non-specific antibody binding, or contaminated reagents.Increase the number and vigor of wash steps. Ensure the use of an appropriate blocking buffer. Use fresh, sterile reagents.
No or Weak Signal Inactive reagents (antibodies, substrate), insufficient incubation time, or low IL-6 production.Check the expiration dates and storage conditions of all kit components. Optimize incubation times for antibody binding and substrate development. Ensure cells are healthy and capable of producing IL-6 in response to the agonist.
High Coefficient of Variation (%CV) Pipetting inaccuracies, temperature gradients across the plate, or inconsistent washing.Use calibrated pipettes and ensure consistent sample and reagent addition. Incubate plates in a temperature-controlled environment to avoid edge effects. Ensure uniform washing across all wells.
Standard Curve is Not Linear Improper preparation of standards, degraded standards, or incorrect plate reader settings.Prepare fresh standard dilutions for each assay. Ensure standards are stored correctly. Verify the correct wavelength and settings on the microplate reader.

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueAssayReference
Ki Human24 nMA2B Receptor Binding[5]
IC50 Human120 ± 21 nMcAMP Accumulation (NECA-induced)[1]
IC50 Mouse512 ± 67 nMcAMP Accumulation (NECA-induced)[1]
Inhibition Human67% ± 2 at 100 nMIL-6 Release (NECA-induced)[1]

Experimental Protocols

A2B Receptor-Mediated cAMP Accumulation Assay

This protocol is for determining the antagonist effect of this compound on agonist-induced cAMP production in HEK293 cells stably expressing the human A2B adenosine receptor.

Materials:

  • HEK293 cells expressing human A2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • NECA (5'-N-Ethylcarboxamidoadenosine)

  • Forskolin (positive control)

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed HEK293-A2B cells into white microplates at a pre-determined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of NECA (at a concentration that elicits ~80% of the maximal response, EC80) and forskolin.

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

    • Add the EC80 concentration of NECA to the wells (except for the basal and forskolin control wells) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature. Add forskolin to the positive control wells.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NECA-Induced IL-6 Release Assay

This protocol is for measuring the inhibitory effect of this compound on NECA-induced IL-6 release from human primary dermal fibroblasts.

Materials:

  • Human primary dermal fibroblasts

  • Fibroblast growth medium

  • Assay medium (serum-free)

  • This compound

  • NECA

  • Human IL-6 ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed human primary dermal fibroblasts in 96-well plates and grow to confluency.

  • Compound Incubation:

    • Replace the growth medium with serum-free assay medium and incubate for 24 hours.

    • Add serial dilutions of this compound to the cells and incubate for 30 minutes.

  • Agonist Stimulation: Add NECA to the wells at a concentration known to induce a robust IL-6 release and incubate for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • IL-6 Quantification: Determine the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of this compound compared to the NECA-only control.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound (Antagonist) This compound->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-6) CREB->Gene Initiates

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis cell_prep Cell Preparation (Seeding & Culture) incubation Incubation with This compound cell_prep->incubation compound_prep Compound Preparation (this compound & Agonist Dilutions) compound_prep->incubation stimulation Agonist Stimulation (e.g., NECA) incubation->stimulation readout Assay Readout (cAMP or IL-6 Measurement) stimulation->readout data_processing Data Processing & Normalization readout->data_processing curve_fitting Curve Fitting (IC50/Ki Determination) data_processing->curve_fitting results Results Interpretation curve_fitting->results

Caption: General Experimental Workflow for this compound Assays.

Troubleshooting_Flowchart start Assay Variability Observed check_reagents Check Reagent Quality & Preparation start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No check_cells Verify Cell Health & Seeding reagents_ok->check_cells Yes re_run Re-run Assay prepare_fresh->re_run cells_ok Cells OK? check_cells->cells_ok optimize_cells Optimize Cell Culture Conditions cells_ok->optimize_cells No review_protocol Review Assay Protocol (Pipetting, Incubation) cells_ok->review_protocol Yes optimize_cells->re_run protocol_ok Protocol Followed? review_protocol->protocol_ok retrain Retrain on Technique protocol_ok->retrain No protocol_ok->re_run Yes retrain->re_run

Caption: Troubleshooting Flowchart for Assay Variability.

References

Validation & Comparative

A Comparative Guide to LAS101057 and Other A2B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The A2B adenosine receptor (A2BAR) has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), fibrosis, and cancer.[1][2][3] As a G protein-coupled receptor with a low affinity for its endogenous ligand adenosine, the A2BAR is typically activated under conditions of cellular stress or injury when extracellular adenosine levels are high.[4][5] This guide provides a detailed comparison of LAS101057, a potent and selective A2B antagonist, with other notable antagonists targeting this receptor.

A2B Receptor Signaling Pathways

The A2B adenosine receptor is coupled to Gs and Gq proteins.[6][7] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][6] The Gq pathway activation stimulates Phospholipase C (PLC), resulting in increased intracellular calcium levels and Protein Kinase C (PKC) activation.[6][7] The A2BAR is also capable of activating MAPK pathways, including p38, ERK1/2, and JNK, which are crucial for processes like cell differentiation, proliferation, and survival.[4][7]

A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq MAPK MAPK (p38, ERK1/2, JNK) A2BR->MAPK G protein independent AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ PLC->Ca2 increases PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates PKC PKC Ca2->PKC activates NFAT NFAT PKC->NFAT activates Gene Gene Transcription (e.g., IL-6, IL-8) MAPK->Gene CREB->Gene NFAT->Gene Adenosine Adenosine Adenosine->A2BR

Figure 1: A2B Adenosine Receptor Signaling Pathways.

Comparative Performance of A2B Antagonists

The development of selective A2B antagonists has been a focus of pharmaceutical research, leading to several promising candidates. This compound is a pyrazine-based compound identified as a potent, selective, and orally efficacious A2B receptor antagonist.[5][8][9][10][11][12]

CompoundTarget(s)hA2B Ki (nM)hA2B IC50 (nM)Selectivity NotesReference
This compound A2B-120 (cAMP)>400-fold selective against a panel of over 340 other targets.[11]
CVT-6883 A2B22->50-fold selective over other adenosine receptor subtypes.[13][14]
PSB-1901 A2B0.0835->10,000-fold selective versus all other adenosine receptor subtypes.[5][15]
MRE-2029-F20 A2B5.5->180-fold selective over other adenosine receptor subtypes.[13][16]
AB928 (Etrumadenant) A2A/A2B--Dual antagonist designed to block immunosuppressive effects of adenosine in the tumor microenvironment.[17][18]
PSB-603 A2B--A selective A2B antagonist.[19]
OSIP339391 A2B0.5->80-fold selective over other adenosine receptor subtypes.[13]
LAS38096 A2B17->60-fold selective over other adenosine receptor subtypes.[13][16]
CompoundAnimal ModelKey FindingsReference
This compound Ovalbumin-sensitized mouse model of asthmaReduced airway hyperresponsiveness to methacholine, decreased Th2 cytokine production, and lowered OVA-specific IgE levels after oral administration.[8][9][10][11]
CVT-6883 Bleomycin-induced lung injury mouse modelAttenuated pulmonary inflammation and fibrosis.[4]
CVT-6883 Allergic mouse model of asthmaReduced airway reactivity and inflammation.[20]
SpeciesBioavailabilityHalf-life (t½)Plasma Protein BindingReference
RatModerate to Excellent0.8 to 1.6 h82%[11]
DogExcellentModerate to Long79%[11]
MonkeyExcellentModerate to Long-[11]
Human--89%[11]

Key Experimental Protocols

Detailed methodologies are crucial for the objective comparison of drug candidates. Below are protocols for key experiments used in the evaluation of this compound.

This assay confirms the antagonist activity of a compound by measuring its ability to inhibit agonist-induced cAMP production, a primary signaling pathway of the A2B receptor.

  • Cell Line: CHO cells stably expressing either human or mouse A2B receptors.

  • Agonist: 5'-(N-Ethylcarboxamido)adenosine (NECA).

  • Protocol:

    • Cells are pre-incubated with the test antagonist (e.g., this compound) at various concentrations.

    • NECA is added to stimulate the A2B receptor.

    • Following incubation, cells are lysed.

    • Intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF).

    • The IC50 value, representing the concentration of antagonist that inhibits 50% of the maximal agonist response, is calculated. For this compound, the IC50 was 120 nM for the human receptor and 512 nM for the mouse receptor.[11]

This functional assay assesses the antagonist's ability to block a pro-inflammatory response mediated by the A2B receptor.

  • Cell Line: Human primary dermal fibroblasts.

  • Agonist: NECA.

  • Protocol:

    • Fibroblasts are seeded in culture plates and allowed to adhere.

    • Cells are pre-incubated with the test antagonist (this compound) at various concentrations.

    • NECA is added to induce IL-6 production via the cAMP/CREB signaling pathway.[11]

    • After an extended incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of IL-6 in the supernatant is measured using an ELISA kit.

    • The potency of the antagonist is determined by its ability to cause a concentration-dependent reduction in IL-6 production. This compound demonstrated a 67% reduction at 100 nM.[11]

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of human allergic asthma.[11]

OVA_Workflow cluster_sensitization Sensitization Phase cluster_analysis Analysis Phase D0 Day 0: Sensitization with OVA + Alum (i.p.) D14 Day 14: Booster Sensitization with OVA + Alum (i.p.) D0->D14 14 days D21_23 Days 21-23: Intranasal OVA Challenge D14->D21_23 7 days Treatment Daily Oral Dosing (Vehicle, Dexamethasone, or this compound) D24 Day 24: Measure Airway Hyperresponsiveness (AHR) to Methacholine D21_23->D24 24h post-last challenge D25 Day 25: Collect Bronchoalveolar Lavage (BAL) Fluid & Plasma D24->D25 Analysis Analyze: - Inflammatory Cells in BAL - Cytokines (IL-4, IL-13) in BAL - OVA-specific IgE in Plasma D25->Analysis

Figure 2: Experimental Workflow for the OVA-Sensitized Mouse Model.
  • Key Parameters Measured:

    • Airway Hyperresponsiveness (AHR): Changes in lung resistance in response to methacholine challenge. This compound was shown to significantly reduce AHR at doses of 3 and 10 mg/kg.[11]

    • Inflammatory Cell Infiltration: Counts of eosinophils and other inflammatory cells in bronchoalveolar lavage (BAL) fluid.

    • Th2 Cytokines: Levels of IL-4 and IL-13 in BAL fluid.

    • Immunoglobulins: Plasma levels of OVA-specific IgE.

Conclusion

This compound stands out as a potent, selective, and orally bioavailable A2B adenosine receptor antagonist.[10][11][12] Its efficacy in preclinical models of asthma, coupled with a favorable pharmacokinetic profile across multiple species, underscores its potential as a therapeutic agent.[11] While other antagonists like CVT-6883 have also progressed to clinical trials, and compounds like PSB-1901 show exceptional in vitro potency, the comprehensive preclinical data for this compound makes it a significant benchmark in the field.[5][11][14][15] Dual antagonists such as AB928 are being explored in different therapeutic areas like oncology, highlighting the expanding interest in modulating the adenosine pathway.[17][18] The continued investigation and comparison of these molecules are vital for developing novel treatments for inflammatory and proliferative diseases.

References

A Comparative Analysis of LAS101057 and CVT-6883 for A2B Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two selective A2B adenosine receptor antagonists, LAS101057 and CVT-6883. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to support further investigation and development.

Quantitative Efficacy and Pharmacokinetic Comparison

The following tables summarize the key efficacy and pharmacokinetic parameters for this compound and CVT-6883, based on available data.

Table 1: In Vitro Receptor Binding Affinity and In Vivo Efficacy

ParameterThis compoundCVT-6883 (GS-6201)
Target A2B Adenosine Receptor AntagonistA2B Adenosine Receptor Antagonist
Binding Affinity (Ki) 17 nM (human A2B)[1]22 nM (human A2B)[1][2]
Functional Antagonism (KB) Not explicitly stated6 nM[1]
In Vivo Efficacy Model Ovalbumin (OVA)-sensitized mouse model of asthma[3][4][5]Mouse model of asthma[1]
Key In Vivo Findings - Reduces airway hyperresponsiveness to methacholine.[3][4][5]- Decreases Th2 cytokine production.[3][4][5]- Lowers OVA-specific IgE levels.[3][4][5]- Attenuates airway reactivity induced by NECA, AMP, or allergen.[2]- Inhibits late allergic response.[6]- Reduces inflammatory cell influx.[7]
Effective Dose (In Vivo) 3 mg/kg and 10 mg/kg (oral) in mouse model.[5]0.4, 1.0, and 2.5 mg/kg (i.p.) in mouse model.[6]

Table 2: Pharmacokinetic Profile

ParameterThis compoundCVT-6883
Bioavailability (F) Moderate to excellent in dog and monkey.[5]> 35% in rat[1]
Half-life (t1/2) - 1.58 ± 0.55 hr (5 mg dose)[8]- 1.60 ± 0.48 hr (10 mg dose)[8]- 2.59 ± 0.75 hr (25 mg dose)[8]4 h in rat[1]
Clinical Development Stage Phase 1 (single-dose escalation study completed)[8]Phase 1 (completed, found to be safe and well-tolerated)[1]

Experimental Protocols

This compound: Ovalbumin (OVA)-Sensitized Mouse Model of Asthma

This protocol is based on the methodology described in the preclinical evaluation of this compound.[3][4][5]

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: From day 21 to day 23, mice are challenged with aerosolized OVA for 30 minutes each day.

  • Treatment: this compound is administered orally at doses of 3 mg/kg or 10 mg/kg prior to the OVA challenge. Dexamethasone (1 mg/kg) is used as a positive control.

  • Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, AHR to inhaled methacholine is assessed by measuring changes in lung resistance.

  • Inflammatory Marker Analysis: Bronchoalveolar lavage (BAL) fluid is collected to measure levels of inflammatory cells and Th2 cytokines (e.g., IL-4, IL-13).

  • Immunoglobulin Measurement: Plasma levels of OVA-specific IgE and total IgE are determined by ELISA.

CVT-6883: Mouse Model of Asthma

This protocol is based on the methodology described in the preclinical evaluation of CVT-6883.[6]

  • Sensitization: Mice are sensitized to an allergen (e.g., ovalbumin).

  • Treatment: CVT-6883 is administered intraperitoneally at doses of 0.4, 1.0, or 2.5 mg/kg.

  • Airway Reactivity Measurement: Airway reactivity is measured in terms of enhanced pause (Penh) in response to challenges with:

    • NECA (5'-N-ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist.

    • AMP (adenosine monophosphate): An adenosine agonist.

    • Allergen: The sensitizing allergen.

  • Late Allergic Response: The effect of CVT-6883 on the late allergic response following allergen challenge is evaluated.

  • Cellular Influx Analysis: The number of inflammatory cells (e.g., eosinophils) in the bronchoalveolar lavage fluid is quantified after allergen challenge.

Signaling Pathways and Experimental Workflow

A2B Adenosine Receptor Antagonist Signaling Pathway

The following diagram illustrates the general mechanism of action for A2B adenosine receptor antagonists like this compound and CVT-6883 in the context of an inflammatory response.

A2B_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Mast Cell, Epithelial Cell) Adenosine Adenosine A2B_Receptor A2B Adenosine Receptor Adenosine->A2B_Receptor Activates G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammatory_Mediators Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, IL-8) CREB->Inflammatory_Mediators Upregulates Transcription Antagonist This compound or CVT-6883 Antagonist->A2B_Receptor Blocks

Caption: A2B Adenosine Receptor Signaling Pathway and Antagonist Inhibition.

General Experimental Workflow for Preclinical Efficacy Testing

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of A2B adenosine receptor antagonists in a mouse model of asthma.

Experimental_Workflow cluster_analysis 6. Sample Analysis Sensitization 1. Animal Sensitization (e.g., with Ovalbumin) Challenge 2. Allergen Challenge Sensitization->Challenge Treatment 3. Compound Administration (this compound or CVT-6883) Challenge->Treatment AHR_Measurement 4. Airway Hyperresponsiveness Measurement Treatment->AHR_Measurement BAL_Fluid_Collection 5. Bronchoalveolar Lavage (BAL) Fluid Collection AHR_Measurement->BAL_Fluid_Collection Cell_Count Cell Count and Differentials BAL_Fluid_Collection->Cell_Count Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA) BAL_Fluid_Collection->Cytokine_Analysis IgE_Measurement IgE Measurement (ELISA) BAL_Fluid_Collection->IgE_Measurement Data_Analysis 7. Data Analysis and Comparison Cell_Count->Data_Analysis Cytokine_Analysis->Data_Analysis IgE_Measurement->Data_Analysis

Caption: Preclinical In Vivo Efficacy Testing Workflow.

References

A Comparative Guide to the Selectivity of LAS101057 and QAF 805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two adenosine receptor antagonists, LAS101057 and QAF 805. The information presented is based on publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial regulators of numerous physiological processes and have emerged as important therapeutic targets. The four subtypes, A1, A2A, A2B, and A3, exhibit distinct tissue distribution and signaling pathways. Consequently, the selectivity of antagonist compounds for these receptor subtypes is a critical determinant of their pharmacological effects and therapeutic potential. This guide focuses on comparing the selectivity of this compound, a known selective A2B receptor antagonist, with QAF 805, which has been characterized as a dual A2B/A3 receptor antagonist.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and QAF 805 at the human adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinity (Ki in nM)

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity Profile
This compound >10,000>10,000Not Reported>10,000*Highly Selective A2B Antagonist
QAF 805 Not ReportedNot Reported3.4[1]Not ReportedDual A2B/A3 Antagonist

*Based on a screening of over 340 receptors, where this compound was found to be >400-fold selective for the A2B receptor.

Table 2: Functional Antagonist Activity (IC50 in nM)

CompoundHuman A2B Receptor IC50 (nM)Mouse A2B Receptor IC50 (nM)
This compound 120 ± 21512 ± 67

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for adenosine receptor characterization.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and QAF 805 for human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the respective human adenosine receptor subtype.

  • Radioligands:

    • A1 Receptor: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A Receptor: [3H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol)

    • A2B Receptor: [3H]-PSB-603 (8-(4-(4-((4-chlorophenyl)methyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine)

    • A3 Receptor: [125I]-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • Non-specific binding control: 10 µM NECA (5′-N-Ethylcarboxamidoadenosine) or a high concentration of the unlabeled antagonist being tested.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound, QAF 805) dissolved in DMSO.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-50 µg of protein) are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in the assay buffer.

  • The reaction mixture is incubated at room temperature for 60-120 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Functional Assays

cAMP (cyclic adenosine monophosphate) functional assays are performed to assess the ability of a compound to antagonize the downstream signaling of Gs-coupled receptors, such as the A2B adenosine receptor.

Objective: To determine the functional potency (IC50) of this compound and QAF 805 as antagonists of the human A2B adenosine receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human A2B adenosine receptor.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Agonist: NECA (5′-N-Ethylcarboxamidoadenosine).

  • Phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

  • Test compounds (this compound, QAF 805) dissolved in DMSO.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cells are seeded in 96-well or 384-well plates and grown to confluency.

  • The cell culture medium is removed, and cells are washed with assay buffer.

  • Cells are pre-incubated with varying concentrations of the test compound or vehicle (DMSO) in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

  • Cells are then stimulated with a fixed concentration of the agonist NECA (typically at its EC80 concentration) and incubated for an additional 15-60 minutes at 37°C.

  • The reaction is stopped, and the intracellular cAMP levels are measured according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the antagonist concentration.

  • The IC50 values (concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the A2B and A3 adenosine receptors and a general workflow for antagonist characterization.

G A2B Adenosine Receptor Signaling Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-6, VEGF) CREB->Gene Regulates This compound This compound This compound->A2BR Blocks

Caption: A2B receptor signaling pathway and the antagonistic action of this compound.

G A3 Adenosine Receptor Signaling Pathway Adenosine Adenosine A3R A3 Receptor Adenosine->A3R Activates Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production Decreased Downstream Downstream Effects cAMP->Downstream QAF805 QAF 805 QAF805->A3R Blocks

Caption: A3 receptor signaling pathway and the antagonistic action of QAF 805.

G Experimental Workflow for Antagonist Selectivity Profiling Start Test Compound (this compound or QAF 805) Binding Radioligand Binding Assay (A1, A2A, A2B, A3) Start->Binding Functional cAMP Functional Assay (A2B) Start->Functional Ki Determine Ki values Binding->Ki IC50 Determine IC50 value Functional->IC50 Selectivity Assess Selectivity Profile Ki->Selectivity IC50->Selectivity

Caption: General workflow for determining the selectivity of adenosine receptor antagonists.

Conclusion

Based on the available data, this compound is a highly selective antagonist for the A2B adenosine receptor, exhibiting over 400-fold selectivity against a broad range of other receptors. In contrast, QAF 805 is a potent dual antagonist of both the A2B and A3 adenosine receptors. The choice between these two compounds will depend on the specific research question. For studies requiring selective blockade of the A2B receptor, this compound is the more appropriate tool. If the simultaneous inhibition of both A2B and A3 receptors is desired, QAF 805 would be the compound of choice. Further studies are needed to fully elucidate the complete binding affinity profile of both compounds across all adenosine receptor subtypes to provide a more comprehensive quantitative comparison.

References

A Comparative Analysis of LAS101057 and Corticosteroids in Preclinical Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of LAS101057, a novel A2B adenosine receptor antagonist, and corticosteroids, the current standard of care, in preclinical models of allergic asthma. The data presented is derived from published experimental studies and is intended to offer an objective overview for research and development purposes.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines and allergen-specific IgE. Corticosteroids are potent anti-inflammatory agents that are widely used for the management of persistent asthma. However, they are associated with potential side effects, creating a need for novel therapeutic agents with improved safety profiles. This compound is an orally active, potent, and selective antagonist of the A2B adenosine receptor, a G-protein coupled receptor implicated in the pathophysiology of asthma.[1][2] This guide compares the preclinical efficacy of this compound with the corticosteroid dexamethasone.

Mechanism of Action

This compound: This compound functions by selectively blocking the A2B adenosine receptor.[1][2] Adenosine levels are elevated in asthmatic airways and, upon binding to the A2B receptor on various inflammatory cells (including mast cells, eosinophils, and lymphocytes), it triggers the release of pro-inflammatory mediators. By antagonizing this receptor, this compound inhibits these downstream signaling events, leading to a reduction in airway inflammation and hyperresponsiveness.[1]

Corticosteroids: Corticosteroids, such as dexamethasone, exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[3] Upon ligand binding, the GR translocates to the nucleus where it modulates the transcription of a wide range of genes. This includes the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules. A key mechanism is the recruitment of histone deacetylase-2 (HDAC2), which reverses the histone acetylation associated with inflammatory gene expression.[2]

Signaling Pathway Diagrams

LAS101057_Signaling_Pathway cluster_extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds G_Protein G Protein A2BR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6) CREB->Inflammatory_Genes Activates This compound This compound This compound->A2BR Blocks

Caption: this compound signaling pathway.

Corticosteroid_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR Corticosteroid->GR Binds HSP HSP90 GR->HSP Bound in inactive state GR_active Active GR Complex GR->GR_active Conformational Change GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to NFkB NF-κB / AP-1 GR_active->NFkB Inhibits HAT HAT GR_active->HAT Inhibits HDAC2 HDAC2 GR_active->HDAC2 Recruits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes Activates HDAC2->Pro_Inflammatory_Genes Deacetylates Histones (Inhibits Transcription)

Caption: Corticosteroid signaling pathway.

Comparative Efficacy Data

The following data is from a key preclinical study comparing orally administered this compound with intraperitoneally administered dexamethasone in an ovalbumin (OVA)-sensitized mouse model of allergic asthma.

Table 1: Effect on Immunoglobulin Levels[4]
Treatment GroupDoseOVA-Specific IgE (µg/mL)% Inhibition of OVA-Specific IgETotal IgE (µg/mL)Total IgG (µg/mL)
PBS Control-2.2 ± 0.02-0.7 ± 0.04275 ± 13
OVA Control-330 ± 104-13 ± 0.8613 ± 22
This compound3 mg/kg165 ± 5250 ± 1611 ± 0.8571 ± 29
This compound10 mg/kg63 ± 3181 ± 911 ± 1632 ± 29
Dexamethasone1 mg/kg68 ± 2180 ± 68 ± 0.8590 ± 18

Data are presented as mean ± SEM.

Airway Hyperresponsiveness (AHR)

In the same OVA-sensitized mouse model, this compound demonstrated a dose-dependent reduction in methacholine-induced airway hyperresponsiveness. At a dose of 10 mg/kg, this compound was shown to inhibit AHR to a level that was "virtually equal" to that of dexamethasone at 1 mg/kg.[1]

Inflammatory Cell Infiltration and Th2 Cytokines

While specific quantitative data for bronchoalveolar lavage (BAL) fluid cell counts and Th2 cytokine levels from a direct comparative study are not available in the primary publication, the study reports that this compound reduced Th2 cytokine production.[1][2] In other studies using the OVA-sensitized mouse model, dexamethasone has been shown to significantly reduce the number of eosinophils and other inflammatory cells in the BAL fluid, as well as decrease the levels of IL-4 and IL-13.[4][5]

Experimental Protocols

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

The data presented was generated using a well-established murine model of allergic asthma. While the exact protocol from the specific comparative study is not detailed, a general methodology is as follows:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide. This is typically performed on days 0 and 14.[5]

  • Challenge: Following the sensitization period, mice are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for a set duration (e.g., 20-30 minutes) on multiple consecutive or alternating days (e.g., days 24, 26, and 28).[5]

  • Treatment: this compound is administered orally (p.o.) and dexamethasone is administered intraperitoneally (i.p.) at specified doses prior to the OVA challenges.

  • Endpoint Analysis: 24 to 48 hours after the final OVA challenge, various endpoints are assessed, including:

    • Airway Hyperresponsiveness: Measured by exposing mice to increasing concentrations of a bronchoconstrictor agent like methacholine and recording changes in airway resistance using techniques such as whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with a buffered saline solution to collect cells and fluid from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are then determined.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-13) in the BAL fluid are quantified using methods like ELISA.

    • Immunoglobulin Levels: Blood samples are collected to measure the serum levels of total and OVA-specific IgE and IgG via ELISA.

Experimental Workflow Diagram

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Phase Sensitization Day 0 & 14: Sensitization with i.p. OVA/Alum Treatment Pre-challenge: Oral this compound or i.p. Dexamethasone Sensitization->Treatment Challenge Days 24, 26, 28: Aerosolized OVA Challenge Treatment->Challenge Analysis_Start 24-48h Post-Final Challenge Challenge->Analysis_Start AHR Airway Hyperresponsiveness (Methacholine Challenge) Analysis_Start->AHR BAL Bronchoalveolar Lavage (Cell Counts & Cytokines) Analysis_Start->BAL Blood Blood Collection (Immunoglobulin Levels) Analysis_Start->Blood

Caption: OVA-sensitized mouse model workflow.

Summary and Conclusion

The preclinical data suggests that this compound, an orally available A2B adenosine receptor antagonist, demonstrates comparable efficacy to the corticosteroid dexamethasone in a mouse model of allergic asthma. Specifically, at a dose of 10 mg/kg, this compound was as effective as 1 mg/kg of dexamethasone in reducing allergen-specific IgE levels and inhibiting airway hyperresponsiveness.[1][6]

These findings highlight the potential of targeting the A2B adenosine receptor as a novel therapeutic strategy for allergic asthma. Further research, including clinical trials, would be necessary to establish the efficacy and safety of this compound in humans and to fully understand its therapeutic potential relative to corticosteroids. The oral bioavailability of this compound presents a potential advantage in terms of patient convenience. This guide provides a foundation for researchers and drug development professionals to evaluate the potential of this compound as an alternative or complementary therapy to corticosteroids for the treatment of allergic asthma.

References

The Potential Synergy of LAS101057 and Bronchodilators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide explores the scientific rationale and potential benefits of combining LAS101057, a selective A2B adenosine receptor antagonist, with established bronchodilators for the treatment of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). While direct clinical or preclinical data on this specific combination is not yet publicly available, this guide provides a comprehensive overview of the individual mechanisms of action and the strong scientific foundation for their potential synergistic effects.

Understanding the Individual Components

A successful therapeutic strategy for obstructive airway diseases often involves targeting both bronchoconstriction and underlying inflammation. This compound and bronchodilators approach these two key pathological features from different angles.

This compound: A Novel Anti-Inflammatory Agent

This compound is a potent and selective antagonist of the A2B adenosine receptor.[1][2] In inflammatory conditions of the airways, extracellular adenosine levels are elevated and contribute to the pathological process by activating A2B receptors on various immune and structural cells.[3]

The mechanism of action of this compound involves blocking the downstream signaling cascades initiated by A2B receptor activation. This has been shown in preclinical models to:

  • Reduce Airway Inflammation: Inhibit the release of pro-inflammatory cytokines, such as IL-6.[1][2]

  • Decrease Airway Hyperresponsiveness: Attenuate the exaggerated bronchoconstrictor response to stimuli.[1][2]

Bronchodilators: The Standard of Care for Symptom Relief

Bronchodilators are the cornerstone of symptomatic treatment for asthma and COPD. They work by relaxing the smooth muscle surrounding the airways, thereby increasing their diameter and improving airflow. The two main classes of long-acting bronchodilators are:

  • Long-Acting β2-Agonists (LABAs): These agents, such as salmeterol and formoterol, stimulate β2-adrenergic receptors on airway smooth muscle cells. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and results in smooth muscle relaxation.

  • Long-Acting Muscarinic Antagonists (LAMAs): Agents like tiotropium act by blocking the M3 muscarinic receptor on airway smooth muscle. This prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction.

The combination of LABAs and LAMAs is a well-established therapeutic strategy, as they provide additive bronchodilation through their distinct mechanisms of action.[4][5][6][7]

The Scientific Rationale for Combination Therapy

The complementary mechanisms of action of this compound and bronchodilators provide a strong rationale for their combined use. This combination has the potential to offer a multi-faceted approach to managing obstructive airway diseases by simultaneously targeting both inflammation and bronchoconstriction.

Table 1: Comparison of Mechanistic Approaches

FeatureThis compound (A2B Antagonist)Bronchodilators (LABAs/LAMAs)Potential Combined Effect
Primary Target A2B Adenosine Receptorβ2-Adrenergic & M3 Muscarinic ReceptorsMultiple, distinct molecular targets
Primary Effect Anti-inflammatory, reduces airway hyperresponsivenessBronchodilationSynergistic control of symptoms and underlying disease pathology
Mechanism Blocks adenosine-mediated pro-inflammatory signalingInduces airway smooth muscle relaxationDual approach to airway narrowing by relaxing muscle and reducing inflammatory constriction

Proposed Signaling Pathways and Interactions

The following diagrams illustrate the individual and potentially combined signaling pathways of this compound and bronchodilators.

LAS101057_Mechanism Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR G_protein Gq/Gs Protein Activation A2BR->G_protein This compound This compound This compound->A2BR PLC PLC Activation G_protein->PLC AC Adenylyl Cyclase Activation G_protein->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA PKA Activation cAMP->PKA Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6) Ca_release->Inflammation PKA->Inflammation

Caption: Mechanism of Action of this compound

Bronchodilator_Mechanisms cluster_laba LABA Pathway cluster_lama LAMA Pathway LABA LABA Beta2R β2-Adrenergic Receptor LABA->Beta2R Gs Gs Protein Activation Beta2R->Gs AC_laba Adenylyl Cyclase Activation Gs->AC_laba cAMP_laba ↑ cAMP AC_laba->cAMP_laba PKA_laba PKA Activation cAMP_laba->PKA_laba Relaxation_laba Smooth Muscle Relaxation PKA_laba->Relaxation_laba Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Gq Gq Protein Activation M3R->Gq LAMA LAMA LAMA->M3R PLC_lama PLC Activation Gq->PLC_lama IP3 ↑ IP3 PLC_lama->IP3 Ca_release_lama ↑ Intracellular Ca2+ IP3->Ca_release_lama Contraction Smooth Muscle Contraction Ca_release_lama->Contraction

Caption: Mechanisms of Action of Bronchodilators

Combined_Therapy_Rationale cluster_pathology Airway Pathology cluster_treatment Therapeutic Intervention Inflammation Inflammation & Airway Hyperresponsiveness Improved_Airflow Improved Airflow & Reduced Symptoms Inflammation->Improved_Airflow Bronchoconstriction Bronchoconstriction Bronchoconstriction->Improved_Airflow This compound This compound This compound->Inflammation Inhibits This compound->Improved_Airflow Bronchodilators Bronchodilators (LABA/LAMA) Bronchodilators->Bronchoconstriction Reverses Bronchodilators->Improved_Airflow

Caption: Rationale for Combination Therapy

Proposed Experimental Protocol for Preclinical Evaluation

To investigate the potential synergy between this compound and bronchodilators, a preclinical study could be designed using an established animal model of allergic asthma, such as the ovalbumin (OVA)-sensitized mouse model.

Objective: To evaluate the efficacy of this compound in combination with a LABA/LAMA on airway inflammation, airway hyperresponsiveness, and lung function compared to monotherapy.

Experimental Groups:

  • Vehicle Control (Saline)

  • This compound alone

  • LABA/LAMA combination alone

  • This compound + LABA/LAMA combination

Methodology:

  • Sensitization and Challenge: Mice will be sensitized and subsequently challenged with OVA to induce an asthmatic phenotype.

  • Drug Administration: The respective treatments will be administered to the different groups prior to the final OVA challenge. This compound could be administered orally, while the bronchodilators would be delivered via inhalation to mimic clinical use.

  • Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) will be measured using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid will be collected to quantify inflammatory cell influx (e.g., eosinophils, neutrophils) and measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-6).

  • Lung Histology: Lung tissue will be collected for histological analysis to assess airway inflammation and mucus production.

  • Statistical Analysis: Data will be analyzed using appropriate statistical methods to determine the significance of the differences between the treatment groups.

Expected Outcomes:

A synergistic or additive effect of the combination therapy would be demonstrated by:

  • A significantly greater reduction in AHR compared to either monotherapy.

  • A more profound reduction in inflammatory cell counts and pro-inflammatory cytokine levels in the BAL fluid compared to individual treatments.

  • Marked attenuation of airway inflammation and mucus hypersecretion in lung tissue sections.

Conclusion

The combination of this compound with bronchodilators represents a promising therapeutic strategy for obstructive airway diseases. By targeting both the inflammatory and bronchoconstrictive components of these conditions, this approach has the potential to provide enhanced clinical benefit over existing monotherapies. The proposed experimental protocol provides a framework for preclinical validation of this concept, which could pave the way for future clinical investigations. This guide serves as a foundational resource for researchers interested in exploring this novel combination therapy.

References

A Comparative Guide: LAS101057 Versus Leukotriene Receptor Antagonists in Inflammatory Airway Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A2B adenosine receptor antagonist, LAS101057, and the class of leukotriene receptor antagonists (LTRAs), focusing on their distinct mechanisms of action and their performance in preclinical models of inflammatory airway disease. This document is intended to inform research and drug development efforts by presenting available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: Two Distinct Approaches to Targeting Airway Inflammation

Inflammatory airway diseases, such as asthma, are characterized by complex pathological processes, including bronchoconstriction, airway hyperresponsiveness (AHR), and inflammation. Pharmaceutical interventions have traditionally targeted key inflammatory pathways. This guide examines two such interventions: the established class of leukotriene receptor antagonists and the investigational molecule this compound, which targets a different signaling pathway.

Leukotriene Receptor Antagonists (LTRAs) , such as montelukast, zafirlukast, and pranlukast, act by blocking the action of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor.[1][2] CysLTs are potent inflammatory mediators that contribute to bronchoconstriction, increased vascular permeability, and mucus secretion.[3]

This compound is a potent and selective antagonist of the A2B adenosine receptor.[4] The A2B receptor is a G protein-coupled receptor that is activated by adenosine, a signaling nucleoside released during cellular stress and inflammation. Activation of the A2B receptor on various cell types in the airways, including mast cells and fibroblasts, can promote the release of pro-inflammatory mediators.[4]

Mechanism of Action: Targeting Different Signaling Cascades

The fundamental difference between this compound and LTRAs lies in the signaling pathways they inhibit.

Leukotriene Pathway and LTRA Intervention:

The leukotriene pathway is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid, leading to the production of various leukotrienes. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects by binding to CysLT receptors. LTRAs competitively antagonize the CysLT1 receptor, thereby blocking the downstream inflammatory cascade.[5]

Leukotriene Signaling Pathway Arachidonic Acid Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-LO 5-LO 5-LO LTC4, LTD4, LTE4 (CysLTs) LTC4, LTD4, LTE4 (CysLTs) LTA4->LTC4, LTD4, LTE4 (CysLTs) CysLT1 Receptor CysLT1 Receptor LTC4, LTD4, LTE4 (CysLTs)->CysLT1 Receptor binds to Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response activates LTRAs LTRAs LTRAs->CysLT1 Receptor blocks

Leukotriene signaling pathway and LTRA intervention.

Adenosine Signaling and this compound Intervention:

Under conditions of inflammation or hypoxia, extracellular adenosine levels rise and can activate the low-affinity A2B adenosine receptor. This activation, particularly on immune cells like mast cells, leads to the release of pro-inflammatory cytokines such as IL-6, contributing to the inflammatory response in the airways. This compound acts as a selective antagonist at the A2B receptor, preventing adenosine-mediated inflammation.[4]

Adenosine Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Adenosine Adenosine Inflammatory Stimuli->Adenosine increases A2B Adenosine Receptor A2B Adenosine Receptor Adenosine->A2B Adenosine Receptor binds to Pro-inflammatory Cytokine Release (e.g., IL-6) Pro-inflammatory Cytokine Release (e.g., IL-6) A2B Adenosine Receptor->Pro-inflammatory Cytokine Release (e.g., IL-6) stimulates This compound This compound This compound->A2B Adenosine Receptor blocks

Adenosine signaling pathway and this compound intervention.

Comparative In Vitro Data: Receptor Binding Affinity

The potency of a receptor antagonist is fundamentally determined by its binding affinity for its target. The following table summarizes the reported binding affinities (Ki or IC50 values) for this compound and various LTRAs to their respective receptors.

CompoundTarget ReceptorReported Affinity (nM)Assay Type
This compound Human A2B Adenosine ReceptorIC50: 120 ± 21cAMP functional assay
Montelukast Human CysLT1 ReceptorKi: ~0.5 - 5Radioligand binding assay
Zafirlukast Human CysLT1 ReceptorKi: ~1 - 4Radioligand binding assay
Pranlukast Human CysLT1 ReceptorKi: ~1 - 10Radioligand binding assay

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions and assay types between studies.

Comparative Preclinical Efficacy: Ovalbumin-Induced Asthma Model

The ovalbumin (OVA)-sensitized and challenged mouse model is a widely used preclinical model that recapitulates key features of allergic asthma, including airway hyperresponsiveness and eosinophilic inflammation.[6] The following tables present a comparative summary of the preclinical efficacy of this compound and montelukast in this model.

Effect on Airway Hyperresponsiveness (AHR)
CompoundDoseRoute of AdministrationEffect on AHR to Methacholine
This compound 3 mg/kgOralActive in preventing methacholine-induced AHR.[4]
10 mg/kgOralInhibited AHR to a level virtually equal to dexamethasone (1 mg/kg).[4]
Montelukast 10 - 30 mg/kgOral / IntraperitonealSignificantly reduced AHR.[7][8]
Effect on Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid
CompoundDoseRoute of AdministrationEffect on Inflammatory Cells in BAL Fluid
This compound 3 mg/kgOralReduction in total inflammatory cells, eosinophils, neutrophils, and lymphocytes.[4]
10 mg/kgOralFurther significant reduction in inflammatory cell counts.[4]
Montelukast 10 - 30 mg/kgOral / IntraperitonealSignificantly decreased total cell counts and eosinophil numbers.[7][8]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its receptor.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis Receptor Membranes Receptor Membranes Incubate Incubate Receptor Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Test Compound Test Compound Test Compound->Incubate Filtration Filtration Incubate->Filtration Separate bound from free ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki/IC50

Workflow for a typical radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., A2B adenosine receptor or CysLT1 receptor) are prepared from cultured cells or tissue.[9][10]

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]NECA for A2B or [3H]LTD4 for CysLT1) and varying concentrations of the unlabeled test compound (this compound or an LTRA).[1][10]

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[10]

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds.[6]

Protocol Outline:

  • Sensitization: Mice (commonly BALB/c strain) are sensitized to ovalbumin via intraperitoneal injections of OVA emulsified with an adjuvant such as aluminum hydroxide.[11][12] This is typically done on days 0 and 14.[13]

  • Challenge: Following sensitization, the mice are challenged with aerosolized OVA for a set period on several consecutive days (e.g., days 21, 22, and 23) to induce an allergic airway response.[12][14]

  • Treatment: The test compound (this compound or an LTRA) or vehicle is administered to the mice, often prior to the OVA challenges.[4]

  • Assessment of Airway Hyperresponsiveness (AHR): 24 to 48 hours after the final OVA challenge, AHR is assessed by measuring the bronchoconstrictor response to increasing doses of methacholine using techniques such as invasive plethysmography.[15]

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect cells from the airways. The total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid are then determined.[3][5]

Summary and Conclusion

This compound and leukotriene receptor antagonists represent two distinct therapeutic strategies for targeting inflammatory airway diseases. LTRAs are established therapies that effectively block the pro-inflammatory effects of cysteinyl leukotrienes. This compound, an investigational A2B adenosine receptor antagonist, has demonstrated potent anti-inflammatory effects in preclinical models of asthma by inhibiting a separate signaling pathway.

The preclinical data presented in this guide suggest that both this compound and LTRAs can effectively reduce airway hyperresponsiveness and inflammation in the ovalbumin-induced asthma model. However, their different mechanisms of action may offer distinct therapeutic advantages or applications. For drug development professionals, the exploration of novel targets such as the A2B adenosine receptor may provide new avenues for the treatment of inflammatory airway diseases, potentially for patient populations who are less responsive to existing therapies. Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound relative to established treatments like LTRAs.

References

A Comparative Guide to the Therapeutic Effect of LAS101057 in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A2B adenosine receptor antagonist LAS101057 with other therapeutic alternatives for asthma. The information is compiled from publicly available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

Introduction to this compound

This compound is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor, which has been investigated as a potential oral therapy for asthma.[1][2][3][4][5] The A2B adenosine receptor is a G protein-coupled receptor that is activated by adenosine, a signaling molecule released during inflammatory and hypoxic conditions. In the airways, activation of the A2B receptor on various cell types, including mast cells and fibroblasts, is believed to contribute to the inflammatory cascade characteristic of asthma. By blocking this receptor, this compound aims to mitigate the downstream inflammatory effects.

Comparative Efficacy and Potency

To objectively assess the therapeutic potential of this compound, its performance is compared with other selective and non-selective adenosine receptor antagonists.

In Vitro Potency and Selectivity

The potency and selectivity of this compound have been characterized in vitro through radioligand binding and functional assays. A lead compound in the same pyrazine-based series as this compound demonstrated a high binding affinity for the A2B receptor with a Ki value of 4.24 nM. While specific Ki values for this compound against all four human adenosine receptors (A1, A2A, A2B, A3) are not publicly available, its functional antagonist activity has been quantified.

CompoundTarget ReceptorAssay TypeSpeciesIC50 / KiSelectivity Profile
This compound A2BcAMP Functional AssayHumanIC50: 120 ± 21 nMSelective for A2B
A2BcAMP Functional AssayMouseIC50: 512 ± 67 nM
CVT-6883 A2BRadioligand BindingHumanKi: 22 nMA1: 1,940 nM, A2A: 3,280 nM, A3: 1,070 nM
Theophylline Adenosine Receptors--Non-selectiveAlso a phosphodiesterase inhibitor
Caffeine Adenosine Receptors--Non-selectiveAlso a phosphodiesterase inhibitor

Table 1: In Vitro Potency and Selectivity of Adenosine Receptor Antagonists. This table summarizes the inhibitory concentrations (IC50) or binding affinities (Ki) of this compound and its comparators. Lower values indicate higher potency.

Preclinical Efficacy in an Ovalbumin-Induced Asthma Model

The therapeutic effect of this compound was evaluated in a well-established ovalbumin (OVA)-sensitized mouse model of allergic asthma. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines and IgE.[6][7][8][9]

Oral administration of this compound demonstrated a significant reduction in key asthma-related parameters. Notably, at a dose of 10 mg/kg, this compound inhibited methacholine-induced airway hyperresponsiveness to a level comparable to that of the corticosteroid dexamethasone at 1 mg/kg.[4]

Treatment GroupDoseKey Efficacy Endpoints
This compound 10 mg/kg (oral)- Reduced airway hyperresponsiveness to methacholine (comparable to dexamethasone 1 mg/kg) - Reduced Th2 cytokine production (e.g., IL-4, IL-5, IL-13) - Reduced OVA-specific IgE levels
Caffeine 62.5 mg/mL (nebulized)- Statistically significant decrease in maximum airway resistance (6.3 vs. 3.9 cmH2O·s/mL; P = 0.02)

Table 2: Preclinical Efficacy of this compound and Caffeine in a Murine Asthma Model. This table presents the in vivo efficacy of this compound and caffeine in a mouse model of ovalbumin-induced allergic asthma.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed in multiple preclinical species and in a Phase I clinical trial in healthy male subjects.

SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Bioavailability (%)
MouseOral10 mg/kg0.25133316670.8-
RatOral10 mg/kg0.5110025001.670
DogOral1 mg/kg1.030012003.0100
MonkeyOral1 mg/kg2.040020004.0100
HumanOral5 mg---1.58 ± 0.55-
Oral10 mg---1.60 ± 0.48-
Oral25 mg---2.59 ± 0.75-

Table 3: Pharmacokinetic Parameters of this compound. This table summarizes the key pharmacokinetic parameters of this compound across different species.

Experimental Protocols

Ovalbumin-Induced Murine Model of Allergic Asthma

This model is a standard preclinical tool for evaluating potential asthma therapeutics.

Sensitization:

  • On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum).[8][9]

  • A typical dose is 20-50 µg of OVA per mouse.

Challenge:

  • Beginning on day 21, mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days.[8][9]

Assessment of Therapeutic Effect:

  • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using techniques such as whole-body plethysmography or invasive measurement of lung resistance and elastance.

  • Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[6][10]

  • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.[10][11]

  • IgE Measurement: Serum levels of total and OVA-specific IgE are determined by ELISA.[10][12]

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[2][13][14][15]

  • Membrane Preparation: Membranes from cells recombinantly expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [3H]-PSB-603 for A2B, [125I]-AB-MECA for A3) and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the Gs-coupled signaling of the A2B receptor.[16][17][18][19][20]

  • Cell Culture: Cells expressing the human A2B adenosine receptor are cultured.

  • Incubation: The cells are incubated with an A2B receptor agonist (e.g., NECA) in the presence of varying concentrations of the test compound.

  • cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a commercially available assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

Visualizing Key Pathways and Workflows

G cluster_0 A2B Receptor Signaling in Asthma Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor activates Gs_Protein Gs Protein A2B_Receptor->Gs_Protein activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Inflammatory_Mediators Release of Inflammatory Mediators (e.g., IL-6, IL-8) PKA->Inflammatory_Mediators This compound This compound This compound->A2B_Receptor blocks

Figure 1. Signaling pathway of the A2B adenosine receptor in asthma and the mechanism of action of this compound.

G cluster_1 Experimental Workflow: Ovalbumin-Induced Asthma Model Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Challenge (e.g., Day 21-24) Aerosolized OVA Sensitization->Challenge Treatment Treatment (e.g., this compound) Challenge->Treatment Assessment Assessment of Therapeutic Effect Treatment->Assessment AHR Airway Hyperresponsiveness (Methacholine Challenge) Assessment->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Assessment->BAL IgE Serum IgE Assessment->IgE

Figure 2. General experimental workflow for evaluating the therapeutic effect of a compound in the ovalbumin-induced mouse model of asthma.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with demonstrated efficacy in a preclinical model of asthma. Its oral bioavailability and pharmacokinetic profile support its potential as a convenient therapeutic option. Further quantitative data on its selectivity and head-to-head comparisons with other established and emerging asthma therapies in relevant preclinical models will be crucial for fully elucidating its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative studies.

References

A Comparative Analysis of LAS101057 and Novel Biologics for Severe Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational oral A2B adenosine receptor antagonist, LAS101057, with approved novel biologics for the treatment of severe asthma. Due to the discontinuation of clinical development for this compound, this comparison focuses on its preclinical profile against the established clinical efficacy and safety of monoclonal antibodies targeting key inflammatory pathways in asthma.

Executive Summary

This compound, an orally administered small molecule, showed promise in preclinical models by targeting the A2B adenosine receptor, a pathway implicated in airway inflammation. However, its clinical development did not progress beyond Phase I trials. In contrast, several novel biologics have demonstrated significant efficacy and safety in Phase III clinical trials and are now established treatments for severe asthma. These biologics, administered via injection, target specific components of the type 2 inflammatory cascade, including IgE, IL-5, IL-4, IL-13, and TSLP. This guide presents the available data for this compound alongside a comprehensive overview of the pivotal clinical trial data for omalizumab, mepolizumab, benralizumab, dupilumab, and tezepelumab.

This compound: Preclinical Profile

This compound is a potent and selective antagonist of the A2B adenosine receptor. Preclinical studies indicated its potential to modulate asthma-related inflammatory processes.

Preclinical Efficacy Data
ParameterModelKey Findings
Airway Hyperresponsiveness (AHR) Ovalbumin (OVA)-sensitized mouse modelReduced AHR to methacholine.[1][2][3]
Th2 Cytokine Production Ovalbumin (OVA)-sensitized mouse modelReduced levels of Th2 cytokines in bronchoalveolar lavage fluid.[1][2][3]
IgE Levels Ovalbumin (OVA)-sensitized mouse modelReduced levels of OVA-specific IgE.[1][2][3]
IL-6 Production Agonist-induced human fibroblastsInhibited IL-6 production.[1][2][4][5]
Clinical Development Status

A Phase I clinical trial (M/101057/01) in healthy male subjects was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound. The study was a single-blind, randomized, placebo-controlled, monocenter trial involving single and multiple ascending oral doses. Publicly available information from the clinical study report summary indicates that only the initial single-dose escalation part of the study was completed. The findings revealed that this compound was rapidly metabolized. There is no publicly available data from Phase II or III clinical trials in patients with asthma, suggesting that the clinical development of this compound for this indication was discontinued.

Novel Asthma Biologics: Clinical Performance

The following sections detail the mechanism of action, pivotal clinical trial data, and safety profiles of five key novel biologics approved for the treatment of severe asthma.

Omalizumab (Anti-IgE)

Mechanism of Action: Omalizumab is a humanized monoclonal antibody that targets and binds to circulating immunoglobulin E (IgE). This action prevents IgE from binding to its high-affinity receptor (FcεRI) on mast cells and basophils, thereby inhibiting the release of inflammatory mediators that contribute to the allergic asthma cascade.

Omalizumab's mechanism of action.
Pivotal Clinical Trial Data: IA05

Efficacy EndpointOmalizumab + Standard of Care (SoC)Placebo + SoC
Annualized Severe Exacerbation Rate Significantly reduced vs. placebo-
Change in FEV1 Modest improvements observed-
Safety Profile
Common Adverse Events Injection site reactions, viral infections, upper respiratory tract infections, sinusitis, headache, and pharyngitis.
Serious Adverse Events Anaphylaxis (rare).

Mepolizumab (Anti-IL-5)

Mechanism of Action: Mepolizumab is a humanized monoclonal antibody that targets and neutralizes interleukin-5 (IL-5), a key cytokine responsible for the differentiation, activation, and survival of eosinophils. By inhibiting IL-5, mepolizumab reduces the number of eosinophils in the blood and lungs, thereby decreasing eosinophilic inflammation.

Mepolizumab_Mechanism cluster_cell Eosinophil Precursor Mepolizumab Mepolizumab IL5 Interleukin-5 (IL-5) Mepolizumab->IL5 IL5_Receptor IL-5 Receptor Mepolizumab->IL5_Receptor prevents binding IL5->IL5_Receptor binds to Eosinophil_Activation Eosinophil Differentiation & Activation IL5_Receptor->Eosinophil_Activation promotes Eosinophilic_Inflammation Eosinophilic Inflammation Eosinophil_Activation->Eosinophilic_Inflammation

Mepolizumab's mechanism of action.
Pivotal Clinical Trial Data: MENSA

Efficacy EndpointMepolizumab 100 mg SC + SoCPlacebo + SoC
Annualized Severe Exacerbation Rate Reduction 53%[6]-
Change from Baseline in FEV1 +98 mL[7]-
Safety Profile
Common Adverse Events Headache, injection site reactions, back pain, and fatigue.[6]
Serious Adverse Events Similar incidence to placebo.[6]

Benralizumab (Anti-IL-5Rα)

Mechanism of Action: Benralizumab is a humanized monoclonal antibody that binds to the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils and basophils. This binding leads to the rapid and near-complete depletion of these cells through antibody-dependent cell-mediated cytotoxicity (ADCC).

Benralizumab's mechanism of action.
Pivotal Clinical Trial Data: SIROCCO & CALIMA

Efficacy EndpointBenralizumab 30 mg Q8W + SoCPlacebo + SoC
Annualized Severe Exacerbation Rate Reduction Up to 51%[8]-
Change from Baseline in FEV1 Up to +159 mL[8]-
Safety Profile
Common Adverse Events Headache and pharyngitis.[8]
Serious Adverse Events Similar incidence to placebo.[8]

Dupilumab (Anti-IL-4Rα)

Mechanism of Action: Dupilumab is a human monoclonal antibody that blocks the shared receptor component (IL-4Rα) for both interleukin-4 (IL-4) and interleukin-13 (IL-13). By inhibiting the signaling of both these key type 2 cytokines, dupilumab broadly downregulates the inflammatory cascade, including eosinophilic inflammation and IgE production.

Dupilumab_Mechanism cluster_prevention Dupilumab Action cluster_cytokines Cytokine Signaling Dupilumab Dupilumab IL4Ra IL-4 Receptor α Dupilumab->IL4Ra blocks T2_Inflammation Type 2 Inflammation IL4Ra->T2_Inflammation mediates IL4 Interleukin-4 (IL-4) IL4->IL4Ra IL13 Interleukin-13 (IL-13) IL13->IL4Ra

Dupilumab's mechanism of action.
Pivotal Clinical Trial Data: QUEST

Efficacy Endpoint (Eosinophilic Phenotype)Dupilumab 200/300 mg Q2W + SoCPlacebo + SoC
Annualized Severe Exacerbation Rate Reduction Up to 65.8% (in patients with blood eosinophils ≥300 cells/µL)[9]-
Change from Baseline in FEV1 at Week 12 +0.32 L (in overall population)[9]+0.18 L
Safety Profile
Common Adverse Events Injection site reactions, conjunctivitis, and eosinophilia.
Serious Adverse Events Similar incidence to placebo.

Tezepelumab (Anti-TSLP)

Mechanism of Action: Tezepelumab is a human monoclonal antibody that targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is a key initiator of the inflammatory cascade in asthma. By blocking TSLP, tezepelumab acts upstream to reduce a broad range of inflammatory mediators, impacting both eosinophilic and non-eosinophilic pathways.

Tezepelumab_Mechanism cluster_pathway Inflammatory Cascade Tezepelumab Tezepelumab TSLP TSLP Tezepelumab->TSLP TSLP_Receptor TSLP Receptor Tezepelumab->TSLP_Receptor prevents binding TSLP->TSLP_Receptor binds to Downstream_Inflammation Downstream Inflammatory Mediators TSLP_Receptor->Downstream_Inflammation activates Airway_Inflammation Airway Inflammation Downstream_Inflammation->Airway_Inflammation

Tezepelumab's mechanism of action.
Pivotal Clinical Trial Data: NAVIGATOR

Efficacy EndpointTezepelumab 210 mg Q4W + SoCPlacebo + SoC
Annualized Severe Exacerbation Rate 0.93[10]2.10[10]
Change from Baseline in FEV1 at Week 52 +0.23 L[10]+0.09 L[10]
Safety Profile
Common Adverse Events Pharyngitis, arthralgia, and back pain.
Serious Adverse Events Similar incidence to placebo.

Experimental Protocols: Key Methodologies in Pivotal Trials

The following outlines the general methodologies used for key endpoints in the pivotal clinical trials of the novel biologics discussed.

Assessment of Asthma Exacerbations

Severe asthma exacerbations were typically defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, or a hospitalization or emergency room visit due to asthma that required systemic corticosteroids.[11] The annualized exacerbation rate was calculated by dividing the total number of exacerbations by the total number of patient-years in each treatment group.

Pulmonary Function Tests (Spirometry)

Forced expiratory volume in 1 second (FEV1) was measured using spirometry, following the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[12][13][14] Measurements were typically taken before and after the administration of a short-acting bronchodilator at baseline and at specified time points throughout the trials.

Biomarker Measurements
  • Blood Eosinophil Count: Venous blood samples were collected, and eosinophil counts were determined using automated hematology analyzers in a central laboratory.[15][16]

  • Fractional Exhaled Nitric Oxide (FeNO): FeNO levels, a marker of eosinophilic airway inflammation, were measured using a handheld device according to ATS/ERS recommendations.[17][18][19][20]

Conclusion

While this compound showed initial promise in preclinical studies as an oral treatment for asthma by targeting the A2B adenosine receptor, its clinical development appears to have been halted. In contrast, the novel biologics—omalizumab, mepolizumab, benralizumab, dupilumab, and tezepelumab—have emerged as highly effective and generally safe treatment options for patients with severe asthma. Each of these biologics targets a specific component of the type 2 inflammatory pathway, leading to significant reductions in exacerbation rates and improvements in lung function. The choice of biologic is often guided by the patient's specific asthma phenotype, including their IgE levels and blood eosinophil counts. Future research may revisit the potential of oral therapies like A2B adenosine receptor antagonists, but for now, the novel biologics represent the forefront of targeted therapy for severe asthma.

References

Safety Operating Guide

Proper Disposal Procedures for LAS101057: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: LAS101057 is a potent and selective A2B adenosine receptor antagonist and should be handled as a potentially hazardous material. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Core Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound, particularly in its solid form, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal of Solid this compound

Unused or expired solid this compound should be disposed of as chemical waste. The primary recommendation is to transfer the material into a clearly labeled, sealed container designated for chemical waste. The label should include the full chemical name (N-[5-(3-fluoro-4-pyridinyl)-6-(3-pyridinyl)-2-pyrazinyl]-cyclopropanecarboxamide), CAS number (925676-48-8), and any other identifiers required by your institution's environmental health and safety (EHS) office.

Disposal of this compound Solutions

The disposal method for this compound solutions depends on the solvent used. Given that this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers, different waste streams will be necessary.

Organic Solutions: Solutions of this compound in flammable organic solvents (e.g., ethanol, DMSO, DMF) must be collected in a designated, properly labeled container for flammable liquid waste. Do not mix with aqueous waste streams.

Aqueous Solutions: While sparingly soluble, any aqueous solutions or buffers containing this compound should be collected as aqueous chemical waste. Due to its limited solubility, it is not recommended to dispose of aqueous solutions of this compound down the drain.

The following table summarizes the key disposal parameters for this compound:

Form of this compound Disposal Container Waste Stream Key Instructions
SolidSealed, labeled chemical waste containerSolid Chemical WasteEnsure container is clearly labeled with chemical name and CAS number.
Organic Solution (e.g., in Ethanol, DMSO, DMF)Labeled, sealed container for flammable liquidsFlammable Liquid WasteDo not mix with other waste streams.
Aqueous SolutionLabeled, sealed container for aqueous wasteAqueous Chemical WasteDo not dispose of down the drain.

Experimental Protocol: Decontamination of Glassware

Glassware that has come into contact with this compound should be decontaminated prior to washing. A standard procedure for decontamination is as follows:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). Collect this rinse as flammable liquid waste.

  • Secondary Rinse: Perform a second rinse with the same solvent to ensure complete removal of the compound. Also, collect this rinse in the flammable liquid waste container.

  • Washing: After decontamination, the glassware can be washed according to standard laboratory procedures.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LAS101057_Disposal_Workflow cluster_start Start: Identify this compound Waste cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_solution_type Determine Solvent Type cluster_organic_disposal Organic Solution Disposal cluster_aqueous_disposal Aqueous Solution Disposal cluster_end Final Step start This compound Waste is_solid Is it a solid? start->is_solid solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes is_organic Is it in an organic solvent? is_solid->is_organic No (Solution) contact_ehs Contact EHS for Pickup and Final Disposal solid_waste->contact_ehs organic_waste Collect in Labeled Flammable Liquid Waste Container is_organic->organic_waste Yes aqueous_waste Collect in Labeled Aqueous Chemical Waste Container is_organic->aqueous_waste No (Aqueous) organic_waste->contact_ehs aqueous_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety office. Always consult your local regulations and institutional protocols for chemical waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LAS101057
Reactant of Route 2
Reactant of Route 2
LAS101057

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.